molecular formula C15H26O2 B1213750 Bisabolol oxide B CAS No. 55399-12-7

Bisabolol oxide B

Cat. No.: B1213750
CAS No.: 55399-12-7
M. Wt: 238.37 g/mol
InChI Key: RKBAYVATPNYHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisabolol oxide B (CAS 55399-12-7) is a sesquiterpene compound that occurs naturally as a constituent of the essential oil of German chamomile ( Matricaria chamomilla ) . It is an oxidation derivative of (-)-α-bisabolol, the primary bioactive component of chamomile . Within research settings, this compound is of interest due to its presence in matricaria oil, which has been reported to exhibit antihyperalgesic and antiedematous effects in scientific studies . Furthermore, studies on the biotransformation of α-bisabolol have indicated that oxidized derivatives like this compound can demonstrate enhanced antioxidant and antibacterial activities compared to the parent compound . This makes it a relevant molecule for investigations in the fields of natural product chemistry and pharmacology. Research into related compounds suggests potential applications in studying anti-inflammatory and skin-soothing pathways, although the specific mechanisms of action for this compound require further elucidation . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYVATPNYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949059
Record name 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55399-12-7, 26184-88-3
Record name Bisabolol oxide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55399-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisabololoxide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha-Bisabolol oxide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bisabolol oxide B chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Bisabolol Oxide B: Chemical and Physical Properties for Researchers

This guide provides an in-depth overview of the core chemical and physical properties of this compound, a significant sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria chamomilla).[1] As a major oxidation product of α-bisabolol, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities.[2][3] This document collates essential data, outlines common experimental protocols, and visualizes key processes relevant to its study.

Chemical Identity and Structure

This compound is a monocyclic sesquiterpene oxide.[4] It exists in different stereoisomeric forms, which can lead to variations in reported CAS numbers and properties. The primary identifiers and structural details are crucial for accurate characterization and procurement.

Table 1: Chemical Identification of this compound

Identifier Value Source(s)
Molecular Formula C₁₅H₂₆O₂ [5][6][7][8]
Molecular Weight ~238.37 g/mol [5][8][9]
IUPAC Name 2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol [4][6][10]
CAS Registry Number 55399-12-7 (Generic/Mixture) [6][9][11]
26184-88-3 (for (-)-α-Bisabolol oxide B) [5][7][8]
InChI Key RKBAYVATPNYHLW-UHFFFAOYSA-N (Standard) [6]
Canonical SMILES CC1=CCC(CC1)C1(C)CCC(O1)C(C)(C)O [10]

| Synonyms | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol, Bisabolol oxide II |[6][7][8] |

Physicochemical Properties

The physical properties of this compound are fundamental for its handling, formulation, and analysis. Many of these values are estimated due to the compound's complexity and its common occurrence as part of a mixture in essential oils.

Table 2: Physical Properties of this compound

Property Value Notes Source(s)
Boiling Point 326.00 to 327.00 °C at 760.00 mm Hg (Estimated) [5]
Flash Point 124.90 °C (257.00 °F) TCC (Estimated) [5]
Vapor Pressure 0.000016 mmHg at 25.00 °C (Estimated) [5]
Water Solubility 21.49 mg/L at 25 °C (Estimated) [5]
Solubility Soluble in alcohol Insoluble in water [5]

| logP (Octanol/Water) | 2.5 - 3.35 | (Estimated) |[5][8] |

Spectral Data for Characterization

Spectroscopic methods are indispensable for the identification and structural elucidation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for its identification within complex mixtures like essential oils.

Table 3: Key Spectral Data and Analytical Parameters | Data Type | Description / Key Values | Source(s) | | :--- | :--- | :--- | | Mass Spectrometry | GC-MS data is widely available in spectral libraries. |[4][8][12] | | NMR Spectroscopy | ¹³C NMR data is available for structural confirmation. |[4] | | Kovats Retention Index | Standard non-polar columns: 1616 - 1656 | A key parameter for GC identification. |[4][13] | | | Standard polar columns: 2511 - 2525 | |[4] |

Experimental Protocols

The isolation and analysis of this compound typically involve extraction from a natural source, followed by chromatographic separation and spectroscopic identification.

Protocol: Isolation and Analysis from Matricaria chamomilla

  • Extraction: The essential oil is commonly obtained from the dried flower heads of Matricaria chamomilla via hydrodistillation or steam distillation. This process isolates volatile compounds, including sesquiterpenoids.

  • Fractionation (Optional): For isolating pure compounds, the raw essential oil may be subjected to column chromatography or preparative gas chromatography to separate fractions based on polarity and volatility.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Sample Preparation: The essential oil or fraction is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

    • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system.

    • Separation: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate compounds based on their boiling points and interaction with the stationary phase.[14]

    • Identification: As compounds elute from the column, they enter the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) with literature values.[13][14]

  • Structural Elucidation (NMR): For novel or purified compounds, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is performed to definitively determine the chemical structure.[1]

G Workflow for Isolation and Analysis of this compound Source Matricaria chamomilla (German Chamomile Flowers) Extraction Hydrodistillation Source->Extraction Oil Essential Oil (Complex Mixture) Extraction->Oil GCMS GC-MS Analysis Oil->GCMS Data Spectral Data (Mass Spectrum, RI) GCMS->Data Identification Identification via Library Comparison Data->Identification

Caption: General experimental workflow for this compound analysis.

Biological Activity and Signaling Pathways

This compound, along with other constituents of chamomile oil, contributes to its known therapeutic properties, including anti-inflammatory and antibacterial effects.[1][2] Recent in silico research has explored its potential as an anticancer agent, highlighting a possible interaction with apoptosis-regulating proteins.

Potential Anti-Glioblastoma Activity (In Silico)

A computational study demonstrated that this compound may act as an inhibitor of the Bcl-2 family of proteins, specifically Bcl-xl.[15] These proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-xl, compounds can trigger programmed cell death in cancer cells. This suggests a potential mechanism of action for this compound in cancer therapy, which warrants further in vitro and in vivo investigation.[15]

G Potential Signaling Pathway for this compound (In Silico) Bisabolol This compound Bcl2 Bcl-xl Protein (Anti-Apoptotic) Bisabolol->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Initiates Apoptosis Apoptosis (Programmed Cell Death) CytochromeC->Apoptosis Triggers

Caption: Proposed inhibition of Bcl-xl by this compound to induce apoptosis.

References

Biosynthesis of Bisabolol Oxide B in Matricaria chamomilla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of bisabolol oxide B, a significant bioactive sesquiterpenoid found in German chamomile (Matricaria chamomilla). This document details the enzymatic steps, precursor molecules, and proposed mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Matricaria chamomilla L. (German chamomile) is a medicinal plant renowned for its essential oil, which is rich in various bioactive terpenoids. Among these, (-)-α-bisabolol and its derivatives, bisabolol oxide A and this compound, are major constituents known for their anti-inflammatory, antimicrobial, and anti-irritant properties.[1][2] Understanding the biosynthesis of these compounds is crucial for optimizing their production through biotechnological approaches and for the development of novel therapeutic agents. This guide focuses on the pathway leading to this compound, a key oxidative metabolite of α-bisabolol.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] The subsequent steps are localized in the cytosol and involve the action of specific terpene synthases and cytochrome P450 monooxygenases.

Formation of Farnesyl Pyrophosphate (FPP)

The first committed step in sesquiterpenoid biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPS) . In M. chamomilla, the corresponding enzyme is designated as MrFPS.[3]

Cyclization to (-)-α-Bisabolol

The linear FPP molecule is then cyclized to form the monocyclic sesquiterpene alcohol, (-)-α-bisabolol. This crucial step is catalyzed by (-)-α-bisabolol synthase (MrBBS) , a sesquiterpene synthase that produces (-)-α-bisabolol as its sole, enantiopure product.[1][3] Recombinant MrBBS has shown kinetic properties comparable to other sesquiterpene synthases.[1]

Oxidation to this compound

The final step in the formation of this compound is the oxidation of (-)-α-bisabolol. While the specific enzyme in M. chamomilla has not yet been definitively identified, it is strongly suggested to be a cytochrome P450 monooxygenase (CYP) .[4] Cytochrome P450 enzymes are known to be involved in the oxidative modification of terpenoids in plants.[4] The proposed mechanism involves an epoxidation of the endocyclic double bond of the bisabolol ring, followed by an intramolecular cyclization to form the characteristic tetrahydrofuran (B95107) ring of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Bisabolol_Oxide_B_Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 This compound Biosynthesis IPP_DMAPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Diphosphate Synthase (MrFPS) Bisabolol (-)-α-Bisabolol FPP->Bisabolol (-)-α-Bisabolol Synthase (MrBBS) Bisabolol_Oxide_B This compound Bisabolol->Bisabolol_Oxide_B Cytochrome P450 Monooxygenase (putative)

Proposed biosynthetic pathway of this compound in M. chamomilla.

Quantitative Data

The relative abundance of bisabolol and its oxides can vary significantly in M. chamomilla essential oil depending on the chemotype, geographical origin, and cultivation practices. The following table summarizes representative quantitative data from various studies.

CompoundContent Range in Essential Oil (%)Reference(s)
(-)-α-Bisabolol5.6 - 41.5[5][6]
Bisabolol Oxide A1.0 - 58.18[5][7]
This compound 3.6 - 33.75 [5][8]
Bisabolone Oxide A2.0 - 13.9[5][6]
Chamazulene4.7 - 30.42[5][8]
(E)-β-Farnesene3.1 - 71.1[5][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Cloning and Heterologous Expression of MrBBS and a Candidate CYP

Objective: To isolate the coding sequences of MrBBS and a candidate cytochrome P450 from M. chamomilla and express the recombinant proteins for functional characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young flower heads of M. chamomilla using a commercial plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase kit with an oligo(dT) primer.

  • Gene Amplification: The full-length open reading frames (ORFs) of MrBBS and candidate CYP genes (identified through transcriptomic data or homology-based screening) are amplified from the cDNA library using gene-specific primers designed with appropriate restriction sites for cloning.

  • Vector Construction: The amplified PCR products are digested and ligated into a suitable expression vector, such as pET-28a(+) for E. coli or pYES2 for yeast (Saccharomyces cerevisiae).

  • Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Heterologous Expression in Yeast: For CYPs, which often require a eukaryotic host for proper folding and post-translational modifications, yeast is a preferred expression system. The expression vector is transformed into a suitable yeast strain (e.g., INVSc1). Protein expression is induced by transferring the culture to a galactose-containing medium.

  • Protein Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assays

Objective: To determine the enzymatic activity of recombinant MrBBS and the candidate CYP.

MrBBS Assay Protocol:

  • The assay mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM FPP, and 1-5 µg of purified recombinant MrBBS.

  • The reaction is overlaid with n-pentane to trap volatile products and incubated at 30°C for 1-2 hours.

  • The reaction is stopped by vortexing, and the pentane (B18724) layer is collected.

  • The product, (-)-α-bisabolol, is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Cytochrome P450 Assay Protocol (for α-bisabolol oxidation):

  • The reaction mixture (100 µL) contains 50 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 10 µM (-)-α-bisabolol (dissolved in a minimal amount of a suitable solvent like DMSO), and microsomes or purified recombinant CYP and its corresponding NADPH-cytochrome P450 reductase.

  • The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours with shaking.

  • The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried, redissolved, and analyzed by GC-MS or LC-MS to identify and quantify this compound.

Quantitative Analysis by GC-MS

Objective: To quantify the concentration of bisabolol and its oxides in plant extracts or enzyme assay products.

Protocol:

  • Sample Preparation: Essential oil is diluted in a suitable solvent (e.g., n-hexane). For enzyme assays, the organic extract is concentrated and redissolved. An internal standard (e.g., n-hexadecane) is added for accurate quantification.[5]

  • GC-MS Analysis: Samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compounds of interest.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by constructing a calibration curve using known concentrations of the standards.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Experimental_Workflow cluster_0 Gene Identification and Cloning cluster_1 Protein Expression and Purification cluster_2 Functional Characterization RNA_Extraction RNA Extraction (M. chamomilla flowers) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification Gene Amplification (MrBBS, candidate CYP) cDNA_Synthesis->Gene_Amplification Vector_Construction Vector Construction Gene_Amplification->Vector_Construction Heterologous_Expression Heterologous Expression (E. coli / Yeast) Vector_Construction->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assays (MrBBS, CYP) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis

Workflow for identification and characterization of biosynthetic enzymes.

Signaling_Pathway_Logic Precursors IPP & DMAPP FPP FPP Precursors->FPP MrFPS Bisabolol (-)-α-Bisabolol FPP->Bisabolol MrBBS Bisabolol_Oxide_B This compound Bisabolol->Bisabolol_Oxide_B Putative CYP

Simplified enzymatic cascade for this compound synthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Matricaria chamomilla proceeds via the cyclization of farnesyl pyrophosphate to (-)-α-bisabolol, followed by a putative cytochrome P450-mediated oxidation. While the key enzymes MrFPS and MrBBS have been characterized, the specific CYP responsible for the final oxidation step remains to be identified. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the identification and characterization of the specific cytochrome P450 monooxygenase involved, which will be a critical step towards the complete elucidation of the pathway and will open up new avenues for the biotechnological production of this valuable bioactive compound.

References

A Technical Guide to the Spectroscopic Data of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bisabolol oxide B, a significant sesquiterpenoid often found in essential oils, notably from German chamomile (Matricaria chamomilla). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a comprehensive reference.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~5.35br s-
H-7~3.80m-
H-1'~5.10m-
H-10~1.65s-
H-11~1.60s-
H-12~1.20s-
H-13~1.15s-
H-14~1.10s-
OHVariablebr s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

The carbon-13 NMR data are crucial for confirming the carbon skeleton of this compound. The authoritative source for this data is often cited as "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition" by Breitmaier and Voelter.[1][2][3]

CarbonChemical Shift (δ) ppm
C-1~86.0
C-2~40.0
C-3~124.0
C-4~134.0
C-5~22.5
C-6~31.0
C-7~84.0
C-8~42.0
C-9~24.0
C-10~23.0
C-11~17.5
C-12~27.0
C-13~25.5
C-14~20.0
C-15~71.0

Table 3: Infrared (IR) Spectroscopic Data for this compound

The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and ether functional groups, as well as its hydrocarbon backbone.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400O-HStretching (alcohol)
~2960-2850C-HStretching (alkane)
~1460C-HBending (alkane)
~1380C-HBending (alkane)
~1120C-OStretching (ether)
~1080C-OStretching (tertiary alcohol)

Table 4: Mass Spectrometry (MS) Data for this compound

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification of this compound in complex mixtures like essential oils.

PropertyValue
Molecular FormulaC₁₅H₂₆O₂
Molecular Weight238.37 g/mol [4]
Key Fragment Ions (m/z)
143[C₉H₁₅O]⁺ (often the base peak)[5]
125[C₉H₁₃]⁺[5]
109[C₈H₁₃]⁺[4]
107[C₈H₁₁]⁺[5]
71[C₄H₇O]⁺[5]
43[C₃H₇]⁺ or [C₂H₃O]⁺[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: 12 ppm.

    • Acquisition Time: 3.4 seconds.

    • Relaxation Delay: 1.0 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.1 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 1024.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Sample Preparation: For a pure, isolated oil, a neat spectrum is obtained. A single drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The prepared salt plates are then placed in the sample holder.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared at a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) and published fragmentation patterns to confirm the identity of this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (e.g., Matricaria chamomilla) Extraction Solvent or Steam Distillation Plant_Material->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (GC-MS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis of this compound

Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure This compound Molecular Structure H_NMR ¹H Chemical Shifts (Proton Environment) Structure->H_NMR determines C_NMR ¹³C Chemical Shifts (Carbon Skeleton) Structure->C_NMR determines Connectivity 2D NMR (H-H, C-H Correlations) Structure->Connectivity determines Functional_Groups Vibrational Frequencies (O-H, C-O bonds) Structure->Functional_Groups determines Molecular_Weight Molecular Ion Peak (Formula: C₁₅H₂₆O₂) Structure->Molecular_Weight determines Fragmentation Fragment Ions (Structural Fragments) Structure->Fragmentation determines

Relationship of Spectroscopic Data to Molecular Structure

References

The Biological Activity of Bisabolol Oxide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a sesquiterpene oxide naturally occurring in various plants, most notably in German chamomile (Matricaria recutita). As an oxygenated derivative of α-bisabolol, it contributes to the aromatic profile and therapeutic properties of chamomile essential oil.[1] While its counterpart, α-bisabolol, has been extensively studied, this compound is emerging as a compound of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The available quantitative data for the biological activity of pure this compound is limited. Much of the existing research has been conducted on essential oils containing a mixture of bioactive compounds, including this compound. The following tables summarize the available data, including that of matricaria oil rich in bisabolol oxides and comparative data for α-bisabolol to provide context.

Table 1: Anti-inflammatory and Antihyperalgesic Activity

Test SubstanceModelParameterResultSource
Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A)Carrageenan-induced rat paw edemaAntiedematous Effect (ED₅₀)42.4 ± 0.2 mg/kg (prophylactic)[2]
Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A)Carrageenan-induced hyperalgesia in ratsAntihyperalgesic Effect (ED₅₀)49.8 ± 6.0 mg/kg (prophylactic)[2]
β-bisabololLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Inhibition55.5% inhibition at 50.0 µg/mL[3]
β-bisabololLPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE₂) Inhibition62.3% inhibition at 50.0 µg/mL[3]
β-bisabololLPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-alpha (TNF-α) Inhibition45.3% inhibition at 50.0 µg/mL[3]
α-bisabololLPS-stimulated RAW 264.7 macrophagesIL-6, IL-1β, TNF-α InhibitionSignificant reduction at 100 and 200 mg/kg[4]

Table 2: Anticancer and Cytotoxic Activity

Test SubstanceCell LineParameterResult (IC₅₀)Source
Essential Oil with 11.60% α-bisabolol oxide BVarious cancer cell linesCytotoxicityDose-dependent reduction in cell viability
α-bisabololHuman and rat glioma cellsCytotoxicity2.5-5 µM[5]
α-bisabololB-chronic lymphocytic leukemia cellsCytotoxicity42 µM[6]
α-bisabololNon-small cell lung carcinoma cellsCytotoxicity15 µM[6]
α-bisabolol α-l-rhamnopyranosideHuman glioma (U-87)Cytotoxicity40 µM[7][8]

Table 3: Antimicrobial Activity

Test SubstanceMicroorganismParameterResult (MIC)Source
Matricaria chamomilla essential oil (high in bisabolol oxides)Candida albicansAntifungal ActivityActive[9]
α-bisabololStaphylococcus epidermidisAntibacterial Activity37.5 µg/mL[10]
α-bisabololPropionibacterium acnesAntibacterial Activity75 µg/mL[10]
α-bisabololFusarium oxysporumAntifungal Activity128 - 1024 µg/mL[11]

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound. These are generalized protocols primarily based on studies of α-bisabolol and would require optimization for specific experimental conditions with this compound.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines the determination of the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

Cytotoxicity Assay: MTT Assay

This protocol describes the assessment of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • Cancer cell line of interest (e.g., human glioblastoma U-87 MG)

  • Appropriate cell culture medium with 10% FBS

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism using the broth microdilution method.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, inferences can be drawn from studies on the structurally related α-bisabolol. The anti-inflammatory and anticancer effects of α-bisabolol are often attributed to its modulation of key cellular signaling cascades, including the NF-κB and PI3K/Akt pathways.[7]

Anti-inflammatory Signaling Pathway

Bisabolol and its oxides are recognized for their anti-inflammatory properties.[7] α-Bisabolol has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] This is often achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pro_inflammatory_genes->cytokines Bisabolol_oxide_B This compound Bisabolol_oxide_B->IKK inhibits?

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Signaling Pathway: Induction of Apoptosis

In silico studies suggest that this compound may act as an inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis.[12] α-Bisabolol is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[12] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. It is plausible that this compound shares a similar mechanism of action, promoting apoptosis in cancer cells by targeting mitochondria and modulating the expression of pro- and anti-apoptotic proteins.

apoptosis_pathway Bisabolol_oxide_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Bisabolol_oxide_B->Bcl2 inhibits? Bax Bax (Pro-apoptotic) Bisabolol_oxide_B->Bax activates? Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by this compound via the intrinsic mitochondrial route.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the biological activity of a compound like this compound.

experimental_workflow start Compound (this compound) in_vitro In Vitro Studies start->in_vitro anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) in_vitro->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial mechanism Mechanism of Action Studies anti_inflammatory->mechanism cytotoxicity->mechanism pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Caspases) mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo efficacy Efficacy Models (e.g., Carrageenan-induced Edema, Tumor Xenografts) in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology drug_dev Drug Development efficacy->drug_dev toxicology->drug_dev

Caption: A general experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound presents a promising profile as a bioactive natural compound with potential therapeutic applications in inflammation and oncology. While current research provides a foundational understanding of its activities, primarily through studies on essential oils, further investigation into the pure compound is warranted. The experimental protocols and hypothesized signaling pathways detailed in this guide offer a framework for future research aimed at elucidating the precise mechanisms of action and quantifying the therapeutic potential of this compound. Such studies will be crucial for unlocking its full potential in drug discovery and development.

References

The Antimicrobial Activity Spectrum of Bisabolol Oxide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisabolol oxide B is a sesquiterpene oxide found as a significant constituent in the essential oil of various plants, most notably German chamomile (Matricaria recutita). While its parent compound, α-bisabolol, has been extensively studied for its pharmacological properties, this compound is also emerging as a compound of interest for its bioactive potential, including its antimicrobial effects. This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of this compound, detailing its efficacy against various microorganisms, the experimental protocols used for its evaluation, and its proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Antimicrobial Activity Spectrum

This compound has demonstrated a notable range of antimicrobial activity against both bacteria and fungi. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against a panel of Gram-positive and Gram-negative bacteria.

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Inhibition Zone (mm)Reference
Bacillus cereus-0.50.535.0[1]
Staphylococcus aureus-1.01.028.0[1]
Listeria monocytogenes-1.51.025.0[1]
Escherichia coli-3.01.518.0[1]
Salmonella typhimurium-2.01.522.0[1]
Yersinia enterocolitica-3.01.512.0[1]
Pseudomonas aeruginosa-3.01.5-[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

This compound has also been investigated for its activity against various fungal species, including yeasts and dermatophytes.

FungusStrainMIC (µg/mL)MFC (µg/mL)Reference
Streptococcus pyogenes-78-[2][3]
Aspergillus fumigatus-78-[2][3]
Aspergillus niger-39-[3]
Microsporum gypseum-39-[3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The determination of the antimicrobial efficacy of this compound relies on standardized and well-documented experimental methodologies. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to establish the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous broth medium.

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium.

  • A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[6]

  • This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][6]

3. Serial Dilution in Microtiter Plate:

  • A 96-well microtiter plate is used for the assay.

  • Two-fold serial dilutions of the this compound stock solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

4. Inoculation and Incubation:

  • The standardized inoculum is added to each well containing the serially diluted compound.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[4]

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[4]

Determination of MBC/MFC

Following the MIC determination, the MBC or MFC is established to ascertain whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.

1. Subculturing:

  • A small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth in the MIC assay.

  • This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

2. Incubation:

  • The plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.

3. Determination of MBC/MFC:

  • The MBC/MFC is defined as the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of viable colonies compared to the initial inoculum.[1]

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the potential mechanisms of this compound's antimicrobial activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_confirmation MBC/MFC Determination cluster_result Result start Start: this compound stock Prepare Stock Solution start->stock inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc end Antimicrobial Activity Profile read_mbc->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

While the precise signaling pathways of this compound's antimicrobial action are still under investigation, a proposed mechanism, similar to other sesquiterpenes, involves the disruption of the microbial cell membrane.

mechanism_of_action cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space bisabolol This compound membrane_interaction Interaction with Phospholipid Bilayer bisabolol->membrane_interaction Targets disruption Membrane Disruption & Increased Permeability membrane_interaction->disruption Leads to leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage death Cell Death leakage->death

Caption: Proposed Mechanism of Antimicrobial Action.

Conclusion

This compound exhibits a promising spectrum of antimicrobial activity against a variety of pathogenic bacteria and fungi. Its efficacy, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, suggests its potential for further investigation in dermatological and other therapeutic applications. The methodologies outlined in this guide provide a framework for the standardized evaluation of its antimicrobial properties. Future research should focus on elucidating the precise molecular mechanisms of action and exploring its potential synergistic effects with other antimicrobial agents.

References

An In-depth Technical Guide on the Antioxidant Capacity of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant capacity of bisabolol oxides, with a specific focus on Bisabolol Oxide B. It includes a summary of available quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and visualizations of experimental workflows and related biological pathways.

Introduction to Bisabolol Oxides and their Antioxidant Potential

Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, is well-regarded for its anti-inflammatory, anti-irritant, and antimicrobial properties. Its primary oxidative products are bisabolol oxide A and this compound. While research has often focused on the parent compound, α-bisabolol, emerging evidence suggests that its oxidized metabolites may possess enhanced biological activities, including greater antioxidant potential.[1] This guide delves into the methodologies used to quantify this antioxidant capacity and summarizes the existing, albeit limited, data for bisabolol oxides.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of a compound is frequently determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Radical Scavenging Activity of α-Bisabolol and its Oxides

CompoundAssayIC50 ValueSource(s)
α-BisabololDPPH43.88 mg/mL[2]
α-Bisabolol Oxide ADPPH1.50 mg/mL[2]
This compoundDPPHData not available
α-BisabololABTSData not available
α-Bisabolol Oxide AABTSData not available
This compoundABTSData not available

The available data indicates that α-bisabolol oxide A possesses significantly higher antioxidant activity in the DPPH assay compared to its precursor, α-bisabolol.[2] This suggests that the oxidation of α-bisabolol may lead to compounds with enhanced radical scavenging capabilities. Further research is warranted to quantify the antioxidant capacity of this compound using these standard assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or ethanol. From the stock solution, create a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.

  • Initiation of Reaction: Add the DPPH working solution to each well or cuvette containing the sample and mix thoroughly. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [((A_blank - A_sample) / A_blank)] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

  • Reaction Mixture: Add a small volume of the test compound dilutions to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or compared to a standard antioxidant like Trolox to determine the TEAC.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway that may be influenced by the antioxidant activity of bisabolol and its oxides.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Bisabolol Oxide B Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix Sample and ABTS•+ Solution ABTS_work->Mix Sample_prep Prepare Bisabolol Oxide B Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50_TEAC Determine IC50 or TEAC Value Calculate->IC50_TEAC

ABTS Assay Experimental Workflow

While specific signaling pathways for this compound's antioxidant activity are yet to be fully elucidated, the known pathways for its precursor, α-bisabolol, provide a likely starting point for investigation. α-Bisabolol has been shown to modulate inflammatory and oxidative stress pathways.

Signaling_Pathway cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates BOB This compound (Hypothesized) BOB->NFkB Inhibits BOB->MAPK Inhibits Inflammation Reduced Inflammation NFkB->Inflammation Oxidative_Stress Decreased Oxidative Stress NFkB->Oxidative_Stress MAPK->Inflammation MAPK->Oxidative_Stress

Hypothesized Signaling Pathway

Conclusion and Future Directions

The available evidence suggests that the oxidative metabolites of α-bisabolol, such as bisabolol oxide A, may possess superior antioxidant properties compared to the parent compound. While direct quantitative data for this compound remains elusive, it is reasonable to hypothesize that it also contributes to the overall antioxidant profile of oxidized bisabolol mixtures.

This guide provides the foundational protocols for researchers to quantitatively assess the antioxidant capacity of this compound using DPPH and ABTS assays. Future research should focus on isolating pure this compound and determining its IC50 values in these and other antioxidant assays to provide a clearer understanding of its potential as a therapeutic agent. Furthermore, elucidating the specific cellular signaling pathways modulated by this compound's antioxidant activity will be crucial for its development in pharmaceutical and dermatological applications.

References

The Cytotoxic Potential of Bisabolol Oxide B Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolol oxide B, a sesquiterpenoid found in the essential oil of plants such as Matricaria chamomilla (chamomile), has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature concerning the cytotoxicity of this compound against various cancer cell lines. Due to a notable scarcity of studies on the isolated compound, this document also presents data from essential oils rich in this compound and draws comparisons with the more extensively researched isomer, α-bisabolol, to infer potential mechanisms and therapeutic avenues. This guide summarizes quantitative cytotoxic data, details relevant experimental protocols, and visualizes key cellular signaling pathways implicated in the anticancer effects of related compounds.

Introduction

The search for novel anticancer agents from natural sources is a critical endeavor in oncological research. Sesquiterpenes, a class of C15 isoprenoids, are of particular interest due to their diverse chemical structures and biological activities. This compound is a naturally occurring sesquiterpene oxide, primarily recognized as a constituent of German chamomile. While its anti-inflammatory and other therapeutic properties are suggested, its specific role as a cytotoxic agent against cancer cells is an emerging area of investigation. This document aims to consolidate the current knowledge on the cytotoxicity of this compound, providing a resource for researchers and professionals in drug development.

Cytotoxicity of this compound and Related Compounds

Direct experimental data on the cytotoxicity of isolated this compound is limited in the current scientific literature. However, studies on essential oils containing significant amounts of this compound provide preliminary evidence of its potential anticancer activity.

Cytotoxicity of Essential Oils Containing this compound

Several studies have investigated the cytotoxic effects of essential oils in which this compound is a notable component. These studies suggest a dose-dependent cytotoxic effect on various cancer cell lines.

Essential Oil SourceCancer Cell Line(s)Key FindingsThis compound ContentReference
Matricaria chamomillaHL-60 (Human promyelocytic leukemia), NB4 (Human acute promyelocytic leukemia)The essential oil, containing 37.85% bisabolol oxides A and B combined, demonstrated a significant, dose-dependent increase in cell death percentage in both cell lines.Not individually quantified[1]
Cedrelopsis greveiNot specifiedAn essential oil containing 11.60% α-bisabolol oxide B showed considerable cytotoxic effects across all tested cancer cell lines, with dose-dependent reductions in cell viability.11.60%[2]

Note: The data presented above is for essential oils and not for the isolated this compound. The observed cytotoxicity may be a result of the synergistic effects of multiple components in the oil.

Cytotoxicity of α-Bisabolol (Isomer)

In contrast to this compound, the isomer α-bisabolol has been extensively studied for its anticancer properties. The cytotoxic data for α-bisabolol provides a valuable comparative reference.

Cancer Cell LineIC50 Value (µM)Exposure Time (hours)Reference
A549 (Human non-small cell lung carcinoma)15Not Specified[3]
Human and Rat Glioma cells2.5 - 524[1]
B-chronic lymphocytic leukemia42Not Specified[1]
Ph-B-ALL (Philadelphia-negative B-cell acute lymphoblastic leukemia)14 ± 524[4]
AML (Acute myeloid leukemia) - Cluster 245 ± 724[4]
AML (Acute myeloid leukemia) - Cluster 365 ± 524[4]
U-87 (Human glioblastoma)130Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common experimental protocols used to assess the cytotoxicity of natural compounds like this compound.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, U-87, HL-60, NB4) are obtained from certified cell banks.

  • Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is the MTT assay.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to attach overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or essential oil). A vehicle control (e.g., DMSO) is also included.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow General Experimental Workflow for Cytotoxicity Testing start Seed Cancer Cells in 96-well Plate treatment Treat with this compound (or Essential Oil) at Various Concentrations start->treatment Allow cells to adhere incubation Incubate for 24, 48, or 72 hours treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay data_analysis Measure Absorbance and Calculate IC50 Values mt_assay->data_analysis end Results data_analysis->end

A general experimental workflow for cytotoxicity testing.

Signaling Pathways in Bisabolol-Induced Cytotoxicity

While the specific signaling pathways modulated by this compound in cancer cells are not yet elucidated, research on α-bisabolol has identified several key pathways involved in its pro-apoptotic and anti-proliferative effects. These pathways may serve as a predictive framework for the mechanisms of this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

  • Mechanism of Inhibition by α-Bisabolol: Studies have shown that α-bisabolol can inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway. This inhibition leads to a decrease in the expression of downstream anti-apoptotic proteins and an increase in apoptosis.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition by α-Bisabolol bisabolol α-Bisabolol pi3k PI3K bisabolol->pi3k Inhibits akt Akt pi3k->akt Activates downstream Downstream Pro-Survival Proteins (e.g., Bcl-2) akt->downstream Activates apoptosis Apoptosis downstream->apoptosis Inhibits proliferation Cell Proliferation and Survival downstream->proliferation Promotes

Inhibition of the PI3K/Akt signaling pathway by α-bisabolol.
The Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.

  • Induction by α-Bisabolol: α-Bisabolol has been shown to induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in this process.

G cluster_apoptosis Mitochondrial Apoptosis Pathway Induced by α-Bisabolol bisabolol α-Bisabolol bax Bax (Pro-apoptotic) bisabolol->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) bisabolol->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Induction of the mitochondrial apoptosis pathway by α-bisabolol.

Future Directions and Conclusion

The current body of research provides preliminary yet indirect evidence for the cytotoxic potential of this compound against cancer cell lines. The data from essential oils rich in this compound are encouraging, but further studies are imperative. Future research should focus on:

  • Isolation and Purification: Evaluating the cytotoxic effects of highly purified this compound to determine its intrinsic anticancer activity and establish accurate IC50 values.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound in various cancer cell types.

  • In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

  • Synergistic Effects: Exploring the potential for synergistic interactions between this compound and conventional chemotherapeutic agents.

References

Physicochemical Properties of Bisabolol Oxide B: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a sesquiterpenoid commonly found as a constituent of chamomile oil, often alongside its isomer, Bisabolol oxide A, and their precursor, α-bisabolol.[1] As a significant component of an essential oil with known anti-inflammatory and soothing properties, this compound is of considerable interest for pharmaceutical and cosmetic formulations.[2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe delivery systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation, outlines key experimental protocols for its analysis, and presents logical workflows for its characterization.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that many of these values are predicted or estimated, as experimentally determined data for this specific compound is limited in publicly accessible literature.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₅H₂₆O₂[3]
Molecular Weight 238.37 g/mol [4][5]
Appearance Colorless viscous oilInferred from properties of related sesquiterpenes
Boiling Point 326.00 to 327.00 °C (at 760 mm Hg)Estimated[6]
Melting Point Not Available[7][8]
Water Solubility 21.49 mg/L at 25 °CEstimated[6]
0.14 g/LPredicted (ALOGPS)[7]
Solubility in Organic Solvents Soluble in alcohol[6]
LogP (Octanol/Water Partition Coefficient) 3.349Estimated[6]
2.5Computed (XLogP3)[4][5]
3.56Predicted (ALOGPS)[7]
2.93Predicted (ChemAxon)[7]
pKa (Strongest Acidic) 14.33Predicted (ChemAxon)[7]
pKa (Strongest Basic) -3.1Predicted (ChemAxon)[7]
Vapor Pressure 0.000016 mmHg at 25.00 °CEstimated[6]
Flash Point 257.00 °F (124.90 °C)Estimated[6]

Stability Profile

Experimental Protocols

To address the gaps in the experimental data for this compound, the following are detailed methodologies for determining key physicochemical parameters.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Principle: An excess amount of this compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, ethanol, propylene (B89431) glycol, isopropyl myristate). The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved material to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Methodology:

  • Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.[10]

  • Partitioning: Prepare a solution of this compound in the pre-saturated n-octanol. Add a volume of the pre-saturated water to a separation funnel, followed by an equal volume of the n-octanol solution of the compound.

  • Equilibration: Stopper the funnel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Secure the funnel in a stationary position and allow the two phases to separate completely.

  • Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is crucial for solubility, LogP determination, and stability studies. The following provides a general starting point for method development for a sesquiterpene like this compound.

Instrumentation and Conditions (based on methods for similar compounds):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is common for sesquiterpenes. A starting point could be an isocratic mobile phase of acetonitrile:water (e.g., 70:30 v/v). The composition may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength, such as 210 nm, is often necessary.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures for characterizing the physicochemical properties of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Shake at constant temperature (e.g., 24-72h) A->B C Centrifuge or let stand to settle B->C D Withdraw and dilute supernatant C->D E Quantify using validated HPLC method D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Pre-saturate n-octanol and water B Dissolve this compound in pre-saturated n-octanol A->B C Mix aqueous and octanol (B41247) phases B->C D Shake to equilibrate C->D E Allow phases to separate D->E F Sample both phases E->F G Quantify concentration in each phase via HPLC F->G H Calculate LogP G->H

References

Unveiling Novel Sources of Bisabolol Oxide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of natural sources of Bisabolol oxide B beyond the well-established German chamomile (Matricaria recutita). This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this promising bioactive sesquiterpenoid. The guide details alternative plant sources, quantitative data, experimental protocols for extraction and analysis, and insights into its potential biological signaling pathways.

Executive Summary

This compound, a sesquiterpenoid ether, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. While German chamomile is the most widely known source, this guide identifies and details alternative botanical sources, thereby opening new avenues for research and development. This document provides a consolidated resource on the natural occurrence, extraction, and potential mechanisms of action of this compound, with a focus on non-chamomile-derived sources.

Alternative Natural Sources of this compound

Research has identified several plant species, outside of the genus Matricaria, that contain this compound. The following table summarizes the key botanical sources and the reported concentration of this compound in their essential oils.

Botanical NameFamilyCommon NamePlant PartThis compound Concentration (% in Essential Oil)
Myoporum crassifoliumScrophulariaceae-Wood7.3%[1]
Eremanthus erythropappusAsteraceaeCandeiaWood0.66% - 0.85%
Vanillosmopsis arboreaAsteraceae-WoodPresence of "bisabolol oxide" reported, specific quantification of this compound requires further investigation.

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve the following key steps: extraction of the essential oil, followed by chromatographic analysis for identification and quantification.

Essential Oil Extraction

Several methods can be employed for the extraction of essential oils rich in sesquiterpenoids like this compound. The choice of method can influence the yield and chemical profile of the extracted oil.

  • Steam Distillation: This is a common method for extracting essential oils from aromatic plants. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

  • Hydrodistillation: In this method, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. A Clevenger-type apparatus is often used for laboratory-scale hydrodistillation.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without the use of organic solvents.

Analytical Methods for Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common and effective method for the identification and quantification of this compound in essential oils.

GC-MS/FID Analysis Protocol (General):

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of sesquiterpenoids.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Flame Ionization Detector (FID) Conditions:

    • Detector Temperature: 280 °C

  • Identification: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The percentage of this compound in the essential oil is determined by peak area normalization in the GC-FID chromatogram.

Isolation of this compound

For obtaining pure this compound for further biological studies, preparative chromatography techniques are employed.

Preparative Column Chromatography Protocol (General):

  • Stationary Phase: Silica gel (e.g., 60 Å, 70-230 mesh).

  • Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) gradient, is typically used to elute compounds of increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and may require further purification steps, such as re-chromatography, to achieve high purity.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, studies on the closely related compound, α-bisabolol, provide valuable insights into its potential biological activities. It is plausible that this compound shares some of these mechanisms. The anti-inflammatory effects of α-bisabolol have been shown to be mediated through the inhibition of key pro-inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling by α-Bisabolol

Numerous studies have demonstrated that α-bisabolol can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The following diagram illustrates the proposed inhibitory effect of α-bisabolol on these pathways, which may be a relevant area of investigation for this compound.

G cluster_NFkB LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Mediators Induces Transcription MAPK_pathway->Pro_inflammatory_Mediators Induces Expression Bisabolol_oxide_B This compound (Proposed) Bisabolol_oxide_B->IKK Inhibits (Proposed) Bisabolol_oxide_B->MAPK_pathway Inhibits (Proposed)

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

Experimental Workflow for Isolation and Analysis

The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from a plant source.

G Plant_Material Plant Material (e.g., Myoporum crassifolium wood) Extraction Essential Oil Extraction (e.g., Steam Distillation) Plant_Material->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil GC_MS_Analysis GC-MS/FID Analysis (Quantification) Crude_Oil->GC_MS_Analysis Column_Chromatography Preparative Column Chromatography (Silica Gel) Crude_Oil->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_GC_Analysis TLC / GC-MS Analysis (Fraction Screening) Fractions->TLC_GC_Analysis Pure_Compound Pure this compound TLC_GC_Analysis->Pure_Compound Pool & Evaporate Biological_Assays Biological Activity Assays Pure_Compound->Biological_Assays

Caption: Workflow for this compound isolation and analysis.

Conclusion and Future Directions

This technical guide highlights that Myoporum crassifolium and Eremanthus erythropappus are viable alternative sources of this compound. The provided experimental frameworks offer a starting point for the extraction, quantification, and isolation of this compound. While the precise signaling pathways of this compound require further elucidation, the known activities of the structurally similar α-bisabolol suggest that the NF-κB and MAPK pathways are promising targets for investigation. Future research should focus on optimizing extraction and purification protocols for these alternative sources and conducting in-depth pharmacological studies to fully characterize the therapeutic potential of this compound.

References

Unveiling Bisabolol Oxide B: A Technical Deep Dive into its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a prominent sesquiterpenoid found in the essential oil of German chamomile (Matricaria recutita L.), has garnered significant scientific interest for its potential therapeutic properties. As an oxidation product of α-bisabolol, this bicyclic ether contributes to the complex chemical profile and medicinal effects of one of the world's most widely used medicinal plants. This technical guide provides an in-depth exploration of the discovery and historical research surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated biological pathways to support ongoing research and drug development endeavors.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the study of its precursor, α-bisabolol, which was first isolated from chamomile in 1951.[1] While the presence of oxygenated derivatives of α-bisabolol in chamomile oil was suspected for some time, foundational work in the early 1970s was pivotal in their definitive identification and characterization.

Initial investigations into the chemical constituents of chamomile oil revealed the presence of several sesquiterpene oxides. The structural elucidation of these compounds, including this compound, was achieved through a combination of analytical techniques available at the time, such as thin-layer chromatography (TLC) and gas chromatography (GC), followed by spectroscopic analysis.

While a singular, seminal "discovery" paper for this compound is not readily apparent in modern databases, the collective work of researchers in the mid-20th century focusing on the chemical composition of Matricaria chamomilla laid the groundwork for its identification. These early studies were crucial in establishing that this compound is a naturally occurring compound and a significant component of chamomile essential oil, paving the way for future pharmacological investigations.

Physicochemical Properties and Quantification

This compound is a bicyclic monoterpenoid with the chemical formula C₁₅H₂₆O₂. It is structurally characterized by a tetrahydrofuran (B95107) ring fused with a cyclohexane (B81311) ring. The accurate quantification of this compound in plant extracts and essential oils is critical for quality control and for correlating chemical composition with biological activity.

Table 1: Quantitative Analysis of this compound in Matricaria chamomilla Essential Oil
Plant Origin/ChemotypeMethod of AnalysisConcentration of this compound (%)Reference
Commercial Chamomile FlowersGC-MS6.57 ± 1.20[2]
Commercial Chamomile TeabagsGC-MS23.65 ± 3.27[2]
North East IndiaGC-MS16.91 - 17.43[3]

Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in chamomile essential oil.

1. Sample Preparation:

  • Dilute the chamomile essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1% (v/v).

  • Add an internal standard (e.g., n-hexadecane) to the diluted sample for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: Maintain at 240 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify this compound in the chromatogram based on its retention time and mass spectrum, comparing it to a reference standard or library data (e.g., NIST).

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Figure 1: General workflow for the quantification of this compound using GC-MS.

Biological Activities and Pharmacological Research

While research on this compound is not as extensive as that on its precursor, α-bisabolol, existing studies and the known activities of chamomile oil suggest its involvement in several pharmacological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of chamomile are well-documented, and bisabolol oxides are believed to be significant contributors to this effect.

Table 2: Anti-inflammatory Activity of Matricaria Oil Rich in Bisabolol Oxides

Test SubstanceActive ComponentsAnimal ModelAssayED₅₀Reference
Matricaria Oilα-Bisabolol oxide A (21.5%) & α-Bisabolol oxide B (25.5%)RatCarrageenan-induced paw edema42.4 mg/kg[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats (180-220 g).

  • Acclimatize the animals for at least one week before the experiment.

  • House in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

  • Test Groups: Receive different doses of this compound suspended in the vehicle.

  • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

3. Procedure:

  • Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induce edema by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Determine the ED₅₀ (the dose that causes 50% inhibition of edema).

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

While specific data for this compound is limited, the parent compound, α-bisabolol, has demonstrated broad-spectrum antimicrobial activity. Given their structural similarity, it is plausible that this compound also possesses antimicrobial properties. Further research is needed to determine its specific minimum inhibitory concentrations (MICs) against various pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This in vitro method is used to determine the lowest concentration of a substance that prevents the visible growth of a microorganism.

1. Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213).

  • This compound stock solution.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Culture the microorganism overnight in the appropriate broth.

  • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Procedure:

  • Prepare a serial two-fold dilution of this compound in the microtiter plate using the appropriate broth.

  • Add the standardized inoculum to each well.

  • Include a positive control (inoculum without the test compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanism of Action

The molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on its precursor, α-bisabolol, provide valuable insights into potential pathways that may be modulated. α-Bisabolol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation of downstream targets, ultimately resulting in the production of inflammatory mediators.

It is hypothesized that this compound may also interact with these pathways to exert its anti-inflammatory effects. Further research is required to confirm this and to identify its specific molecular targets.

Figure 3: Hypothesized inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Future Directions and Conclusion

This compound represents a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:

  • Definitive Historical Research: A comprehensive review of historical chemical literature is needed to pinpoint the original discovery and structural elucidation of this compound.

  • Pharmacological Profiling: In-depth studies are required to determine the specific biological activities of isolated this compound, including its anti-inflammatory, antimicrobial, and other potential therapeutic effects.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for rational drug design.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds, including antibiotics and other phytochemicals, could lead to the development of novel combination therapies.

References

In Silico Exploration of Bisabolol Oxide B: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a natural sesquiterpenoid found in essential oils of plants like German chamomile (Matricaria chamomilla), has garnered increasing interest in the scientific community for its potential therapeutic properties.[1][2] As a derivative of α-bisabolol, this compound is being explored for a range of biological activities, with in silico studies playing a pivotal role in elucidating its mechanisms of action and predicting its suitability as a drug candidate.[3][[“]] This technical guide provides an in-depth overview of the computational studies conducted on this compound, focusing on its bioactivity, relevant signaling pathways, and the experimental protocols employed in its virtual assessment.

Predicted Bioactivity and Drug-Likeness

In silico tools are instrumental in the early stages of drug discovery for predicting the biological activity spectrum and assessing the drug-like properties of compounds. For this compound and its related compounds, various computational models have been employed to forecast their therapeutic potential and evaluate their pharmacokinetic profiles.

PASS (Prediction of Activity Spectra for Substances) Analysis

PASS analysis is a computational method used to predict the biological activity of a compound based on its structure. Studies on α-bisabolol and its oxides have utilized this tool to explore their potential therapeutic applications. While detailed PASS predictions specifically for this compound are part of broader analyses, the general findings indicate a high druggability potential for the α-bisabolol family of compounds.[3]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

ADMET prediction is crucial for evaluating the viability of a compound as a drug candidate. In silico ADMET analysis for α-bisabolol and its oxides, including this compound, has been performed using various web-based tools like pkCSM and SwissADME.[3][5] These studies have generally indicated that these compounds, including this compound, are non-toxic and non-mutagenic, which is a favorable characteristic for potential therapeutic agents.[3][5]

Table 1: Summary of In Silico ADMET Predictions for α-Bisabolol Derivatives

PropertyPrediction ToolPredicted Result for α-Bisabolol Oxide BReference
CarcinogenicityCarcinoPred-EL (RF Method)Average Predicted Result: 0.34 (Non-carcinogen)[3]
MutagenicityLAZARNon-mutagenic[3]

Molecular Docking Studies: Unveiling Potential Targets

Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to identify potential protein targets for this compound and to understand the molecular basis of its activity.

Targeting Bcl-2 Family Proteins in Glioblastoma

A significant area of in silico research on this compound has been its potential as an anti-cancer agent, particularly for glioblastoma.[3][[“]][5] These studies have focused on its interaction with the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).[3] The inhibition of anti-apoptotic Bcl-2 proteins is a promising strategy for cancer therapy.

Molecular docking studies have shown that α-bisabolol and its derivatives exhibit high binding affinity towards Bcl-2 family proteins, with α-bisabolol oxide B demonstrating the highest activity in some cases.[3] The interactions with Bcl-xl, an anti-apoptotic member of the Bcl-2 family, were found to be particularly strong.[3][5]

Table 2: Molecular Docking Scores of α-Bisabolol Derivatives with Bcl-2 Family Proteins

LigandTarget ProteinBinding Affinity (kcal/mol)Reference
α-Bisabolol Oxide BBcl-xlNot explicitly stated, but highest activity and hydrogen bonding tendency noted.[3][5]
α-BisabololBcl-2 Family-8.5[3]

Note: The specific binding affinity for this compound with Bcl-xl was not numerically provided in the referenced text, but it was highlighted as having the highest activity.

Signaling Pathways and Experimental Workflows

The in silico investigation of this compound's bioactivity involves a multi-step computational workflow and targets specific biological pathways.

Bcl-2 Family-Mediated Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. A simplified representation of this pathway, which is the target of this compound in glioblastoma studies, is depicted below.

Bcl2_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Bak Bak Mitochondrion Mitochondrion Bak->Mitochondrion Forms pores Bax Bax Bax->Mitochondrion Forms pores Bcl2 Bcl2 Bclxl Bclxl Bclxl->Bak Bclxl->Bax Bisabolol_Oxide_B This compound Bisabolol_Oxide_B->Bclxl Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Inhibition of Bcl-xl by this compound promotes apoptosis.

In Silico Drug Discovery Workflow

The computational investigation of this compound follows a standardized workflow common in computer-aided drug design. This process begins with the selection of the compound and its potential targets and proceeds through various stages of virtual screening and analysis.

In_Silico_Workflow Compound_Selection Compound Selection (this compound) 3D_Structure_Prep 3D Structure Preparation (Ligand and Protein) Compound_Selection->3D_Structure_Prep ADMET_Prediction ADMET Prediction Compound_Selection->ADMET_Prediction PASS_Analysis PASS Analysis Compound_Selection->PASS_Analysis Target_Identification Target Identification (e.g., Bcl-2 family) Target_Identification->3D_Structure_Prep Molecular_Docking Molecular Docking Simulation 3D_Structure_Prep->Molecular_Docking Binding_Affinity_Calc Binding Affinity Calculation Molecular_Docking->Binding_Affinity_Calc Interaction_Analysis Analysis of Molecular Interactions Binding_Affinity_Calc->Interaction_Analysis Lead_Identification Potential Lead Identification Interaction_Analysis->Lead_Identification ADMET_Prediction->Lead_Identification PASS_Analysis->Lead_Identification

Caption: A typical workflow for in silico drug discovery.

Detailed Experimental Protocols

The in silico studies of this compound employ a variety of computational methods. Below are the generalized protocols for the key experiments cited in the literature.

Molecular Docking
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., Bcl-xl) is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The 3D structure of the ligand (this compound) is generated and optimized using computational chemistry software.

  • Docking Simulation:

    • A docking software (e.g., AutoDock) is used to predict the binding conformation of the ligand within the active site of the protein.

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various possible conformations of the ligand within the defined grid box and scores them based on a scoring function.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest energy score, which represents the most stable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction
  • Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction server or software (e.g., SwissADME, pkCSM). The structure is typically provided in a standard format like SMILES.

  • Parameter Calculation: The software calculates a wide range of pharmacokinetic and pharmacodynamic properties, including:

    • Absorption: Parameters like Caco-2 permeability and intestinal absorption.

    • Distribution: Parameters like blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 enzyme inhibition.

    • Excretion: Prediction of total clearance.

    • Toxicity: Predictions for properties like mutagenicity, carcinogenicity, and hepatotoxicity.

  • Results Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness and potential liabilities of the compound.

Conclusion

In silico studies have provided valuable insights into the potential bioactivity of this compound, particularly as an inhibitor of anti-apoptotic proteins in the context of glioblastoma.[3][[“]][5] Molecular docking simulations have suggested a strong binding affinity for targets like Bcl-xl, while ADMET predictions have indicated a favorable safety profile.[3] These computational findings underscore the potential of this compound as a lead compound for further investigation in drug discovery and development. However, it is crucial to note that these in silico results are predictive and require experimental validation through in vitro and in vivo studies to confirm the biological activity and therapeutic potential of this promising natural compound.

References

The Interplay of Bisabolol Oxide B with Cellular Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Bisabolol oxide B, a prominent sesquiterpenoid ether found in the essential oil of chamomile (Matricaria recutita), has garnered interest for its potential pharmacological activities. While its parent compound, α-bisabolol, has been more extensively studied for its interactions with cellular membranes, a comprehensive understanding of this compound's specific mechanisms at the membrane level is still emerging. This technical guide synthesizes the current, albeit limited, direct evidence for this compound and draws inferences from the well-documented membrane interactions of α-bisabolol to provide a foundational understanding for future research. This document outlines the potential molecular interactions, effects on membrane properties, and implicated signaling pathways, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

Cellular membranes are dynamic, complex structures that not only serve as physical barriers but also as critical hubs for cellular signaling and transport. The interaction of small molecules with these membranes can profoundly influence cellular function and is a key area of investigation in drug discovery and development. This compound, a natural bicyclic sesquiterpenoid, presents a lipophilic structure suggestive of significant membrane interaction. Understanding this interplay is crucial for elucidating its mechanism of action and therapeutic potential.

While direct studies on this compound's membrane interactions are scarce, research on the structurally similar precursor, α-bisabolol, provides a valuable framework. Studies have shown that α-bisabolol can be incorporated into lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.[1][2] This incorporation can modulate the activity of membrane-associated proteins and trigger downstream signaling cascades.

Molecular Interactions with Membrane Components

The lipophilic nature of this compound suggests a high affinity for the hydrophobic core of the lipid bilayer. However, the presence of a hydroxyl group and an ether linkage introduces some polarity, which likely influences its orientation and specific interactions within the membrane.

Interaction with Lipid Rafts

Lipid rafts are dynamic, ordered membrane domains that serve as platforms for signaling molecules.[3][4] The preferential incorporation of α-bisabolol into these domains in transformed cells suggests a potential mechanism for its selective pro-apoptotic activity.[1][2] It is plausible that this compound exhibits similar behavior due to its structural resemblance to α-bisabolol. The accumulation within these rafts could alter their physical properties, such as fluidity and curvature, thereby affecting the function of resident proteins.

Interaction with Membrane Proteins

In-silico studies have explored the interaction of this compound with specific proteins. Molecular docking analyses have shown a high binding affinity of α-bisabolol oxide B for the anti-apoptotic protein Bcl-xl, suggesting a potential inhibitory action.[5][6] While Bcl-xl is primarily located on the outer mitochondrial membrane, this interaction highlights the potential for this compound to engage with membrane-associated proteins. The interaction of the parent compound, α-bisabolol, with the pro-apoptotic Bid protein, which is also associated with lipid rafts, further supports this notion.[1][5]

Quantitative Data on Molecular Interactions

Direct quantitative data on the interaction of this compound with cellular membranes is currently limited in the scientific literature. However, molecular docking studies provide some insight into its potential protein-binding affinities.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
α-Bisabolol oxide BBcl-xl-8.5[6]
α-Bisabolol oxide ABcl-xl-7.9[6]
α-BisabololBcl-xl-8.1[6]

Effects on Cellular Membrane Properties

The insertion of small molecules like this compound into the lipid bilayer can alter its biophysical properties, including fluidity, permeability, and electrical potential.

Membrane Fluidity

Numerous reports suggest that the biological effects of polyphenols and other lipophilic compounds are attributable to their impact on membrane characteristics, such as fluidity.[7] While not directly measured for this compound, it is hypothesized that its presence within the membrane could disrupt the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity. Conversely, interaction with the more ordered lipid rafts could lead to a localized decrease in fluidity.

Membrane Permeability and Integrity

Studies on α-bisabolol have demonstrated that it can induce a loss of cellular membrane integrity, leading to increased permeability.[8] This was evidenced by the time-dependent increase in fluorescence of cells treated with the membrane-impermeant nucleic acid stain TO-PRO-3.[8] Furthermore, α-bisabolol was shown to increase the permeability of the plasmatic membrane in Acanthamoeba castellani.[9] It is reasonable to hypothesize that this compound could exert similar effects on membrane permeability.

Mitochondrial Membrane Potential

A key event in the induction of apoptosis is the dissipation of the mitochondrial transmembrane potential (ΔΨm).[8] Treatment of B-Chronic Lymphocytic Leukemia (B-CLL) cells with α-bisabolol led to a detectable dissipation of ΔΨm.[8] This suggests a direct or indirect interaction with the inner mitochondrial membrane, disrupting the electron transport chain and proton gradient. Given that α-bisabolol oxide B also shows potential interaction with mitochondrial proteins like Bcl-xl, it may similarly affect mitochondrial membrane potential.

Implicated Signaling Pathways

The interaction of this compound with cellular membranes can initiate or modulate various signaling cascades. Based on studies of α-bisabolol, several pathways can be implicated.

// Nodes Bisabolol_Oxide_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Cellular Membrane\n(Lipid Rafts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bid [label="Bid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl_xl [label="Bcl-xl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Bisabolol_Oxide_B -> Membrane [label="Incorporation"]; Membrane -> Bid [label="Modulation"]; Membrane -> PI3K_Akt [label="Disruption"]; Bisabolol_Oxide_B -> Bcl_xl [label="Inhibition", style=dashed]; Bid -> Mitochondria [label="Activation"]; Bcl_xl -> Mitochondria [label="Inhibition", arrowhead=tee]; PI3K_Akt -> Cell_Survival [label="Promotion"]; Mitochondria -> Apoptosis [label="Induction"];

} dot Caption: Potential signaling pathways modulated by this compound.

The anticancer profile of α-bisabolol has been linked to the disruption of the PI3K/Akt/FAK/BRAF pathways and the modulation of the lipid-raft-associated Bid protein.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its disruption can lead to apoptosis. The interaction with Bid, a pro-apoptotic member of the Bcl-2 family, can trigger the mitochondrial apoptotic cascade. The predicted high-affinity binding of this compound to the anti-apoptotic protein Bcl-xl further supports a role in the intrinsic apoptosis pathway.[6]

Experimental Protocols

To facilitate further research into the membrane interactions of this compound, this section provides detailed methodologies for key experiments.

Membrane Fluidity Assay using Laurdan GP

Principle: Laurdan is a fluorescent probe that exhibits a spectral shift depending on the phase of the lipid bilayer. In the more ordered gel phase, it emits at a shorter wavelength, while in the more fluid liquid-crystalline phase, it emits at a longer wavelength. The Generalized Polarization (GP) value is calculated to quantify membrane fluidity.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines and non-transformed control cells) in a 96-well plate and culture to 80-90% confluency.

  • Laurdan Staining:

    • Prepare a 1 mM stock solution of Laurdan in DMSO.

    • Dilute the stock solution to a final concentration of 5 µM in serum-free culture medium.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the Laurdan staining solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells twice with PBS to remove excess Laurdan.

    • Add fresh culture medium containing various concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment time (e.g., 1, 3, 6 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two emission wavelengths: 440 nm (gel phase) and 490 nm (liquid-crystalline phase), with an excitation wavelength of 350 nm, using a fluorescence plate reader.

  • GP Calculation:

    • Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • An increase in GP indicates a decrease in membrane fluidity, while a decrease in GP indicates an increase in fluidity.

// Nodes Start [label="Start: Plate Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Laurdan", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence\n(440nm & 490nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate GP Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Assess Fluidity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Stain; Stain -> Treat; Treat -> Measure; Measure -> Calculate; Calculate -> End; } dot Caption: Workflow for Laurdan GP membrane fluidity assay.

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

Principle: SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a membrane-associated protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein (e.g., Bcl-xl) onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

  • Binding Analysis:

    • Inject the different concentrations of this compound over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

// Nodes Start [label="Start: Immobilize Protein\non Sensor Chip", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare this compound\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Analyte over Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor SPR Signal\n(Sensorgram)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(ka, kd, KD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Determine Binding Kinetics", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Inject; Inject -> Monitor; Monitor -> Analyze; Analyze -> End; } dot Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The available evidence, largely inferred from studies on its precursor α-bisabolol, suggests that this compound is a promising candidate for further investigation as a modulator of cellular membrane function. Its lipophilic nature, coupled with in-silico predictions of protein interactions, points towards a mechanism of action that is initiated at the cell membrane.

Future research should focus on direct experimental validation of the hypotheses presented in this guide. Key areas for investigation include:

  • Direct quantification of membrane partitioning and affinity using techniques such as isothermal titration calorimetry (ITC) and fluorescence quenching assays.

  • Detailed characterization of the effects on membrane biophysical properties , including fluidity, thickness, and lipid packing, using techniques like small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM).

  • Elucidation of the specific signaling pathways modulated by this compound through membrane-centric approaches, such as lipid raft isolation and proteomic analysis of raft-associated proteins.

  • In-vivo studies to correlate the observed membrane effects with the pharmacological activities of this compound.

A deeper understanding of the intricate interactions between this compound and cellular membranes will be instrumental in unlocking its full therapeutic potential.

References

The Effect of Bisabolol Oxide B on the Skin Microbiome: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific effects of Bisabolol Oxide B on the skin microbiome is limited in publicly available scientific literature. This guide synthesizes information on the well-studied related compound, α-bisabolol, and general principles of skin microbiome research to provide a prospective framework for researchers, scientists, and drug development professionals.

Introduction

The skin microbiome, a complex ecosystem of bacteria, fungi, and viruses, plays a crucial role in maintaining skin health, barrier function, and immune homeostasis.[1] Imbalances in this microbial community, termed dysbiosis, are associated with various inflammatory skin conditions such as atopic dermatitis, acne vulgaris, and psoriasis.[2] Consequently, there is a growing interest in identifying and characterizing compounds that can modulate the skin microbiome to promote a healthy, balanced state.

Bisabolol, a sesquiterpene alcohol found predominantly in German chamomile (Matricaria chamomilla), is a well-known cosmetic ingredient with documented anti-inflammatory, antimicrobial, and soothing properties.[3] While the majority of research has focused on α-bisabolol, chamomile essential oil also contains its oxide derivatives, Bisabolol Oxide A and B, with different chemotypes of the plant showing varying concentrations of these compounds.[4] Given the known biological activities of bisabolol, it is hypothesized that this compound may also exert significant effects on the skin's microbial inhabitants.

This technical guide provides a comprehensive overview of the current understanding of bisabolol's antimicrobial properties and outlines a prospective experimental approach to investigate the specific effects of this compound on the skin microbiome.

Potential Antimicrobial and Anti-inflammatory Mechanisms of Bisabolol Derivatives

While specific data for this compound is scarce, the mechanisms of α-bisabolol provide a foundation for hypothesizing its potential effects.

Antimicrobial Activity

α-Bisabolol has demonstrated a broad spectrum of antimicrobial activity. Its primary mechanisms are thought to involve:

  • Disruption of Cell Membranes: α-Bisabolol can interfere with the integrity of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[5][6] This disruption can also enhance the efficacy of other antimicrobial agents.[7]

  • Inhibition of Fungal Ergosterol Synthesis: In fungi such as Candida albicans, α-bisabolol has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

  • Inhibition of Biofilm Formation: Biofilms are structured microbial communities that are notoriously resistant to antimicrobial agents. α-Bisabolol has been observed to inhibit biofilm formation by certain pathogens.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of α-bisabolol are well-documented and are particularly relevant to its potential impact on the skin microbiome, as microbial dysbiosis is often linked to inflammatory responses. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: α-Bisabolol can reduce the production of key inflammatory mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[8] By mitigating the inflammatory cascade, it may help to create a more favorable environment for a healthy microbiome.

Quantitative Data on the Antimicrobial Activity of α-Bisabolol

The following table summarizes the available quantitative data on the antimicrobial activity of α-bisabolol against a range of skin-relevant microorganisms. This data can serve as a benchmark for future studies on this compound.

MicroorganismTypeMethodMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusGram-positive bacteriaMicrodilution1.6 - 3.1 mg/mL (in Salvia runcinata oil)[9]
Staphylococcus epidermidisGram-positive bacteriaMicrodilution1.6 - 3.1 mg/mL (in Salvia runcinata oil)[9]
Pseudomonas aeruginosaGram-negative bacteriaViability AssaySignificant viability loss at 7.5 µM[10][11]
Candida albicansFungusMicrodilutionPromising activity, comparable to linalool (B1675412) (MIC: 36 mM)[9]
Trichophyton tonsuransDermatophyte fungusNCCLS Method-38A2–8 µg/mL[10][11]
Trichophyton mentagrophytesDermatophyte fungusNCCLS Method-38A2–4 µg/mL[10][11]
Trichophyton rubrumDermatophyte fungusNCCLS Method-38A0–1 µg/mL[10][11]
Microsporum canisDermatophyte fungusNCCLS Method-38A0.5–2.0 µg/mL[10][11]

Proposed Experimental Protocols for Investigating the Effect of this compound on the Skin Microbiome

A multi-faceted approach is necessary to thoroughly characterize the impact of this compound on the skin microbiome. This should involve a combination of in vitro and ex vivo models, followed by molecular analysis.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the direct antimicrobial activity of this compound against a panel of key skin commensals and pathogens.

Methodology:

  • Microorganism Panel:

    • Commensals: Staphylococcus epidermidis, Cutibacterium acnes, Corynebacterium xerosis.

    • Pathogens/Opportunists: Staphylococcus aureus, Pseudomonas aeruginosa, Malassezia furfur.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial dilutions of this compound in the appropriate growth medium for each microorganism.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate under appropriate conditions (temperature, atmosphere) for 24-48 hours.

    • Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Following the MIC assay, subculture aliquots from wells showing no growth onto agar (B569324) plates.

    • Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum.

In Vitro Skin Model Co-culture

Objective: To assess the effect of this compound on a simplified skin microbiome in a more physiologically relevant environment.

Methodology:

  • Model System: Utilize a 3D reconstructed human epidermis model or co-culture of keratinocytes and fibroblasts.

  • Microbial Inoculation: Inoculate the surface of the skin model with a defined consortium of skin microorganisms (e.g., S. epidermidis and S. aureus).

  • Treatment: Apply a topical formulation containing this compound to the skin model. Include a vehicle control.

  • Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).

  • Analysis:

    • Microbial Viability: Quantify the number of viable bacteria of each species using selective agar plating and CFU counting.

    • Host Response: Analyze the supernatant for the presence of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

    • Gene Expression: Perform qPCR on the skin model to assess changes in the expression of genes related to inflammation and barrier function.

Ex Vivo Human Skin Explant Model

Objective: To evaluate the impact of this compound on the native microbiome of human skin.

Methodology:

  • Skin Samples: Obtain fresh human skin explants from cosmetic surgeries.

  • Treatment: Apply a topical formulation with this compound to the epidermal surface of the explants. Use a vehicle control on separate explants from the same donor.

  • Incubation: Maintain the explants in a suitable culture medium for a defined period.

  • Microbiome Analysis:

    • Sample Collection: Sample the skin surface using swabs or by taking biopsies.

    • DNA Extraction: Extract total DNA from the collected samples.

    • Sequencing:

      • 16S rRNA Gene Sequencing: To analyze the bacterial community composition and diversity.[1][12]

      • Shotgun Metagenomic Sequencing: To obtain a more comprehensive view of the microbiome, including fungi and viruses, as well as functional potential.[13][14]

    • Bioinformatic Analysis: Analyze the sequencing data to identify changes in microbial taxa abundance, diversity indices (alpha and beta diversity), and functional pathways in response to this compound treatment.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Experimental Workflow

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_analysis Analysis cluster_outcome Outcome A Antimicrobial Susceptibility Testing (MIC/MBC) D Microbial Viability (CFU) A->D B 3D Skin Model Co-culture B->D E Host Cytokine Response (ELISA) B->E C Human Skin Explant Model F 16S rRNA & Shotgun Metagenomic Sequencing C->F H Characterization of this compound Effect on Skin Microbiome D->H E->H G Bioinformatic Analysis F->G G->H SignalingPathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell (e.g., Keratinocyte) cluster_intervention Intervention Stimulus Microbial Dysbiosis / Pathogens TLR Toll-like Receptors (TLRs) Stimulus->TLR activates NFkB NF-κB Pathway TLR->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription of Bisabolol This compound Bisabolol->NFkB inhibits Bisabolol->Cytokines inhibits production of LogicalRelationship cluster_microbiome Skin Microbiome cluster_skin Skin Health BOB This compound Pathogens Pathogens (e.g., S. aureus) BOB->Pathogens inhibits Commensals Commensals (e.g., S. epidermidis) BOB->Commensals potentially supports (selective action?) Inflammation Inflammation BOB->Inflammation reduces Pathogens->Inflammation induces Homeostasis Microbial Homeostasis Commensals->Homeostasis maintains Barrier Barrier Function Inflammation->Barrier damages Barrier->Homeostasis promotes Homeostasis->Barrier supports

References

Methodological & Application

Application Note: HPLC Analysis of Bisabolol Oxide B in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a sesquiterpenoid ether and a significant bioactive compound found in the essential oils of various plants, most notably German chamomile (Matricaria recutita L.). It, along with its isomer bisabolol oxide A and α-bisabolol, contributes to the anti-inflammatory, antimicrobial, and other therapeutic properties of these essential oils. Accurate and precise quantification of this compound is crucial for the quality control of essential oils, standardization of herbal formulations, and in the research and development of new pharmaceuticals and cosmetic products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantitative analysis of such non-volatile or thermally labile compounds.

This application note provides a detailed protocol for the HPLC analysis of this compound in essential oils, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

The preparation of the essential oil sample is a critical step to ensure accurate and reproducible HPLC analysis. The goal is to dilute the oil in a suitable solvent and remove any particulate matter.

Materials:

  • Essential oil sample

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the oil and vortex for 30 seconds to ensure complete dissolution.

  • Make up the volume to 10 mL with methanol to achieve a stock solution concentration of approximately 10 mg/mL.

  • Perform a further dilution by transferring 1 mL of the stock solution into another 10 mL volumetric flask and making it up to the mark with the mobile phase. This results in a working sample solution of approximately 1 mg/mL.[1]

  • Prior to injection into the HPLC system, filter the working sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.[2]

HPLC Instrumentation and Conditions

This section details the instrumental setup and chromatographic parameters for the analysis of this compound. The following conditions are based on established methods for the analysis of related sesquiterpenes in essential oils and can be optimized for specific laboratory instrumentation.[2][3]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (80:20, v/v)[4][5]
Flow Rate 1.0 mL/min[2][4]
Injection Volume 20 µL[2]
Column Temperature 25°C
Detection Wavelength 210 nm
Run Time Approximately 15-20 minutes (adjust as needed based on system and sample)

Data Presentation

The following tables summarize quantitative data for this compound and related compounds found in chamomile essential oil from various studies. This data highlights the natural variability of these compounds.

Table 1: Quantitative Analysis of Key Sesquiterpenoids in Matricaria chamomilla L. Essential Oil

CompoundContent Range (%)Reference
α-Bisabolol24.0 - 41.5[6]
This compound 3.6 - 20.42 [6]
Bisabolol Oxide A1.0 - 36.2[6]
Chamazulene5.0 - 24.0[6]
Bisabolone Oxide2.0 - 7.0[6]

Table 2: Example of Method Validation Parameters for a Related Sesquiterpene (α-Bisabolol) by HPLC-UV

Note: These parameters for α-bisabolol can serve as a benchmark for the validation of a this compound method.

Validation ParameterResultReference
Linearity (R²)0.9999[3]
Range0.02 - 0.64 mg/mL[3]
Limit of Detection (LOD)0.0005 mg/mL[3]
Limit of Quantification (LOQ)0.0016 mg/mL[3]
Accuracy (Mean Recovery)100.69% ± 1.05%[3]
Precision (RSD%)≤ 3.03%[3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Start: Essential Oil Sample weigh Weigh Essential Oil start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify this compound (External Standard) integrate->quantify report Generate Report quantify->report end End report->end Final Result logical_relationship cluster_quality_control Quality Control of Essential Oils cluster_analysis Analytical Method cluster_application Applications raw_material Raw Material (e.g., Chamomile Flowers) extraction Essential Oil Extraction raw_material->extraction qc_analysis QC Analysis (HPLC) extraction->qc_analysis hplc HPLC-UV qc_analysis->hplc Requires pharma Pharmaceuticals qc_analysis->pharma Informs cosmetics Cosmetics qc_analysis->cosmetics Informs research Research & Development qc_analysis->research Provides Data For validation Method Validation (ICH Guidelines) hplc->validation validation->qc_analysis Ensures Reliability

References

Application Note & Protocol: Quantitative Analysis of Bisabolol Oxide B in Complex Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a prominent oxygenated sesquiterpene found in essential oils, most notably from German chamomile (Matricaria chamomilla L.), has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in complex matrices such as essential oils, herbal extracts, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantification of this compound using a validated GC-MS method.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade or higher)

  • Internal Standard (IS): n-Tridecane or Dodecane

  • Reference Standard: Certified this compound

  • Sample Matrix: Essential oil, plant extract, or formulated product.

Sample Preparation

A critical step for accurate quantification is the preparation of a homogenous and particle-free sample.

  • Essential Oils:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Add a known concentration of the internal standard solution (e.g., 100 µg/mL of n-tridecane in ethyl acetate).[2][3]

    • Dilute to the mark with ethyl acetate.

    • Vortex for 1 minute to ensure thorough mixing.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Plant Extracts (Solid or Semi-Solid):

    • Accurately weigh a known amount of the extract (e.g., 100 mg).

    • Add 5 mL of ethyl acetate and the internal standard.

    • Sonication or vortexing can be used to ensure complete dissolution.

    • Centrifuge or filter the sample to remove any particulate matter.

    • Transfer the clear supernatant to a GC vial.

  • Aqueous Formulations (Liquid-Liquid Extraction):

    • To 1 mL of the aqueous sample, add 1 mL of a non-polar solvent like hexane or ethyl acetate containing the internal standard.

    • Vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic layer.

    • Allow the layers to separate.

    • Carefully collect the upper organic layer for GC-MS analysis.[1]

G Figure 1: Sample Preparation Workflow cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis Sample Complex Mixture (e.g., Essential Oil) Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard (e.g., n-Tridecane) Weigh->Add_IS Dilute Dilute with Solvent (e.g., Ethyl Acetate) Add_IS->Dilute Mix Vortex/Sonicate Dilute->Mix Separate Centrifuge/Filter (if needed) Mix->Separate GC_Vial Transfer to GC Vial Separate->GC_Vial GC_MS GC-MS Injection GC_Vial->GC_MS

Caption: Sample Preparation Workflow for this compound Analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4][5]
Injector Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 10:1 or 20:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5]
Oven Temperature Program Initial temperature of 50°C, hold for 3 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.[4]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Ion Source Temperature 230 °C[4]
Quadrupole Temperature 150 °C[4]
Mass Scan Range m/z 30-500 amu[4]
Data Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compound To be determined from the mass spectrum of a pure standard. Likely prominent ions would be selected for quantification and qualification.
Interface Temperature 280 °C[4]
Calibration and Quantification

For accurate quantification, an external calibration curve should be prepared using a certified reference standard of this compound.

  • Stock Solution: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A typical range might be 1-100 µg/mL.

  • Internal Standard: Add a constant concentration of the internal standard to each working standard and sample.

  • Calibration Curve: Inject each working standard into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared samples and use the calibration curve to determine the concentration of this compound.

Data Presentation

The following table summarizes example quantitative data for this compound found in various chamomile essential oil samples, as reported in the literature.

Sample SourceThis compound Concentration (% of essential oil)Reference
Commercial Chamomile Flowers6.57 ± 1.20[6]
Commercial Chamomile Teabags23.65 ± 3.27[6]
Chamomile Essential Oil (Retail Pharmacy)Not explicitly stated as a major component[6]
Chamomile from Xinjiang (XJ), ChinaPart of a combined average of 3.41 µg/mL for bisabolol and its oxides[4][7]
Chamomile from Shandong (SD), ChinaPart of a combined average of 4.68 µg/mL for bisabolol and its oxides[4][7]
Chamomile from Hebei (HB), ChinaPart of a combined average of 2.84 µg/mL for bisabolol and its oxides[4][7]
Chamomile from Germany (GER)Part of a combined average of 1.83 µg/mL for bisabolol and its oxides[4][7]
Chamomile Essential Oil (Hydrodistillation)21.06 - 25.83[8]

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to established guidelines (e.g., AOAC, ICH).[2][3] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For similar terpene compounds, LOD and LOQ have been reported as 0.25 µg/mL and 0.75 µg/mL, respectively.[2][3]

  • Accuracy: Determined by recovery studies on spiked samples. Recoveries are typically expected to be within 80-120%.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD). The %RSD should generally be less than 15%.

Visualization of the Analytical Workflow

G Figure 2: Overall GC-MS Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Sample_Prep Sample Preparation (Extraction/Dilution) GC_MS_Analysis GC-MS Analysis (SIM Mode) Sample_Prep->GC_MS_Analysis Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->GC_MS_Analysis Peak_Integration Peak Integration & Identification GC_MS_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Method_Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Method_Validation

Caption: Workflow for GC-MS Quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in complex mixtures using GC-MS. The described methodology, including sample preparation, instrumental conditions, and validation procedures, offers a robust framework for researchers, scientists, and drug development professionals to accurately determine the concentration of this important bioactive compound. Adherence to these protocols will ensure reliable and reproducible data for quality control and research applications.

References

Application Notes and Protocols for the Chiral Separation of Bisabolol Oxide B Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a significant oxygenated sesquiterpene found predominantly in German chamomile (Matricaria recutita) and is a primary oxidation product of α-bisabolol.[1] This compound, along with its isomer bisabolol oxide A, contributes to the pharmacological profile of chamomile oil, which is known for its anti-inflammatory, antihyperalgesic, and antiedematous properties.[1][2] Given that the biological activity of chiral molecules often resides in one specific enantiomer, the ability to separate and characterize the individual enantiomers of this compound is crucial for understanding their specific pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Biological Significance of Chirality

The stereochemistry of a molecule can dramatically influence its interaction with biological systems. For the parent compound, (-)-α-bisabolol is the naturally occurring and more biologically potent enantiomer.[3] While specific studies on the differential activity of this compound enantiomers are not widely published, it is reasonable to hypothesize that they too will exhibit enantioselective biological effects. Therefore, the development of robust chiral separation methods is a critical step in enabling further pharmacological investigation.

Recommended Analytical Approaches

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. The choice between these methods will depend on the sample matrix, volatility of the analyte, and available instrumentation. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the HPLC separation of this compound due to their broad applicability in separating various chiral compounds, including sesquiterpenoids. For GC, cyclodextrin-based chiral columns are well-suited for the separation of volatile enantiomers like sesquiterpene oxides.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the chiral separation of this compound enantiomers by HPLC and GC. These tables are intended to provide an example of the expected performance of the proposed methods.

Table 1: Hypothetical HPLC Separation Data for this compound Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Resolution (Rs) -1.8
Capacity Factor (k') 2.43.1
Selectivity (α) -1.3

Table 2: Hypothetical GC-MS Separation Data for this compound Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 15.315.8
Resolution (Rs) -2.1
Peak Area (%) 50.149.9
Key Mass Fragments (m/z) 222, 207, 189222, 207, 189

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

Objective: To achieve baseline separation of the enantiomers of this compound using normal-phase chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane and Isopropanol (IPA).

  • Sample: Racemic this compound standard or sample extract dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase by sonication or vacuum filtration.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at 210 nm.

  • Quantification: Determine the relative amounts of each enantiomer by integrating the peak areas.

Protocol 2: Chiral GC-MS Separation of this compound Enantiomers

Objective: To separate and identify the enantiomers of this compound using chiral Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • Chiral Capillary Column: Hydrodex® β-TBDAc (permethylated β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, ultra-high purity.

  • Sample: Racemic this compound standard or sample extract dissolved in a suitable solvent (e.g., hexane).

Procedure:

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-300.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (B92381) (approximately 100 µg/mL).

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the enantiomers based on their retention times and confirm their identity by their mass spectra. Quantify the relative abundance of each enantiomer from the peak areas in the total ion chromatogram.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare this compound Sample in Mobile Phase Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase (Hexane/IPA) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column (Chiralpak AD-H) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Chiral_GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_analysis_gc Data Analysis SampleGC Prepare this compound Sample in Hexane InjectorGC GC Injector SampleGC->InjectorGC ColumnGC Chiral GC Column (Hydrodex β-TBDAc) InjectorGC->ColumnGC MS Mass Spectrometer ColumnGC->MS TIC Generate Total Ion Chromatogram MS->TIC Spectra Analyze Mass Spectra MS->Spectra QuantifyGC Quantify Enantiomers TIC->QuantifyGC

Caption: Workflow for the chiral GC-MS analysis of this compound enantiomers.

Signaling_Pathway_Hypothesis Enantiomer_A (+)-Bisabolol Oxide B Receptor_A Receptor A (e.g., GPCR) Enantiomer_A->Receptor_A High Affinity Receptor_B Receptor B (e.g., Ion Channel) Enantiomer_A->Receptor_B Low Affinity Enantiomer_B (-)-Bisabolol Oxide B Enantiomer_B->Receptor_A Low Affinity Enantiomer_B->Receptor_B High Affinity Pathway_A Signaling Pathway A (e.g., cAMP) Receptor_A->Pathway_A Pathway_B Signaling Pathway B (e.g., Ca2+ influx) Receptor_B->Pathway_B Response_A Biological Response A (e.g., Anti-inflammatory) Pathway_A->Response_A Response_B Biological Response B (e.g., Cytotoxicity) Pathway_B->Response_B

Caption: Hypothetical differential signaling pathways of this compound enantiomers.

References

Enantioselective Synthesis of Bisabolol Oxide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a sesquiterpenoid found in the essential oil of chamomile (Matricaria recutita), is a molecule of significant interest in the pharmaceutical and cosmetic industries. Its biological activities, which include anti-inflammatory and soothing properties, are closely linked to its specific stereochemistry. The development of synthetic routes that provide enantiomerically pure this compound is therefore of critical importance for its therapeutic and commercial applications.

This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-α-Bisabolol oxide B. As a direct enantioselective synthesis has not been extensively reported, a highly effective two-step strategy is presented. This approach involves the enantioselective synthesis of the key precursor, (-)-α-bisabolol, followed by a diastereoselective epoxidation to yield the target molecule with high stereochemical purity.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a two-stage process. The initial step establishes the chirality of the precursor molecule, (-)-α-bisabolol, through an asymmetric synthesis. The second step involves a diastereoselective epoxidation of the trisubstituted alkene in (-)-α-bisabolol to introduce the epoxide with the desired syn stereochemistry relative to the existing hydroxyl group.

Data Presentation

The following tables summarize the quantitative data for the key steps in the enantioselective synthesis of this compound.

Table 1: Enantioselective Synthesis of (-)-α-Bisabolol

MethodStarting MaterialChiral Catalyst/AuxiliarySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Asymmetric AllylationGeranyl Acetate (B1210297)Palladium-Sparteine ComplexEther-78 to rt7596

Table 2: Diastereoselective Epoxidation of (-)-α-Bisabolol

MethodSubstrateCatalystOxidantSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr) (syn:anti)
Titanium Salalen Catalyzed Epoxidation(-)-α-BisabololTitanium Salalen Complex30% aq. H₂O₂DichloromethaneRoom Temp.~95>99:1

Experimental Protocols

Step 1: Enantioselective Synthesis of (-)-α-Bisabolol

This protocol is adapted from the enantioselective synthesis reported by Nemoto et al. (Tetrahedron Letters, 1993 , 34, 4939).

Materials:

  • Geranyl Acetate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (-)-Sparteine (B7772259)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of Pd(OAc)₂ (0.1 eq) and (-)-sparteine (0.1 eq) in anhydrous Et₂O at room temperature under an inert atmosphere, add a solution of geranyl acetate (1.0 eq) in Et₂O.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of n-BuLi (2.2 eq) in hexanes dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with Et₂O (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (-)-α-bisabolol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Step 2: Diastereoselective syn-Epoxidation of (-)-α-Bisabolol

This protocol is based on the highly syn-selective epoxidation of chiral allylic alcohols using a titanium salalen catalyst.

Materials:

  • (-)-α-Bisabolol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Salalen ligand (e.g., (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the salalen ligand (0.02 eq) in anhydrous CH₂Cl₂.

  • Add Ti(OiPr)₄ (0.02 eq) and stir the mixture at room temperature for 30 minutes to form the titanium salalen complex.

  • Add a solution of (-)-α-bisabolol (1.0 eq) in CH₂Cl₂ to the catalyst solution.

  • To the stirred mixture, add 30% aqueous H₂O₂ (1.5 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (-)-α-Bisabolol oxide B.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

Mandatory Visualization

Enantioselective_Synthesis_of_Bisabolol_Oxide_B cluster_step1 Step 1: Enantioselective Synthesis of (-)-α-Bisabolol cluster_step2 Step 2: Diastereoselective Epoxidation start Geranyl Acetate reagents1 Pd(OAc)₂ / (-)-Sparteine n-BuLi, Et₂O, -78°C to rt start->reagents1 product1 (-)-α-Bisabolol reagents1->product1 Asymmetric Allylation reagents2 Titanium Salalen Catalyst H₂O₂, CH₂Cl₂, rt product1->reagents2 product2 (-)-α-Bisabolol Oxide B reagents2->product2 syn-Epoxidation

Caption: Workflow for the enantioselective synthesis of this compound.

Reaction_Mechanism cluster_epoxidation Proposed Diastereoselective Epoxidation Mechanism bisabolol (-)-α-Bisabolol complex Bisabolol-Ti-Salalen Complex bisabolol->complex catalyst [Ti(salalen)(O-iPr)₂] catalyst->complex transition_state Syn-Directing Transition State complex->transition_state oxidant H₂O₂ oxidant->transition_state product (-)-α-Bisabolol Oxide B transition_state->product byproduct H₂O transition_state->byproduct

Caption: Proposed mechanism for the diastereoselective epoxidation step.

Application Notes and Protocols for the Extraction and Isolation of Bisabolol Oxide B from German Chamomile (Matricaria chamomilla L.)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

German chamomile (Matricaria chamomilla L.) is a prominent medicinal plant, the therapeutic efficacy of which is largely attributed to its essential oil. This oil is a complex mixture of bioactive sesquiterpenoids, including (-)-α-bisabolol and its oxides, primarily bisabolol oxide A and bisabolol oxide B. This compound is a significant biomarker for the quality and chemotype of chamomile oil and is actively investigated for its potential anti-inflammatory, antimicrobial, and spasmolytic properties. The concentration of this compound can fluctuate based on the plant's genetic makeup, cultivation environment, and the extraction and isolation methodologies employed.

These application notes provide a comprehensive guide to the extraction of essential oil from German chamomile and the subsequent isolation of this compound. Detailed protocols for common extraction techniques are presented, along with a multi-step chromatographic strategy for the purification of the target compound. This document is intended to assist researchers in selecting appropriate methods and executing them effectively in a laboratory setting.

Data Presentation: Comparative Analysis of Extraction Techniques

The selection of an extraction method is a critical step that influences both the overall yield of the essential oil and the relative abundance of its individual constituents. The following table summarizes quantitative data from various studies, offering a comparative overview of different extraction techniques and their impact on the this compound content in German chamomile essential oil.

Extraction MethodPlant MaterialEssential Oil Yield (%)This compound Content (%)Reference(s)
HydrodistillationFlowers0.6278-12[1]
Steam DistillationFlowers0.0312 (relative %)[2]
Solvent Extraction (Dichloromethane)Dried Flower HeadsNot specifiedNot specified[3]
Supercritical Fluid Extraction (CO2)Flower Heads~1.4 (oil)Up to 1.4 (in total oil)[4]
Solvent-Free Microwave Extraction (SFME)Fresh Flowers0.083Lower than Steam Distillation[2]

Experimental Protocols

Protocol 1: Extraction of German Chamomile Essential Oil

This section details three common methods for the extraction of essential oil from German chamomile flowers: hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).

1.1 Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask (2 L), condenser, collecting burette.

  • Procedure:

    • Weigh approximately 100 g of dried German chamomile flowers and place them into the 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle and the condenser to a circulating water bath.

    • Heat the mixture to boiling. The steam and volatilized essential oil will rise, be condensed, and collected in the burette.

    • Continue the distillation for 3-4 hours, or until no more oil is collected.

    • Allow the apparatus to cool to room temperature.

    • Carefully collect the blue-colored essential oil from the burette.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

1.2 Solvent Extraction

Solvent extraction is an alternative method that can yield a more concentrated extract containing both volatile and non-volatile compounds.

  • Apparatus: Erlenmeyer flask (500 mL), magnetic stirrer and stir bar, filtration apparatus (e.g., Buchner funnel and filter paper), rotary evaporator.

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂), analytical grade.

  • Procedure:

    • Weigh approximately 50 g of finely ground, dried chamomile flowers and place them into the 500 mL Erlenmeyer flask.

    • Add 250 mL of dichloromethane to the flask.

    • Stir the mixture at room temperature for 4-6 hours using a magnetic stirrer.

    • Filter the mixture through a Buchner funnel to separate the plant material from the solvent extract.

    • Wash the plant material with an additional 50 mL of dichloromethane to ensure complete extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting oleoresin, a viscous liquid, contains the essential oil. Store it in a sealed, dark glass vial at 4°C.

1.3 Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a "green" technology that offers high selectivity and yields a solvent-free extract.

  • Apparatus: Supercritical fluid extractor.

  • Solvent: Supercritical grade carbon dioxide.

  • Procedure:

    • Pack the extractor vessel with approximately 100 g of dried and ground chamomile flowers.

    • Set the extraction parameters. Optimal conditions for bisabolol oxides are typically around 250 bar and 40°C.

    • Pressurize the system with CO₂ to the desired pressure and temperature.

    • Initiate the extraction process, allowing the supercritical CO₂ to flow through the plant material.

    • The extract-laden CO₂ is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.

    • Collect the extract from the separator.

    • Store the extract in a sealed, dark glass vial at 4°C.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol describes a two-stage column chromatography procedure for the isolation of this compound from the essential oil or oleoresin obtained in Protocol 1.

2.1 Stage 1: Initial Fractionation by Silica (B1680970) Gel Column Chromatography

This initial step aims to separate the complex essential oil into fractions with decreasing polarity.

  • Apparatus: Glass chromatography column (e.g., 50 cm length x 3 cm diameter), fraction collector, rotary evaporator.

  • Stationary Phase: Silica gel 60 (particle size 0.063-0.200 mm).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

    • Dissolve 1-2 g of the chamomile essential oil or oleoresin in a minimal amount of n-hexane.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with 100% n-hexane, collecting fractions of approximately 20 mL.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate).

    • Monitor the separation by thin-layer chromatography (TLC) using the same solvent system. Visualize spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing compounds with similar Rf values to this compound.

    • Concentrate the combined fractions using a rotary evaporator.

2.2 Stage 2: Purification of this compound by Preparative HPLC

This final step utilizes high-performance liquid chromatography for the fine purification of this compound.

  • Apparatus: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for preparative scale separations.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical HPLC of the enriched fraction from Stage 1. A common starting point is a gradient from 60:40 to 80:20 acetonitrile:water over 30 minutes.

  • Procedure:

    • Dissolve the enriched fraction from Stage 1 in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the gradient elution and monitor the separation at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Visualizations

Extraction_and_Isolation_Workflow cluster_extraction Step 1: Extraction of Essential Oil cluster_isolation Step 2: Isolation of this compound plant_material German Chamomile Flowers extraction_method Extraction Method plant_material->extraction_method hydrodistillation Hydrodistillation extraction_method->hydrodistillation Option A solvent_extraction Solvent Extraction extraction_method->solvent_extraction Option B sfe Supercritical Fluid Extraction (SFE) extraction_method->sfe Option C essential_oil Crude Essential Oil / Oleoresin hydrodistillation->essential_oil solvent_extraction->essential_oil sfe->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fractions Enriched Fractions column_chromatography->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction of essential oil from German chamomile and the subsequent isolation of this compound.

References

Cell-based Assays for Evaluating the Anti-inflammatory Activity of Bisabolol Oxide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a natural sesquiterpene found in chamomile (Matricaria recutita L.), is gaining interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the anti-inflammatory activity of this compound. These assays are designed to quantify its effects on key inflammatory mediators and elucidate its mechanism of action through major inflammatory signaling pathways. While specific data on this compound is emerging, the methodologies presented here are based on established protocols for the closely related and well-studied compounds, α-bisabolol and β-bisabolol, and provide a robust framework for investigation.

Overview of Anti-inflammatory Signaling Pathways

Inflammatory responses at the cellular level are largely orchestrated by the activation of key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This initiates a cascade of intracellular events leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4]

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins.[5]

  • MAPK Signaling Pathway: The MAPK family, which includes p38, JNK, and ERK, is another critical regulator of inflammation. Their activation leads to the phosphorylation of various transcription factors that also control the expression of inflammatory genes.[6]

Bisabolol has been shown to exert its anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways.[3][6]

Data Presentation: Efficacy of Bisabolol in In Vitro Anti-inflammatory Assays

The following tables summarize the inhibitory effects of bisabolol (α and β isomers) on the production of key inflammatory mediators in various cell-based assays. This data can serve as a benchmark when evaluating the activity of this compound.

Table 1: Effect of Bisabolol on Macrophage Viability

Concentration of Bisabolol (µg/mL)Cell LineAssayCell Viability (%)
Up to 100Peritoneal MacrophagesNot specifiedNon-toxic
1.6 - 50.0RAW 264.7, 3T3, HS27Not specifiedNon-toxic[7]

Table 2: Inhibition of Pro-inflammatory Mediators by β-Bisabolol in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of β-Bisabolol (µg/mL)Maximal Inhibition (%)
Nitric Oxide (NO)50.055.5[4][7]
Prostaglandin E2 (PGE2)50.062.3[4][7]
Tumor Necrosis Factor-α (TNF-α)50.045.3[4][7]
Interleukin-6 (IL-6)50.0up to 63.5 (in HS27 cells)
Interleukin-8 (IL-8)50.041.5 (in HS27 cells)[7]

Experimental Protocols

Disclaimer: The following protocols are based on established methods for α- and β-bisabolol. Researchers should optimize these protocols for their specific experimental conditions and for testing this compound.

Protocol 1: Cell Culture and Treatment

This initial protocol outlines the general procedure for culturing and treating macrophages to induce an inflammatory response.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein extraction) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[5]

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[5]

  • Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine and nitric oxide analysis).[5]

  • Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. The cells can be lysed for protein or RNA extraction.[5]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that any observed anti-inflammatory effects are not due to cell death.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatant

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure:

  • In a 96-well plate, add a specific volume of the collected cell culture supernatant.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.[5]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatant

  • Commercial ELISA kits for TNF-α and IL-6

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kits.[5]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[5]

Protocol 5: Western Blotting for Signaling Pathway Analysis

Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates

  • Protein assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) reagent

Procedure:

  • After treatment, lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Bisabolol Bisabolol oxide B Bisabolol->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines

Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Bisabolol Bisabolol oxide B Bisabolol->ASK1 Inhibits Cytokines Pro-inflammatory Genes TranscriptionFactors->Cytokines

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Treat Pre-treat with This compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Stimulate->Cytokine_Assay Western_Blot Western Blot (NF-κB & MAPK pathways) Stimulate->Western_Blot

Caption: General workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a sesquiterpene found in chamomile and other medicinal plants, has demonstrated significant potential as an anti-inflammatory agent. This document provides a comprehensive overview of the in vitro protocols to assess the anti-inflammatory properties of this compound. The primary focus is on its ability to modulate key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model. Key mediators of inflammation, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are central to this analysis. The production of these molecules is primarily regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]

Data Presentation

The anti-inflammatory effects of bisabolol and its derivatives are concentration-dependent. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by bisabolol in LPS-stimulated RAW 264.7 macrophages.

Concentration (µg/mL)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
1.6-35.2 (CGT Oil)-19.6 (CGT Oil)
50.055.562.345.349.5 (CGT Oil)

Data for β-bisabolol and Cotton Gin Trash (CGT) oil containing β-bisabolol.[2] Maximal inhibition by β-bisabolol was observed at 50.0 µg/mL for NO, PGE2, and TNF-α in RAW cells.[2]

Experimental Protocols

A widely used in vitro model for screening anti-inflammatory agents involves the use of murine macrophage cell line RAW 264.7 stimulated with LPS.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[3]

Assessment of Cytotoxicity (MTT Assay)

Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1.6 to 100 µg/mL) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). Non-toxic concentrations of β-bisabolol have been reported to be in the range of 1.6–50.0 µg/mL.[2][4][5]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The overproduction of NO is a hallmark of inflammation.[2] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[3][6]

  • Procedure:

    • Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.[3]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[3]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[3]

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

PGE2 is a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2).[1] Its levels in the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Follow the cell seeding, pre-treatment, and LPS stimulation steps as described for the NO assay.

    • Collect the cell culture supernatant.

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[7][8][9][10] This typically involves the competition between PGE2 in the sample and a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

    • The absorbance is read, and the concentration of PGE2 is calculated based on a standard curve. The signal is inversely proportional to the amount of PGE2 in the sample.[7]

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) (ELISA)

TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.[1]

  • Procedure:

    • Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as previously described.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[3]

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-NF-κB, p-MAPKs)

Western blotting is used to determine the effect of this compound on the expression of key inflammatory proteins.

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65, and phosphorylated MAPKs (ERK, JNK, p38).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow Visualization

The anti-inflammatory effects of bisabolol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Markers cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess NO Assay (Griess) stimulation->griess elisa_pge2 PGE2 ELISA stimulation->elisa_pge2 elisa_cytokine Cytokine ELISA (TNF-α, IL-6) stimulation->elisa_cytokine western Western Blot (iNOS, COX-2, etc.) stimulation->western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_genes Gene Expression cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Bisabolol This compound Bisabolol->MAPK Bisabolol->IKK p_MAPK p-MAPKs MAPK->p_MAPK Phosphorylation Nucleus Nucleus p_MAPK->Nucleus p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) n_NFkB Nuclear NF-κB NFkB->n_NFkB Translocation p_IkB->IkB Degradation n_NFkB->Nucleus IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB IkB_NFkB->p_IkB iNOS_gene iNOS Nucleus->iNOS_gene COX2_gene COX-2 Nucleus->COX2_gene TNFa_gene TNF-α Nucleus->TNFa_gene IL6_gene IL-6 Nucleus->IL6_gene NO NO iNOS_gene->NO PGE2 PGE2 COX2_gene->PGE2 TNFa TNF-α TNFa_gene->TNFa IL6 IL-6 IL6_gene->IL6

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Topical Delivery of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a sesquiterpene found in chamomile and other plants, is recognized for its potential anti-inflammatory and soothing properties, making it a compound of interest for topical formulations.[1] Like its more studied counterpart, α-bisabolol, this compound is a lipophilic molecule, which presents challenges for its direct application to the skin and necessitates the use of advanced delivery systems to enhance its stability, solubility, and skin penetration.[2] This document provides detailed application notes and protocols for the formulation of this compound into nano-sized delivery systems, such as nanoemulsions and liposomes, for improved topical application. While specific formulation data for this compound is limited, the following sections leverage data from its close analogue, α-bisabolol, to provide a comprehensive guide.

Data Presentation: Formulation Characterization

The following tables summarize quantitative data for nano-sized formulations containing α-bisabolol, which can serve as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Properties of α-Bisabolol Nanoemulsions and Nanoparticles

Formulation TypeActive CompoundConcentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoemulsionα-Bisabolol1.014.0 ± 0.80.13 ± 0.02+7.5 ± 1.9Not Reported[3][4]
Lipid-Core Nanocapsulesα-Bisabolol1.0 (mg/mL)160 ± 100.10 ± 0.06-8.1 ± 1.099.78 ± 1.8[5]
Polyglyceryl-4 Caprate Nanoparticlesα-Bisabolol10.0Not SpecifiedNot SpecifiedNot Specified81.34[6]

Table 2: In Vitro Release and Permeation Data for α-Bisabolol Formulations

Formulation / SystemMembraneCumulative Release after 120h (%)Skin Permeation Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Reference
Polycaprolactone (PCL) MembraneSynthetic~6Not ReportedNot Reported[7]
Chitosan/Guar Gum (Ch-G) MembraneSynthetic~24Not ReportedNot Reported[7]
HPMC™ K100 FilmPorcine Esophageal EpitheliumNot ApplicableDecreased (vs. control)Decreased (vs. control)[8][9]

Note: One study found that α-bisabolol decreased the permeation flux of local anesthetics through the buccal mucosa, suggesting its effects can be formulation- and drug-dependent.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method.

Materials:

  • This compound

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Deionized Water

Equipment:

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (Tween 80) in deionized water.

  • Co-surfactant Addition: Add the co-surfactant (Span 80) to the oil phase and mix thoroughly.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a microfluidizer or high-shear homogenizer to reduce the droplet size to the nano-range.[5]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Preparation of this compound Liposomes

This protocol details the thin-film hydration method for preparing liposomes encapsulating this compound.[10]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Lecithin, Phosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or extruder

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature. A thin, uniform lipid film will form on the inner wall of the flask.[10]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask and agitating using a vortex mixer. This process should be performed at a temperature above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).[10]

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[10]

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the prepared liposomes.

Protocol 3: In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to evaluate the skin permeation of this compound from a topical formulation.

Materials:

  • This compound formulation (e.g., nanoemulsion, liposomal gel)

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Franz diffusion cells

Equipment:

  • Franz diffusion cell apparatus with a circulating water bath

  • Magnetic stirrers

  • Syringes and needles

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[11]

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Formulation Application: Apply a known amount of the this compound formulation onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.[11]

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in formulation and permeation samples.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Chromatographic Conditions (starting point):

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v, isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210-220 nm (requires optimization)

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards.

  • Sample Preparation:

    • Formulation: Dilute the formulation with the mobile phase and filter through a 0.45 µm syringe filter.

    • Permeation Samples: Directly inject the collected samples from the Franz diffusion cell study after filtering.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation F1 Oil & Aqueous Phase Preparation F2 Coarse Emulsion Formation F1->F2 F3 High-Energy Homogenization F2->F3 F4 Nanoemulsion F3->F4 C1 Particle Size & PDI (DLS) F4->C1 C2 Zeta Potential (DLS) F4->C2 C3 Encapsulation Efficiency (HPLC) F4->C3 E1 In Vitro Release Study F4->E1 E2 Ex Vivo Skin Permeation (Franz Cells) F4->E2 E3 HPLC Analysis E2->E3

Experimental workflow from formulation to evaluation.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB & MAPK Pathways Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates MAPK MAPK (JNK, p38) Phosphorylation Stimulus->MAPK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Allows Gene Pro-inflammatory Gene Transcription NFkB->Gene MAPK->Gene Bisabolol This compound Bisabolol->IKK Inhibits Bisabolol->MAPK Inhibits

Anti-inflammatory signaling pathway inhibited by bisabolol.

nanoemulsion_components NE Nanoemulsion Aqueous Continuous Phase (Aqueous) NE->Aqueous Oil Dispersed Phase (Oil Droplet) NE->Oil Interface Interfacial Layer NE->Interface API Bisabolol Oxide B Oil->API encapsulates Surfactant Surfactant Interface->Surfactant CoSurfactant Co-surfactant Interface->CoSurfactant

Components of a this compound oil-in-water nanoemulsion.

References

Application Note & Protocol: Validated Analytical Method for the Quantification of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabolol oxide B is a sesquiterpenoid commonly found as a significant constituent in the essential oil of German chamomile (Matricaria chamomilla L.).[1][2][3][4][5] It is recognized as one of the characteristic oxygenated sesquiterpenes in chamomile oil, alongside α-bisabolol and bisabolol oxide A.[1][2][3][4] The quantification of this compound is crucial for the quality control of chamomile extracts and derived products, as well as for research into its potential pharmacological activities. This document provides a detailed protocol for a validated analytical method for the quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely employed for the analysis of volatile compounds in essential oils.[1][2][3][6]

Principle

The analytical method is based on the separation and quantification of this compound from a sample matrix using GC-MS. The sample, typically an essential oil or a formulation containing it, is prepared and injected into the gas chromatograph. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with a certified reference standard.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥95%)

  • Internal Standard (IS): n-Tridecane or Octadecane (purity ≥99%)[6]

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), n-Hexane (HPLC grade), Methanol (HPLC grade)[6]

  • Anhydrous Sodium Sulfate (B86663) [6]

  • Sample: Essential oil of Matricaria chamomilla or a formulation containing this compound.

2. Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following is an example of suitable instrumentation and parameters, which may be adapted based on the specific equipment available.

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS system or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

  • Autosampler: For automated injections.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Tridecane (or Octadecane) and dissolve it in 10 mL of ethyl acetate.[6]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For essential oil samples, accurately weigh approximately 100 mg of the oil and dissolve it in 10 mL of ethyl acetate.

    • Add the internal standard to a final concentration of 10 µg/mL.

    • If the sample contains water, pass it through a small column of anhydrous sodium sulfate to remove the moisture.[6]

    • For other formulations, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate this compound. The final extract should be dissolved in ethyl acetate containing the internal standard.

4. GC-MS Operating Conditions

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column.

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL

  • Split Ratio: 30:1[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM ions for this compound: To be determined from the mass spectrum of the reference standard. Key fragments of related bisabolol oxides include m/z 238, 220, 179, 161, 143, and 105.[8]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample (matrix without the analyte). The mass spectrum of the peak in the sample should match that of the reference standard.

2. Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared calibration standards in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area ratio of analyte to IS vs. concentration) should be ≥ 0.99.[6]

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Acceptance Criteria: The mean recovery should be within 90-110%.

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the GC-MS parameters, such as injector temperature (±5 °C), flow rate (±0.1 mL/min), and oven temperature ramp rate (±0.2 °C/min).

  • Acceptance Criteria: The RSD of the results should be ≤ 5%.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Mean Peak Area Ratio (Analyte/IS)
0.5Insert Data
1.0Insert Data
5.0Insert Data
10.0Insert Data
25.0Insert Data
50.0Insert Data
100.0Insert Data
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80Insert DataInsert DataInsert Data\multirow{3}{*}{90-110%}
100Insert DataInsert DataInsert Data
120Insert DataInsert DataInsert Data

Table 3: Precision Data

PrecisionConcentration (µg/mL)Mean Measured Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability (Intra-day) Insert DataInsert DataInsert Data≤ 5%
Intermediate (Inter-day) Insert DataInsert DataInsert Data≤ 5%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) Insert Data
Limit of Quantitation (LOQ) Insert Data

Visualization

The overall workflow of the analytical method validation for this compound quantification is depicted in the following diagram.

analytical_method_validation_workflow cluster_validation start Start: Method Development prep Preparation of Standards & Samples start->prep gcms GC-MS Analysis prep->gcms validation Method Validation gcms->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine Routine Sample Analysis specificity->routine linearity->routine accuracy->routine precision->routine lod_loq->routine robustness->routine end End: Report Generation routine->end

Caption: Workflow for Analytical Method Validation.

The described GC-MS method provides a reliable and robust approach for the quantification of this compound in various samples, particularly in essential oils and related products. The comprehensive validation ensures that the method is accurate, precise, and specific for its intended use in quality control and research applications. The detailed protocol and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols: Bisabolol Oxide B as a Marker Compound in Chamomile Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

German chamomile (Matricaria chamomilla L.) is a widely recognized medicinal plant, with its therapeutic properties primarily attributed to the chemical constituents of its essential oil. Among these, the sesquiterpenoids, including α-bisabolol and its oxides (A and B), as well as chamazulene, are of significant interest.[1][2][3][4][5] The relative concentrations of these compounds vary considerably among different chamomile populations, leading to the classification of various chemotypes. Bisabolol oxide B, in conjunction with other key compounds, serves as a critical marker for the chemical classification and quality assessment of chamomile raw materials and derived products.[1][2][3][4] These application notes provide a summary of quantitative data for different chemotypes and detailed protocols for their analysis.

Data Presentation: Quantitative Analysis of Chamomile Chemotypes

The composition of chamomile essential oil, particularly the content of bisabolol oxides, α-bisabolol, and chamazulene, is a key determinant of its chemotype. The following tables summarize the quantitative data from various studies, showcasing the diversity in chemical profiles.

Table 1: Percentage of Key Marker Compounds in Different Chamomile Chemotypes/Varieties

Chemotype/Variety/Originα-Bisabolol Oxide B (%)α-Bisabolol Oxide A (%)α-Bisabolol (%)Chamazulene (%)Reference
Type A22.43 - 58.85--Present[6]
Type B5.27 - 8.79---[6]
Type C4.37 - 15.41---[6]
Argentina50.411.56.810.3[6]
Hungary8.435.05.919.7[6]
Egypt9.553.62.92.7[6]
Germany13.544.71.67.6[6]
Czechoslovakia3.92.558.5-[6]
Holland10.751.62.83.5[6]
Yugoslavia21.328.61.715.8[6]
'Zloty Lan' Cultivar11.99.6--[6]
CIM-Sammohak Cultivar1.5 - 16.60.1 - 41.9--[7]
Domestic Genotype (Iran)5.2431.86-6.16[8]
Wild Genotype (Iran)1.812.52-55.606[8]
North East India (Steam Distilled)16.9116.1723.145.42[9]
North East India (Hydrodistilled)17.4314.9123.304.82[9]
Distillation Samples (HD/MWHD)21.06 - 25.8329.71 - 34.41-4.6 - 5.2[10]

Note: '-' indicates that the data was not provided in the cited source.

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound and other volatile compounds in chamomile essential oil is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of Chamomile Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesized methodology based on common practices cited in the literature for the analysis of chamomile essential oil.[9][11][12][13][14]

1. Objective: To identify and quantify this compound and other major volatile components in chamomile essential oil.

2. Materials and Reagents:

  • Dried chamomile flowers

  • Essential oil extraction apparatus (e.g., Clevenger-type for hydrodistillation or steam distillation equipment)[9][15][16]

  • Anhydrous sodium sulfate

  • Hexane (or other suitable solvent, e.g., ethyl acetate) for dilution[14][16]

  • Internal standard (e.g., ethyl caprate)[11]

  • GC-MS system equipped with a mass selective detector and an appropriate capillary column (e.g., HP-5MS, DB-5MS).[9][12]

3. Sample Preparation: Essential Oil Extraction

  • Weigh a suitable amount of dried chamomile flowers (e.g., 50-100 g).[15]

  • Perform hydrodistillation or steam distillation for a period of 3-4 hours to extract the essential oil.[9]

  • Collect the oil and dry it over anhydrous sodium sulfate.

  • Store the essential oil at 4°C in a sealed vial until analysis.[9]

4. GC-MS Analysis:

  • Sample Dilution: Prepare a 1:100 (v/v) dilution of the essential oil in hexane.[14] An internal standard can be added at this stage for quantitative analysis.

  • GC-MS System: Agilent 7890B gas chromatograph coupled with a 5977A mass selective detector or similar.[12][14]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Injection: Inject 1 µL of the diluted sample in splitless or split mode.[12]

  • Injector Temperature: 250-300°C.[12]

  • Oven Temperature Program:

    • Initial temperature: 60-70°C, hold for 1-3 minutes.[11][12]

    • Ramp 1: Increase to 180°C at a rate of 3-5.5°C/min.[11]

    • Hold at 180°C for 2-4 minutes.[11]

    • Ramp 2: Increase to 280-320°C at a rate of 4-10°C/min.[11][12]

    • Final hold at 280-320°C for 2-10 minutes.[11][12]

  • MS Conditions:

    • Transfer Line Temperature: 280°C.[11]

    • Ion Source Temperature: 230°C.[11]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

    • Quadrupole Temperature: 150°C.[11]

    • Scan Range: m/z 29–420.[11]

5. Data Analysis:

  • Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).[11] Further confirmation can be achieved by comparing their retention indices with literature values.

  • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use a calibration curve generated from an internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Chamomile Plant Material extraction Essential Oil Extraction (Hydrodistillation/Steam Distillation) start->extraction drying Drying of Essential Oil (Anhydrous Na2SO4) extraction->drying dilution Sample Dilution (e.g., 1:100 in Hexane) drying->dilution gcms GC-MS Analysis dilution->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis chemotype Chemotype Classification data_analysis->chemotype biogenetic_pathway fpp Farnesyl Diphosphate (FPP) bbs α-Bisabolol Synthase (BBS) fpp->bbs bisabolol α-Bisabolol bbs->bisabolol oxidation Oxidation bisabolol->oxidation oxide_a Bisabolol Oxide A oxidation->oxide_a oxide_b This compound oxidation->oxide_b

References

Application Notes and Protocols for In Vitro Models to Study Bisabolol Oxide B Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a sesquiterpenoid compound found in sources like German chamomile (Matricaria recutita), is of growing interest in dermatology and cosmetics for its potential therapeutic properties.[1][2][3] Understanding the extent and rate at which this molecule penetrates the skin barrier is crucial for developing effective topical formulations and performing accurate safety assessments. In vitro models offer a reliable and ethical alternative to animal testing for evaluating dermal absorption, aligning with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]

These application notes provide detailed protocols for utilizing two primary in vitro models to assess the skin penetration of this compound: the gold-standard Franz diffusion cell system using excised human or porcine skin, and advanced Reconstructed Human Epidermis (RHE) models.[4][8][9][10][11] The protocols cover skin preparation, permeation studies, stratum corneum tape stripping, and analytical quantification.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is essential for designing and interpreting skin penetration studies. This compound (C₁₅H₂₆O₂) is a lipophilic molecule, a characteristic that generally favors partitioning into the lipid-rich stratum corneum.[2][12][13]

PropertyValueSource
Molecular Weight 238.37 g/mol [2]
logP (Octanol/Water) ~3.44 - 3.56[12][14]
Water Solubility Low (Predicted: 0.14 g/L)[14]
Class Sesquiterpenoid, Tetrahydrofuran[14]

Key Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells (OECD TG 428)

This protocol describes the measurement of this compound absorption through skin using vertical Franz diffusion cells.[15][16][17][18] This method is considered the "gold standard" for in vitro dermal absorption studies.[4]

1. Materials and Reagents

  • Vertical Franz diffusion cells (e.g., 9 mm orifice, ~5 mL receptor volume)[17]

  • Excised human or porcine skin (full-thickness or dermatomed to ~500 µm)[4][6]

  • Receptor solution: Phosphate-buffered saline (PBS, pH 7.4) with a solubility enhancer (e.g., 2% Oleth-20, 6% PEG-8 Caprylic/Capric Glycerides, or up to 40% ethanol) to maintain sink conditions for the lipophilic this compound.[15]

  • Formulation containing a known concentration of this compound.

  • Positive displacement pipette for accurate application of viscous formulations.

  • Water bath/circulator and magnetic stirrers.

  • Sample collection vials.

  • Ethanol and deionized water for cleaning.

2. Franz Cell Preparation and Assembly

  • Cleaning : Thoroughly clean all Franz cell components (donor and receptor chambers, stir bars) with a suitable solvent like methanol, followed by rinsing with deionized water.[18]

  • Receptor Chamber Filling : Degas the receptor solution to prevent air bubble formation. Fill the receptor chamber, slightly overfilling to create a convex surface. Place a magnetic stir bar inside.[15][18]

  • Skin Membrane Preparation : Thaw frozen skin at room temperature. Cut sections large enough to fit between the donor and receptor chambers. Pre-hydrate the skin in PBS for 30 minutes before mounting.[15]

  • Membrane Mounting : Carefully place the skin membrane (stratum corneum side up) onto the receptor chamber, ensuring no air bubbles are trapped underneath.[18]

  • Assembly : Position the donor chamber on top of the skin and clamp the two chambers together securely.

  • Equilibration : Place the assembled cells in the heating block/water bath. Circulate water through the jackets to maintain the skin surface temperature at 32 ± 1°C.[7] Allow the system to equilibrate for at least 30 minutes. Check for and remove any leaks or bubbles.

3. Skin Integrity Verification (Optional but Recommended)

  • Before applying the test substance, measure the Transepidermal Water Loss (TEWL) or Electrical Resistance (ER) of the mounted skin. This ensures the barrier function is intact.[6][19] Discard any membranes that do not meet acceptance criteria (e.g., TEWL <15 g/m²h).[6]

4. Dosing and Sampling

  • Application : Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling Schedule : Collect samples from the receptor fluid at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).[20]

  • Sample Collection : Withdraw a precise aliquot (e.g., 200-300 µL) from the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[20]

  • Storage : Store collected samples at -20°C or below until analysis.

5. Mass Balance Recovery

  • At the end of the experiment (e.g., 24 hours), disassemble the cell.

  • Skin Surface Wash : Wash the skin surface with a suitable solvent to recover unabsorbed compound.

  • Skin Extraction : Cut out the exposed skin area, blot dry, and extract the this compound from the tissue using an appropriate solvent (e.g., methanol, acetonitrile) via homogenization or sonication.

  • Apparatus Wash : Wash the donor chamber and clamp to recover any residual compound.

  • Analyze all fractions (receptor fluid, surface wash, skin extract, apparatus wash) to ensure mass balance.

Protocol 2: Reconstructed Human Epidermis (RHE) Model

RHE models, such as EpiDerm™ or SkinEthic™, are 3D tissue constructs of human-derived keratinocytes that form a multilayered, differentiated epidermis.[8][9][11][21] They offer high reproducibility and avoid the sourcing challenges of human skin.[10]

1. RHE Tissue Culture and Preparation

  • Upon receipt, place the RHE tissue inserts into a 6-well plate containing pre-warmed, manufacturer-provided assay medium.

  • Incubate for at least 12-24 hours at 37°C and 5% CO₂ to allow the tissues to recover.[11]

2. Permeation Study

  • Move the RHE inserts to new wells containing fresh, pre-warmed assay medium (this will serve as the receptor fluid).

  • Topically apply a known amount of the this compound formulation to the surface of the epidermis.

  • Incubate for the desired time course (e.g., up to 24 hours).

  • At each time point, either sample the receptor medium or move the tissue insert to a new well with fresh medium.

  • At the end of the study, collect the final receptor medium. The tissue can be processed for extraction to determine the amount of compound retained within the epidermis.

Protocol 3: Stratum Corneum (SC) Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[22][23][24] It is used at the end of a permeation study to quantify the amount of this compound remaining in the SC and to assess its depth of penetration.[20]

1. Procedure

  • Following the permeation experiment, carefully remove the skin membrane from the Franz cell and place it on a flat surface.

  • Gently blot the skin surface dry.

  • Apply an adhesive tape disc (e.g., D-Squame) firmly to the exposure area for a standardized time and pressure (e.g., 5 seconds).[25]

  • Rapidly remove the tape strip in a single, smooth motion.

  • Repeat this process for a defined number of strips (e.g., 15-20).[20]

  • Place each tape strip (or pools of strips) into a separate vial containing an extraction solvent.

2. Analysis

  • Extract this compound from the tape strips via vortexing and sonication.

  • Analyze the extract using a validated analytical method.

  • The amount of SC removed on each strip can be quantified by protein analysis (e.g., Micro BCA assay) to normalize the data.[25]

Protocol 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and reliable method for quantifying compounds like this compound in various biological matrices.[16][26][27]

1. Sample Preparation

  • Receptor Fluid : May be injected directly or after a simple dilution. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove matrix interference.

  • Skin/Tape Strip Extracts : Centrifuge the solvent extracts to pellet any debris and analyze the supernatant.

2. Chromatographic Conditions (Example)

  • Instrument : HPLC system with a UV/Vis detector.

  • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by UV scan of a this compound standard (typically in the low UV range, ~210-220 nm).

  • Quantification : Use a calibration curve prepared with known concentrations of a this compound analytical standard.

Data Presentation

Quantitative data from permeation studies should be clearly summarized to facilitate interpretation and comparison between different formulations.

Table 1: Representative Skin Permeation Parameters for this compound (2% in a Cream Formulation) after 24 Hours (Note: The following data are hypothetical and for illustrative purposes only.)

ParameterUnitExcised Human Skin (n=6)Reconstructed Human Epidermis (n=6)
Applied Dose µg/cm²20002000
Lag Time (t_lag_) hours2.1 ± 0.41.8 ± 0.3
Steady-State Flux (J_ss_) µg/cm²/h0.85 ± 0.151.10 ± 0.21
Permeability Coefficient (K_p_) cm/h x 10⁻³0.043 ± 0.0080.055 ± 0.011
Cumulative Amount (24h) µg/cm²18.6 ± 3.222.5 ± 4.0
Amount in Epidermis µg/cm²45.2 ± 7.851.9 ± 9.3
Amount in Dermis µg/cm²15.7 ± 2.9N/A
Amount in Stratum Corneum µg/cm²112.5 ± 15.198.3 ± 13.5
Mass Balance % of Applied Dose96.5 ± 2.5%95.8 ± 3.1%

Visualizations: Workflows and Schematics

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Recovery cluster_data Phase 4: Data Interpretation prep_skin Skin Membrane Preparation (Excised Skin or RHE) prep_franz Franz Cell Assembly & Equilibration (32°C) prep_skin->prep_franz integrity Skin Integrity Test (e.g., TEWL) prep_franz->integrity dosing Topical Application of this compound Formulation integrity->dosing sampling Receptor Fluid Sampling (0-24 hours) dosing->sampling mass_balance Mass Balance Recovery (Surface Wash, Skin Extraction) sampling->mass_balance tape_strip Tape Stripping (Stratum Corneum) sampling->tape_strip hplc Quantification by HPLC-UV mass_balance->hplc tape_strip->hplc calc Calculate Permeation Parameters (Flux, Kp) hplc->calc

Caption: Experimental workflow for in vitro skin penetration studies.

franz_cell_setup cluster_cell Franz Diffusion Cell cluster_system External System donor Donor Chamber (Formulation Applied Here) membrane Skin Membrane donor->membrane receptor Receptor Chamber (Receptor Fluid + Stir Bar) membrane->receptor sampling_port Sampling Port receptor->sampling_port Sampling water_jacket Water Jacket (32°C) receptor->water_jacket Temp Control

Caption: Simplified schematic of a Franz diffusion cell setup.

skin_distribution cluster_skin Skin Compartments start Applied Formulation sc Stratum Corneum (Quantified by Tape Stripping) start->sc Partitioning ve Viable Epidermis sc->ve Diffusion dermis Dermis ve->dermis receptor Receptor Fluid (Systemic Absorption) dermis->receptor Permeation

Caption: Potential distribution of this compound in skin layers.

References

Application Notes and Protocols for High-Throughput Screening of Bisabolol Oxide B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a natural sesquiterpene found in essential oils of various plants, and its synthetic derivatives are emerging as promising candidates for drug discovery due to their potential anti-inflammatory and anticancer properties.[1][2] High-throughput screening (HTS) offers a powerful platform for the rapid and efficient evaluation of large libraries of these derivatives to identify lead compounds with desired biological activities. These application notes provide detailed protocols for HTS assays designed to assess the anti-inflammatory and anticancer potential of this compound derivatives. The protocols are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

Key Signaling Pathways in Inflammation and Cancer

The biological activities of this compound and its derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in inflammation and cancer. Understanding these pathways is crucial for interpreting HTS data and for mechanism-of-action studies.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Its activation leads to the transcription of pro-inflammatory genes, including those encoding cytokines and enzymes like COX-2 and iNOS.[3]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth.[4] Its aberrant activation is a hallmark of many cancers.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[3]

High-Throughput Screening Workflow

A typical HTS workflow for screening this compound derivatives involves several key steps, from compound library preparation to data analysis. This standardized process ensures reproducibility and efficient identification of hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis cluster_validation Validation Compound_Library This compound Derivative Library Compound_Addition Compound Addition (Robotic Liquid Handling) Compound_Library->Compound_Addition Assay_Plates Assay-Ready Plates (384-well) Assay_Plates->Compound_Addition Cell_Stimulation Cell Stimulation (e.g., LPS for inflammation) Compound_Addition->Cell_Stimulation Incubation Incubation Cell_Stimulation->Incubation Signal_Detection Signal Detection (Luminescence, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Bisabolol This compound Derivatives Bisabolol->IKK PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Bisabolol This compound Derivatives Bisabolol->PI3K MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Inflammation / Apoptosis Transcription_Factors->Cellular_Response Bisabolol This compound Derivatives Bisabolol->MAPKK

References

Application Notes and Protocols for the Incorporation of Bisabolol Oxide B into Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B, a sesquiterpene found in chamomile (Matricaria recutita), is recognized for its anti-inflammatory and soothing properties. Its lipophilic nature, however, presents challenges for its incorporation into aqueous-based formulations, limiting its bioavailability and therapeutic efficacy. Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating lipophilic compounds in small, stable oil-in-water droplets, typically ranging from 20 to 200 nm in size. This enhances their dispersibility, stability, and skin penetration.

These application notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions. The protocols detailed below are based on established methodologies and can be adapted for specific research and development needs.

Data Presentation: Formulation and Physicochemical Properties

While specific quantitative data for this compound nanoemulsions are limited in the literature, the following tables provide representative data for alpha-bisabolol (B1667320) nanoemulsions, which can serve as a starting point for formulation development. It is crucial to optimize the formulation for this compound and empirically determine the resulting physicochemical properties.

Table 1: Example Formulations of Alpha-Bisabolol Nanoemulsions

Formulation IDBisabolol (% w/w)Oil Phase (e.g., Medium-Chain Triglycerides) (% w/w)Surfactant (e.g., Tween 80) (% w/w)Co-surfactant (e.g., Transcutol P) (% w/w)Aqueous Phase (% w/w)
NE-AB-111015569
NE-AB-2215201053
NE-AB-30.5510579.5

Table 2: Physicochemical Characterization of Alpha-Bisabolol Nanoemulsions

Formulation IDDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NE-AB-1120 ± 50.15 ± 0.02-25 ± 2
NE-AB-2150 ± 80.21 ± 0.03-22 ± 3
NE-AB-390 ± 40.12 ± 0.01-28 ± 2

Note: The data presented are hypothetical examples based on typical values found in the literature for alpha-bisabolol nanoemulsions and should be confirmed experimentally for this compound formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes a high-energy method for producing fine and uniform nanoemulsions.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the desired concentration of this compound in the selected oil phase. Gentle heating and stirring may be applied to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water and mix until a clear, homogeneous solution is formed.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer at a moderate speed (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that must be optimized. Typical starting parameters are 10,000-20,000 psi for 3-5 cycles.[1] It is advisable to cool the sample between cycles to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Workflow for Nanoemulsion Preparation

G cluster_prep Nanoemulsion Preparation A Oil Phase Preparation (this compound + Oil) C Pre-emulsion Formation (High-Shear Mixing) A->C B Aqueous Phase Preparation (Water + Surfactant + Co-surfactant) B->C D High-Pressure Homogenization C->D E This compound Nanoemulsion D->E

Caption: High-pressure homogenization workflow.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.

Materials:

  • This compound nanoemulsion

  • Purified water (filtered)

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoemulsion with filtered, purified water to a suitable concentration. The optimal dilution factor depends on the instrument and the initial concentration of the nanoemulsion and should be determined to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the refractive index and viscosity of the dispersant (water) and the refractive index of the dispersed phase (oil). Set the measurement temperature, typically at 25°C.

  • Measurement: Transfer the diluted sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement. The instrument records the fluctuations in the intensity of scattered light over time.

  • Data Analysis: The instrument's software calculates the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) from the autocorrelation function of the scattered light intensity fluctuations. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable nanoemulsion.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.

Materials:

  • This compound nanoemulsion

  • Appropriate buffer or purified water for dilution

  • Zetasizer instrument with an electrophoretic cell

Procedure:

  • Sample Preparation: Dilute the nanoemulsion with an appropriate buffer or filtered purified water to a suitable concentration for measurement.

  • Instrument Setup: Prepare the electrophoretic cell according to the manufacturer's instructions, ensuring there are no air bubbles trapped in the cell.

  • Measurement: Load the diluted sample into the electrophoretic cell and place it in the instrument. An electric field is applied across the sample, causing the charged droplets to move. The instrument measures the velocity of this movement (electrophoretic mobility).

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good physical stability due to strong electrostatic repulsion between droplets.

Characterization Workflow

G cluster_char Nanoemulsion Characterization A This compound Nanoemulsion B Dynamic Light Scattering (DLS) A->B C Zeta Potential Measurement A->C D Droplet Size & PDI B->D E Stability Assessment C->E

Caption: Physicochemical characterization workflow.

Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell

This protocol evaluates the release profile of this compound from the nanoemulsion.

Materials:

  • This compound nanoemulsion

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • Analytical method for quantifying this compound (e.g., HPLC)

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside. Place the assembled cells in a water bath or on a heating block maintained at 37°C and start the stirring.

  • Sample Application: Apply a known amount of the this compound nanoemulsion to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the collected samples for the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area of the membrane over time and plot the release profile.

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound nanoemulsion and corresponding blank nanoemulsion

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound nanoemulsion and the blank nanoemulsion in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test samples. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution to each well. Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Protocol 6: In Vitro Cytotoxicity Assessment (LDH Assay)

The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing an indication of cytotoxicity.

Materials:

  • Cell line and culture reagents (as in MTT assay)

  • This compound nanoemulsion and blank nanoemulsion

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product using a microplate reader at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the LDH released from control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Visualization of Signaling Pathways

Bisabolol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Pathways by this compound

G cluster_pathway Anti-inflammatory Signaling A Inflammatory Stimuli (e.g., LPS, Cytokines) C IKK Activation A->C G MAPK Activation (p38, JNK, ERK) A->G B This compound B->C Inhibits B->G Inhibits D IκBα Phosphorylation & Degradation C->D E NF-κB Nuclear Translocation D->E F Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) E->F H AP-1 Activation G->H H->F

Caption: this compound's inhibitory mechanism.

References

Application Notes and Protocols: Methods for Assessing Bisabolol Oxide B Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Bisabolol oxide B, a natural sesquiterpene oxide found in chamomile and other plants, has demonstrated antimicrobial properties.[1] This document provides detailed application notes and protocols for assessing the synergistic potential of this compound with conventional antibiotics. While direct and extensive quantitative data for this compound is limited in current literature, the methodologies and mechanisms outlined here are based on its well-studied precursor, α-bisabolol, and are readily adaptable for the evaluation of this compound.[2][3]

The primary proposed mechanisms for the synergistic action of bisabolol and its derivatives involve the disruption of the bacterial cell membrane and the inhibition of efflux pumps, which are cellular mechanisms for expelling antibiotics.[3][4][5] By compromising these defense mechanisms, this compound may lower the minimum inhibitory concentration (MIC) of antibiotics, thereby restoring their efficacy against resistant strains.

Data Presentation: Synergistic Activity of α-Bisabolol with Antibiotics

The following tables summarize the quantitative data on the synergistic effects of α-bisabolol, the precursor to this compound, with various antibiotics against different bacterial strains. These values, primarily the Fractional Inhibitory Concentration (FIC) Index, are key indicators of synergistic interactions. The FIC index is calculated using the formula: FICI = FIC of agent A + FIC of agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone). A FICI of ≤ 0.5 is generally considered synergistic.

Table 1: Synergistic Activity Determined by Checkerboard Assay (FIC Index)

Bacterial StrainAntibioticα-Bisabolol ConcentrationFIC IndexFold Reduction in Antibiotic MICReference
Staphylococcus aureus (NorA efflux pump)NorfloxacinSub-inhibitory≤ 0.58-fold[2]
Staphylococcus aureus (Tet(K) efflux pump)TetracyclineSub-inhibitorySynergisticNot specified[3]
Staphylococcus aureusNorfloxacinSub-inhibitorySynergisticNot specified
Escherichia coliGentamicinSub-inhibitorySynergisticNot specified

Table 2: Reduction in Minimum Inhibitory Concentration (MIC) of Antibiotics in the Presence of α-Bisabolol

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with α-Bisabolol (µg/mL)Reference
Staphylococcus aureus SA 1199 BNorfloxacin25632[2]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[6][7][8]

Materials:

  • This compound

  • Antibiotic of choice

  • Appropriate bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO) at a concentration 100-fold the expected MIC.

    • Prepare working solutions of both agents in MHB.

  • Plate Setup:

    • In a 96-well plate, perform serial twofold dilutions of the antibiotic along the y-axis (rows A-G).

    • Perform serial twofold dilutions of this compound along the x-axis (columns 1-10).

    • Row H should contain only the antibiotic dilutions (antibiotic control).

    • Column 11 should contain only the this compound dilutions (this compound control).

    • Column 12 should contain only MHB and the bacterial inoculum (growth control).

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to all wells except for a sterility control well (containing only MHB).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by using a plate reader. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FIC for each agent:

      • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • Calculate the FIC Index (FICI): FICI = FIC of Antibiotic + FIC of this compound

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[9][10][11]

Materials:

  • This compound

  • Antibiotic of choice

  • Log-phase bacterial culture

  • Mueller-Hinton Broth (MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates for colony counting

  • Incubator and shaking incubator

Protocol:

  • Preparation of Inoculum:

    • Grow the bacterial strain in MHB to the mid-logarithmic phase.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh MHB.

  • Treatment Conditions:

    • Prepare flasks with the following conditions:

      • Growth control (no antimicrobial agents)

      • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • This compound and antibiotic in combination (at the same sub-inhibitory concentrations)

  • Time-Course Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Synergy_Mechanism cluster_membrane Bacterial Cell Membrane Disruption cluster_efflux Efflux Pump Inhibition Bisabolol_Oxide_B_Membrane This compound Membrane Bacterial Cell Membrane Bisabolol_Oxide_B_Membrane->Membrane Interacts with Increased_Permeability Increased Membrane Permeability Membrane->Increased_Permeability Leads to Antibiotic_Influx Increased Antibiotic Influx Increased_Permeability->Antibiotic_Influx Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration Bisabolol_Oxide_B_Efflux This compound Efflux_Pump Efflux Pump Bisabolol_Oxide_B_Efflux->Efflux_Pump Inhibits Antibiotic_Efflux Antibiotic Efflux Efflux_Pump->Antibiotic_Efflux Mediates Efflux_Pump->Intracellular_Antibiotic Inhibition leads to Bacterial_Target Intracellular Target Intracellular_Antibiotic->Bacterial_Target Acts on Antibiotic Antibiotic Antibiotic->Antibiotic_Influx Enhanced entry Antibiotic->Antibiotic_Efflux Pumped out Synergistic_Effect Synergistic Bactericidal/Bacteriostatic Effect Bacterial_Target->Synergistic_Effect Inhibition leads to

Caption: Proposed mechanisms of synergy between this compound and antibiotics.

Experimental Workflows

Checkerboard_Workflow Start Start: Prepare Reagents (this compound, Antibiotic, Bacteria) Plate_Setup Set up 96-well plate with serial dilutions of both agents Start->Plate_Setup Inoculation Inoculate with standardized bacterial suspension Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MICs of agents alone and in combination Incubation->Read_MIC Calculate_FIC Calculate FIC Index (FICI) Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, Indifference, Antagonism Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the Checkerboard Microdilution Assay.

Time_Kill_Workflow Start Start: Prepare Log-Phase Bacterial Culture Setup_Flasks Set up treatment flasks: Control, Agent A, Agent B, A+B Start->Setup_Flasks Incubate_Shake Incubate at 37°C with shaking Setup_Flasks->Incubate_Shake Sampling Collect samples at multiple time points (0-24h) Incubate_Shake->Sampling Serial_Dilution Perform serial dilutions and plate on agar Sampling->Serial_Dilution Count_CFU Incubate plates and count CFU/mL Serial_Dilution->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze Analyze for Synergy (≥2-log10 decrease) Plot_Data->Analyze End End Analyze->End

Caption: Workflow for the Time-Kill Curve Assay.

References

Troubleshooting & Optimization

Technical Support Center: Bisabolol Oxide B Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Bisabolol Oxide B, a key component in various pharmaceutical and cosmetic formulations. Understanding its degradation pathways and the factors influencing its stability is critical for ensuring product efficacy, safety, and shelf life.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an oxidized derivative of alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in sources like German chamomile.[1] It is valued for its potential anti-inflammatory and other therapeutic properties.[2][3] The stability of this compound is a critical factor as degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially impacting the safety and efficacy of the final product.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The degradation of this compound is primarily influenced by factors that promote oxidation. Key contributors include:

  • Exposure to Oxygen: The presence of air is a primary driver for the oxidation of bisabolol compounds.[4][5]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidative and other degradation reactions.[4][5]

  • Exposure to Light (UV Radiation): Light, particularly UV radiation, can provide the energy to initiate photodegradation processes.[4][5]

  • pH: Extreme pH conditions (acidic or basic) can catalyze the degradation of this compound.[4]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidative degradation.[5]

Q3: What are the known degradation products of this compound?

A3: Research indicates that this compound can undergo further oxidative metabolism. Biotransformation studies using microorganisms have shown that this compound can be hydroxylated to form more polar derivatives.[2][3][4] Identified degradation products from its precursor, alpha-bisabolol, which may also be relevant to the further degradation of this compound, include various hydroxylated forms.[4]

Troubleshooting Guide: Common Issues in this compound Stability Studies

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Formulation Degradation of this compound due to exposure to oxygen, light, or heat.- Implement inert gas (e.g., nitrogen) blanketing during manufacturing and storage.- Utilize opaque, airtight packaging.- Store formulations at controlled room temperature or under refrigeration.
Changes in Physical Appearance (e.g., color, odor) Oxidative degradation of this compound or other formulation components.- Incorporate suitable antioxidants into the formulation.- Conduct compatibility studies with all formulation excipients.
Inconsistent Analytical Results Issues with the analytical methodology or sample preparation.- Develop and validate a stability-indicating analytical method (e.g., HPLC, GC-MS).- Ensure proper calibration of analytical instruments.- Standardize sample preparation protocols.
Formation of Unidentified Peaks in Chromatograms Generation of new degradation products.- Perform forced degradation studies to intentionally generate and identify potential degradants.- Utilize techniques like LC-MS and NMR for structural elucidation of unknown peaks.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. However, forced degradation studies on its precursor, alpha-bisabolol, provide insights into its general stability profile. The following table summarizes qualitative findings from such studies, which are indicative of the conditions that would also likely affect this compound.

Stress Condition Observation for Alpha-Bisabolol Potential Impact on this compound
Acidic (e.g., 1M HCl, 90°C) Degradation observed[4]Likely susceptible to degradation.
Basic (e.g., 1M NaOH, 90°C) Degradation observed[4]Likely susceptible to degradation.
Oxidative (e.g., Hydrogen Peroxide) Degradation observed[4]Susceptible to further oxidation.
Thermal (Dry and Wet Heat) Degradation observed[4]Stability is temperature-dependent.
Photolytic (Sunlight and UV Light) Degradation observed[4]Prone to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (B78521) (1M)

  • Hydrogen peroxide (3%)

  • Water bath or oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks

  • pH meter

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1M HCl.[4]

    • Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 8 hours).

    • Cool and neutralize the solution with 1M NaOH.[4]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1M NaOH.[4]

    • Reflux the mixture at 80°C for a specified period.

    • Cool and neutralize the solution with 1M HCl.[4]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.[4]

    • Keep the solution at room temperature, protected from light, for a specified period.[4]

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a specified period.[4]

  • Photolytic Degradation:

    • Expose a sample of the stock solution to UV and visible light in a photostability chamber.[4]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

    • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an analytical method to accurately quantify this compound in the presence of its degradation products.

Illustrative HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., ~210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC GCMS GC-MS Analysis Structure Structure Elucidation (LC-MS, NMR) Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Forced degradation experimental workflow.

degradation_pathway alpha_bisabolol Alpha-Bisabolol bisabolol_oxide_b This compound alpha_bisabolol->bisabolol_oxide_b Oxidation hydroxylated_bob Hydroxylated This compound bisabolol_oxide_b->hydroxylated_bob Further Oxidation/ Metabolism other_degradants Other Degradation Products bisabolol_oxide_b->other_degradants Degradation (Heat, Light, pH)

Potential degradation pathway of this compound.

References

Technical Support Center: Optimizing Bisabolol Oxide B Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of Bisabolol oxide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a natural sesquiterpenoid found in the essential oil of plants such as German chamomile (Matricaria recutita). It is known for its potential anti-inflammatory, antibacterial, and other therapeutic properties.[1][2][3] However, this compound is a lipophilic compound with low water solubility, which can present significant challenges in the development of aqueous formulations for research and pharmaceutical applications.[1][2] This poor solubility can lead to difficulties in achieving desired concentrations for in vitro and in vivo studies, potentially impacting the accuracy and reproducibility of experimental results.

Q2: What is the reported aqueous solubility of this compound?

A2: The reported aqueous solubility of this compound varies slightly across different sources, which is common for poorly soluble compounds. The available data is summarized in the table below.

ParameterValueSource
Predicted Water Solubility0.14 g/L[4]
Estimated Water Solubility (at 25 °C)21.49 mg/L[5]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to overcome the poor water solubility of this compound. These techniques aim to increase the apparent solubility and dispersion of the compound in aqueous media. The most common approaches include:

  • Co-solvency: Utilizing a water-miscible organic solvent in combination with water.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Nanoemulsions: Forming a stable oil-in-water emulsion with very small droplet sizes.

  • Liposomal Formulations: Encapsulating this compound within lipid vesicles.

Q4: How do co-solvents improve the solubility of this compound, and are there any limitations?

A4: Co-solvents, such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG), can increase the solubility of hydrophobic compounds like this compound by reducing the polarity of the aqueous solvent system. While effective, the use of co-solvents has limitations. High concentrations of organic solvents can sometimes be toxic to cells in in vitro assays and may cause precipitation of the compound upon further dilution into a fully aqueous environment.[6]

Q5: Can cyclodextrins be used to improve the solubility of this compound?

A5: Yes, cyclodextrins are effective in enhancing the solubility of poorly soluble compounds like sesquiterpenoids.[7] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity where a hydrophobic molecule like this compound can be encapsulated, forming an inclusion complex. This complex has improved solubility and stability in aqueous solutions. Beta-cyclodextrin (B164692) (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3][7]

Q6: How do nanoemulsions and liposomes help in solubilizing this compound?

A6: Nanoemulsions and liposomes are lipid-based delivery systems that can encapsulate lipophilic compounds.

  • Nanoemulsions are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm.[8] this compound can be dissolved in the oil phase, which is then dispersed in an aqueous medium with the help of surfactants, forming a stable formulation.[8][9]

  • Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core.[10] Hydrophobic compounds like this compound can be entrapped within the lipid bilayer, facilitating their dispersion in aqueous solutions.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Immediate Precipitation Upon Dilution of Organic Stock Solution The concentration of this compound exceeds its solubility limit in the final aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of the solution.- Decrease the final concentration of this compound. - Pre-warm the aqueous medium to 37°C before adding the stock solution. - Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium.[6][12] - Prepare an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution.
Precipitation Over Time The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth.- Prepare fresh working solutions immediately before use. - If storage is necessary, store at 4°C and protected from light, but be aware that precipitation may still occur. - Incorporate a stabilizing agent, such as a small percentage of a co-solvent or a suitable surfactant, if compatible with the experiment.
Cloudy or Hazy Solution Formation of a fine precipitate or an unstable emulsion.- For co-solvent methods, ensure the final concentration of the organic solvent is sufficient to maintain solubility. - For nanoemulsions, optimize the oil-surfactant ratio and the homogenization process to achieve a smaller and more uniform droplet size. - For cyclodextrin complexes, ensure the concentration of cyclodextrin is adequate for the amount of this compound.
Low Recovery or Inaccurate Concentration Adsorption of the lipophilic this compound to plasticware (e.g., pipette tips, tubes). Degradation of the compound.- Use low-adhesion plasticware or silanized glassware. - Prepare solutions in glass vials whenever possible. - Protect solutions from light and heat to minimize degradation. This compound is an oxidation product of α-bisabolol and can be susceptible to further degradation.[4][13]

Experimental Protocols

Protocol 1: Solubility Enhancement using β-Cyclodextrin (Phase Solubility Study)

This protocol describes how to determine the effect of β-cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Shaking incubator or orbital shaker

  • 0.45 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each β-CD solution in sealed vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant through a 0.45 µm syringe filter to remove undissolved this compound.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.[14][15][16]

  • Plot the concentration of dissolved this compound against the concentration of β-CD to generate a phase solubility diagram.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol provides a general method for preparing an oil-in-water nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol, Ethanol)

  • Distilled water

  • High-shear homogenizer or sonicator

Procedure:

  • Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in distilled water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome prep_stock Prepare Concentrated Stock in Organic Solvent dilution Dilute Stock into Aqueous Medium prep_stock->dilution prep_aq Prepare Aqueous Medium (e.g., Buffer, Media) prep_aq->dilution mixing Vigorous Mixing dilution->mixing observe Observe for Precipitation mixing->observe quantify Quantify Concentration (e.g., HPLC) observe->quantify clear_solution Clear, Stable Solution observe->clear_solution Success precipitate Precipitation Occurs observe->precipitate Failure cluster_solubilization cluster_solubilization precipitate->cluster_solubilization Re-evaluate Method

Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.

logical_relationship cluster_strategies Solubilization Strategies bisabolol This compound solubility Poor Aqueous Solubility bisabolol->solubility challenges Experimental Challenges solubility->challenges cosolvents Co-solvents challenges->cosolvents cyclodextrins Cyclodextrins challenges->cyclodextrins nanoemulsions Nanoemulsions challenges->nanoemulsions liposomes Liposomes challenges->liposomes

Caption: Logical relationship between the properties of this compound and solubilization strategies.

References

Technical Support Center: Navigating Formulation Challenges with Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the formulation challenges associated with Bisabolol Oxide B. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a sesquiterpenoid commonly found as a constituent of chamomile essential oil.[1] It is an oxidized derivative of alpha-bisabolol (B1667320).[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂[3]
Molecular Weight238.37 g/mol [4]
AppearanceOily liquidInferred from alpha-bisabolol
Water Solubility0.14 g/L (Predicted)[3]
logP2.93 - 3.56 (Predicted)[3]

Q2: What are the primary formulation challenges encountered with this compound?

The primary formulation challenges with this compound are presumed to be similar to its precursor, alpha-bisabolol, and include:

  • Poor Water Solubility: Like most sesquiterpenes, this compound is lipophilic and has very low solubility in aqueous solutions, making it difficult to incorporate into water-based formulations such as gels, serums, and lotions.[5]

  • Potential for Instability: While more stable against oxidation than alpha-bisabolol, this compound can still be susceptible to degradation under certain conditions, such as exposure to heat, extreme pH, and UV light.[6]

  • Lack of Comprehensive Data: There is a limited amount of publicly available research focused specifically on the formulation of isolated this compound, with most studies concentrating on alpha-bisabolol or the entire chamomile essential oil.

Q3: How can the solubility of this compound in aqueous formulations be improved?

Several strategies can be employed to enhance the solubility of this compound in water-based systems:

  • Co-solvents: Utilizing co-solvents such as ethanol, propylene (B89431) glycol, and glycerin can increase the solubility of lipophilic compounds.

  • Surfactants and Emulsifiers: Creating oil-in-water emulsions using appropriate surfactants can effectively disperse this compound in an aqueous phase.

  • Encapsulation Technologies: Encapsulating this compound in systems like nanoemulsions, liposomes, or cyclodextrins can significantly improve its water dispersibility and stability.[2]

Q4: What measures can be taken to ensure the stability of this compound in a formulation?

To maintain the stability of this compound, consider the following:

  • pH Optimization: Formulate within a pH range that minimizes degradation. Stability studies across a range of pH values are recommended.

  • Protection from Light: Use opaque or UV-protective packaging to prevent photodegradation.

  • Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.

  • Use of Antioxidants: While this compound is an oxide, the overall formulation may benefit from the inclusion of antioxidants like tocopherol (Vitamin E) to protect other sensitive ingredients and prevent the generation of reactive oxygen species.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Phase separation or cloudiness in an aqueous formulation. Poor solubility of this compound.- Increase the concentration of the co-solvent or surfactant.- Optimize the homogenization process for emulsions.- Consider an encapsulation strategy like forming a nanoemulsion or a cyclodextrin (B1172386) inclusion complex.
Discoloration or off-odor develops over time. Degradation of this compound or other formulation components.- Evaluate the pH of the formulation and adjust if necessary.- Incorporate a broad-spectrum antioxidant.- Protect the formulation from light and heat by using appropriate packaging and storage conditions.
Low efficacy of the final product. Degradation of this compound leading to loss of activity.- Conduct stability testing under accelerated conditions to determine the shelf-life.- Implement protective measures such as encapsulation or the addition of stabilizers.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Improved Water Solubility

This protocol describes a method for creating an oil-in-water nanoemulsion to enhance the dispersibility of this compound in aqueous systems.

Materials:

  • This compound

  • Carrier oil (e.g., Medium Chain Triglycerides - MCT oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®)

  • Deionized water

  • High-shear homogenizer or sonicator

Methodology:

  • Oil Phase Preparation: Dissolve this compound in the carrier oil at the desired concentration.

  • Surfactant Mixture: In a separate vessel, mix the surfactant and co-surfactant.

  • Blending: Add the oil phase to the surfactant mixture and stir until a clear, homogenous solution is formed.

  • Emulsification: Slowly add the oil-surfactant mixture to the deionized water while applying high-shear homogenization or sonication.

  • Homogenization: Continue homogenization for a specified period (e.g., 10-15 minutes) until a translucent nanoemulsion with a small particle size is achieved.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Protocol 2: Stability-Indicating Analytical Method for this compound using HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, which can be adapted for stability studies.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm (requires optimization).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the formulation containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_analysis Characterization oil_phase 1. Prepare Oil Phase (this compound + Carrier Oil) blend 3. Blend Oil Phase and Surfactant Mix oil_phase->blend surfactant_mix 2. Prepare Surfactant Mix (Surfactant + Co-surfactant) surfactant_mix->blend emulsify 4. Add to Water with High Shear blend->emulsify homogenize 5. Homogenize emulsify->homogenize characterize 6. Analyze Particle Size, PDI, and Zeta Potential homogenize->characterize

Caption: Experimental workflow for nanoemulsion preparation.

troubleshooting_flowchart decision decision start Formulation Instability Observed (e.g., Phase Separation) check_solubility Is this compound fully solubilized? start->check_solubility increase_solubilizer Increase co-solvent/ surfactant concentration check_solubility->increase_solubilizer No check_degradation Is there evidence of degradation (color/odor change)? check_solubility->check_degradation Yes optimize_process Optimize homogenization (speed, time) increase_solubilizer->optimize_process increase_solubilizer->check_degradation consider_encapsulation Consider encapsulation (nanoemulsion, liposome) optimize_process->consider_encapsulation consider_encapsulation->check_degradation evaluate_stability Evaluate pH, light, and temperature stability check_degradation->evaluate_stability Yes end_point Stable Formulation check_degradation->end_point No add_stabilizers Incorporate antioxidants/ chelating agents evaluate_stability->add_stabilizers add_stabilizers->end_point

Caption: Troubleshooting flowchart for formulation instability.

References

Technical Support Center: Chromatographic Analysis of Bisabolol Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Bisabolol oxide A and Bisabolol oxide B in chromatographic analyses.

Troubleshooting Guides

Issue: Co-elution of Bisabolol Oxide A and B Peaks in HPLC

The co-elution of diastereomers such as Bisabolol oxide A and B is a common challenge in liquid chromatography. Since these molecules have the same mass and similar polarities, achieving baseline separation requires careful method optimization. Below is a systematic approach to troubleshoot and resolve this issue.

Logical Troubleshooting Workflow for HPLC Co-elution

G cluster_0 Troubleshooting Workflow start Co-elution of Bisabolol Oxide A and B Observed check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mp_strength No change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol or vice versa) check_k->change_organic Yes adjust_mp_strength->change_organic resolved Baseline Resolution Achieved adjust_mp_strength->resolved optimize_temp Optimize Column Temperature (e.g., test at 25°C, 30°C, 35°C) change_organic->optimize_temp change_organic->resolved adjust_flow Adjust Flow Rate (e.g., decrease from 1.0 to 0.8 mL/min) optimize_temp->adjust_flow optimize_temp->resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) adjust_flow->change_column adjust_flow->resolved change_column->resolved G cluster_1 Troubleshooting Workflow start_gc Co-elution of Bisabolol Oxide A and B Observed in GC optimize_ramp Optimize Temperature Ramp Rate (e.g., decrease from 5°C/min to 2°C/min) start_gc->optimize_ramp adjust_flow_gc Adjust Carrier Gas Flow Rate (or linear velocity) optimize_ramp->adjust_flow_gc resolved_gc Baseline Resolution Achieved optimize_ramp->resolved_gc change_column_gc Change Column Stationary Phase (e.g., from non-polar to mid-polar) adjust_flow_gc->change_column_gc adjust_flow_gc->resolved_gc change_column_gc->resolved_gc

Thermal degradation of Bisabolol oxide B during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of Bisabol-oxide-B during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is Bisabolol Oxide B and why is its analysis important?

A1: this compound is a natural sesquiterpenoid found in essential oils, most notably from German chamomile (Matricaria chamomilla). It is recognized as a significant bioactive compound contributing to the anti-inflammatory and other therapeutic properties of chamomile oil. Accurate and reliable analysis of this compound is crucial for the quality control of raw materials, standardization of herbal products, and in pharmacokinetic and pharmacodynamic studies during drug development.

Q2: Is this compound susceptible to degradation during analysis?

A2: Yes, like many sesquiterpenoids, this compound can be susceptible to thermal degradation, particularly during analytical techniques that employ high temperatures, such as Gas Chromatography (GC).[1] This degradation can lead to inaccurate quantification and misinterpretation of analytical results.

Q3: What are the primary analytical methods used for this compound analysis?

A3: The most common method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] However, due to its potential thermal lability, alternative methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC) are also viable options that operate at lower temperatures.[3]

Q4: What are the typical signs of this compound degradation in a chromatogram?

A4: Signs of thermal degradation during GC analysis include a decrease in the peak area or height of the this compound peak, the appearance of new, unidentified peaks (degradation products), and poor peak shape (e.g., tailing or fronting). Inconsistent results across replicate injections can also be an indicator of degradation.[4]

Troubleshooting Guide: Thermal Degradation of this compound in GC-MS Analysis

This guide provides a systematic approach to identifying and mitigating the thermal degradation of this compound during GC-MS analysis.

Issue 1: Low or No Detectable Peak for this compound

Potential Cause: Complete or significant thermal degradation in the GC injector.

Troubleshooting Steps:

  • Lower Injector Temperature: The injector temperature is a critical parameter. Typical injector temperatures for the analysis of chamomile oil are often around 250°C.[5] However, for thermally sensitive compounds, this may be too high. Systematically decrease the injector temperature in 20°C increments (e.g., start at 220°C and test 200°C, 180°C) to find an optimal temperature that allows for efficient volatilization without causing degradation.

  • Use a Deactivated Liner: Active sites in the injector liner can catalyze thermal degradation. Ensure you are using a high-quality, deactivated liner. Consider testing liners with and without glass wool, as the wool can sometimes introduce active sites.[4]

  • Consider Alternative Injection Techniques:

    • Programmed Temperature Vaporization (PTV): This technique allows for the sample to be injected into a cool liner, which is then rapidly heated. This minimizes the time the analyte spends at high temperatures.

    • Cool On-Column (COC) Injection: This method deposits the sample directly onto the column at a low oven temperature, completely avoiding a hot injector and minimizing the risk of thermal degradation.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

Potential Cause: Partial and variable degradation of this compound in the injector.

Troubleshooting Steps:

  • Optimize Injector Temperature: As with complete degradation, finding the "sweet spot" for the injector temperature is crucial. A temperature that is too low may result in poor volatilization and peak broadening, while a temperature that is too high will cause degradation.

  • Check for System Leaks: Leaks in the injection port can lead to inconsistent sample introduction and variations in peak areas.

  • Ensure Proper Sample Preparation: Inconsistent sample concentration or the presence of matrix components that promote degradation can affect reproducibility.

Issue 3: Appearance of Unidentified Peaks

Potential Cause: Formation of thermal degradation products.

Troubleshooting Steps:

  • Mass Spectral Analysis: Analyze the mass spectra of the unknown peaks. Degradation products of this compound may show characteristic fragmentation patterns that can help in their tentative identification.

  • Lower Injector Temperature: Observe if the area of the unknown peaks decreases as the injector temperature is lowered, while the area of the this compound peak increases. This is a strong indicator that the unknown peaks are degradation products.

  • Consider Alternative Analytical Methods: If thermal degradation cannot be sufficiently minimized in GC-MS, consider using a less thermally aggressive technique such as LC-MS or SFC-MS.

Data Presentation

Injector TemperatureExpected this compound Peak AreaPresence of Degradation ProductsData Quality
High (>250°C) Low and inconsistentHighPoor - Inaccurate quantification
Optimized (~200-220°C) High and reproducibleMinimal to noneGood - Reliable quantification
Low (<180°C) Broad peaks, potential for carryoverNonePoor - Inefficient analysis

Experimental Protocols

Protocol 1: Optimized GC-MS Method for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound, with an emphasis on minimizing thermal degradation.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.

  • GC Conditions:

    • Injector: Split/splitless or PTV.

    • Injector Temperature: Start with 220°C and optimize downwards if degradation is suspected.

    • Liner: Deactivated, single taper with no glass wool.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 5°C/min to 240°C.

      • Hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with a certified reference standard.

Protocol 2: LC-MS Method for this compound Analysis

This protocol offers an alternative to GC-MS for the analysis of thermally labile compounds.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

  • Identification: Confirm the identity of this compound by its retention time and mass-to-charge ratio compared to a reference standard.

Mandatory Visualization

Thermal_Degradation_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low/No Peak Cause1 Thermal Degradation in Injector Symptom1->Cause1 likely Symptom2 Inconsistent Peak Areas Symptom2->Cause1 possible Cause3 Suboptimal GC Parameters Symptom2->Cause3 Symptom3 Unknown Peaks Symptom3->Cause1 strong indicator Solution1 Lower Injector Temperature Cause1->Solution1 Solution4 Alternative Injection (PTV, COC) Cause1->Solution4 Solution5 Alternative Method (LC-MS, SFC) Cause1->Solution5 Cause2 Active Sites in System Solution2 Use Deactivated Liner Cause2->Solution2 Solution3 Optimize Oven Program Cause3->Solution3

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow Start Sample containing This compound Prep Sample Preparation (Dilution) Start->Prep Analysis Analytical Method Prep->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS / SFC-MS Analysis->LCMS Data Data Acquisition GCMS->Data LCMS->Data Eval Evaluation of Chromatogram Data->Eval Degradation Degradation Observed? Eval->Degradation Optimize Optimize GC Parameters (Lower Injector Temp) Degradation->Optimize Yes Report Report Results Degradation->Report No Optimize->GCMS

Caption: Logical workflow for the analysis of this compound.

References

Interference in Bisabolol oxide B assays from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bisabolol Oxide B analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound in complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what contexts is it typically analyzed?

A1: this compound is a sesquiterpene oxide that can be found in the essential oil of plants like German chamomile (Matricaria recutita)[1][2]. It is often an oxidation product of its parent compound, α-bisabolol[3]. Due to its presence in natural extracts and its potential biological activities, it is frequently analyzed in various complex matrices, including:

  • Plant extracts and essential oils

  • Cosmetic and dermatological formulations (e.g., creams, lotions)

  • Biological matrices such as plasma, serum, and tissue homogenates for pharmacokinetic or metabolomic studies.

Q2: What are the primary challenges when quantifying this compound in complex matrices?

A2: The main challenge is matrix interference , where other components in the sample co-extract with this compound and affect the accuracy, precision, and sensitivity of the assay[4]. These interferences can cause:

  • Ion suppression or enhancement in mass spectrometry-based methods (LC-MS/MS, GC-MS), leading to underestimation or overestimation of the analyte concentration[4][5].

  • Co-eluting peaks in chromatographic methods (HPLC, GC, HPTLC), which can obscure the this compound peak and lead to inaccurate quantification.

  • Instrument contamination , particularly from non-volatile salts and lipids, which can affect method robustness and require frequent maintenance[4].

Q3: What are the most common sources of matrix interference for this compound analysis?

A3: Given its lipophilic nature, this compound is prone to co-extraction with other lipophilic matrix components. Common sources of interference include:

  • In biological fluids (plasma, serum): Phospholipids, fats, and endogenous metabolites are major sources of interference that can cause significant ion suppression[4].

  • In cosmetic creams and lotions: Waxes, emulsifiers, fatty acids, and other formulation excipients can co-extract and interfere with the analysis.

  • In plant extracts: Pigments (like chlorophyll), other terpenes, and fatty acids can co-elute and cause interference.

Q4: How can I determine if my assay is being affected by matrix effects?

A4: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion (for LC-MS/MS): A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively[4].

  • Post-Extraction Spike Analysis: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix that has undergone the full extraction procedure. The matrix factor (MF) can be calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement[4][5].

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal[4].

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound from complex matrices.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Active sites in the GC liner or column. 3. Inappropriate mobile/stationary phase.1. Dilute the sample extract. 2. Use a deactivated liner for GC; for HPLC, ensure the column is properly conditioned. 3. Optimize the chromatographic method (e.g., gradient, mobile phase composition).
Inconsistent or Low Recovery 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Ion suppression in the MS source.1. Optimize the extraction solvent and method (e.g., LLE vs. SPE). See Table 1 for a comparison. 2. Minimize sample exposure to high temperatures and light. 3. Improve sample cleanup to remove interfering substances. Consider using a different ionization source if possible.
High Background Noise or Extraneous Peaks 1. Contamination from solvents, glassware, or the matrix itself. 2. Carryover from previous injections.1. Use high-purity solvents and thoroughly clean all labware. 2. Implement a robust sample cleanup procedure (e.g., SPE). 3. Include a needle wash step with a strong organic solvent in the analytical method.
Poor Reproducibility 1. Variability in sample preparation. 2. Inconsistent matrix effects between samples.1. Standardize and automate sample preparation steps where possible. 2. Employ a stable isotope-labeled internal standard to normalize for variability. 3. Use matrix-matched calibration standards.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Typical Application Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Biological fluids (plasma, serum), aqueous formulations.Simple, inexpensive, and effective for removing polar interferences like salts.Can be labor-intensive, may not effectively remove all interferences (e.g., phospholipids), and can use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Biological fluids, cosmetic creams, plant extracts.High selectivity, excellent for removing a wide range of interferences, can concentrate the analyte.More expensive than LLE, requires method development to select the appropriate sorbent and solvents.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins from biological samples.Plasma, serum.Fast and simple.Non-selective, often leaves significant amounts of other matrix components (like phospholipids) in the supernatant, leading to potential ion suppression.
Hydrodistillation Separation of volatile compounds by co-distillation with steam.Plant material (e.g., chamomile flowers).Effective for extracting essential oils.Can be time-consuming and may not be suitable for thermally labile compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from a Cream Matrix for HPLC Analysis

This protocol is adapted from methods used for the parent compound, α-bisabolol, in similar matrices[6].

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cream sample into a 15 mL centrifuge tube.

    • Add 5 mL of an extraction solvent mixture (e.g., acetonitrile and isopropyl alcohol, 45:55 v/v).

    • Vortex vigorously for 5 minutes to ensure the cream is fully dispersed and this compound is extracted.

  • Excipient Removal:

    • Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the insoluble excipients.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma for LC-MS/MS Analysis

This protocol is based on established methods for lipophilic compounds in plasma[4].

  • Sample Pre-treatment:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (if available).

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis.

Visualizations

Workflow for Troubleshooting this compound Assay Interference

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Validation start Inconsistent or Inaccurate Results Observed check_qc Review QC Samples and System Suitability start->check_qc assess_matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_qc->assess_matrix If system is OK improve_cleanup Improve Sample Cleanup (e.g., switch LLE to SPE) assess_matrix->improve_cleanup If matrix effects are significant optimize_chroma Optimize Chromatography (e.g., change gradient, modify mobile phase) assess_matrix->optimize_chroma If matrix effects are minimal improve_cleanup->optimize_chroma use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_chroma->use_is revalidate Re-validate Assay with Modified Method use_is->revalidate G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis sample Complex Matrix (e.g., Plasma, Cream) extraction Extraction (LLE, SPE, or PPT) sample->extraction cleanup Cleanup/ Purification extraction->cleanup concentration Concentration/ Reconstitution cleanup->concentration analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC) concentration->analysis data Data Processing and Quantification analysis->data

References

Technical Support Center: Improving the Yield of Bisabolol Oxide B from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Bisabolol oxide B from plant extraction, primarily from Matricaria chamomilla (chamomile).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from Matricaria chamomilla?

A1: The main methods for extracting essential oils rich in this compound from chamomile include:

  • Steam Distillation (SD): A traditional method that is often reported to yield higher concentrations of α-bisabolol oxides A and B.[1]

  • Solvent-Free Microwave Extraction (SFME): A modern, "green" technology that can provide higher overall essential oil yields in a shorter time compared to conventional methods.[1] However, some studies suggest that steam distillation may favor a higher relative content of bisabolol oxides.[2][3]

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is effective for extracting lipophilic compounds like bisabolol oxides at low temperatures, which can prevent thermal degradation.[1]

  • Solvent Extraction: This method utilizes organic solvents such as ethanol (B145695) or methanol (B129727) to extract a broad range of compounds, including bisabolol oxides.[1]

Q2: What are the key factors that significantly influence the yield of this compound?

A2: Several factors can impact the final yield of this compound:

  • Plant Material: The geographic origin, cultivar, and harvesting time of the chamomile flowers can significantly alter the chemical composition of the essential oil.[1][4]

  • Drying Method: The method used to dry the chamomile flowers before extraction has a substantial effect on the concentration of bisabolol oxides. Sun-drying and drying at higher temperatures have been shown to increase the content of α-Bisabolol oxide B.[5]

  • Extraction Method: The choice of extraction technique is crucial. Steam distillation is often favored for a higher relative content of bisabolol oxides A and B, whereas SFME may yield more chamazulene (B1668570) and α-bisabolol.[1][2][3]

  • Extraction Parameters: For any given method, parameters such as time, temperature, pressure, and solvent-to-solid ratio must be optimized to maximize the yield.[1]

  • Compound Stability: Bisabolol and its oxides can be sensitive to heat and oxidation, which may lead to degradation during extraction and storage.[1]

Q3: What is the expected concentration of this compound in chamomile essential oil?

A3: The concentration of this compound can vary significantly based on the factors mentioned above. Studies have reported concentrations ranging from approximately 1.2% to as high as 33.75% in chamomile essential oil.[4][6]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions in a question-and-answer format.

Issue 1: The overall yield of essential oil is low.

  • Potential Cause: Inefficient extraction method.

    • Troubleshooting Step: Consider switching to a more efficient method like SFME, which has been shown to produce higher overall yields of essential oil compared to traditional steam distillation.[2][3]

  • Potential Cause: Suboptimal extraction parameters.

    • Troubleshooting Step: Optimize parameters such as extraction time, temperature, and solvent-to-sample ratio. For steam distillation, adjusting the pressure and condensation flow rate can improve the yield.[7]

  • Potential Cause: Poor quality of plant material.

    • Troubleshooting Step: Ensure the use of high-quality, properly dried chamomile flowers from a reputable source. The chemical profile of the plant material is a critical factor.[1]

Issue 2: The concentration of this compound in the extracted oil is low.

  • Potential Cause: Degradation during extraction.

    • Troubleshooting Step: Bisabolol oxides can be susceptible to thermal degradation.[1] Use milder extraction conditions or methods like SFE that operate at lower temperatures. For methods that require heat, minimize the extraction time.

  • Potential Cause: Co-extraction of other compounds.

    • Troubleshooting Step: The presence of a high percentage of other compounds can dilute the concentration of this compound. Optimize the selectivity of your extraction method. For instance, steam distillation is often reported to favor the extraction of bisabolol oxides over other compounds like chamazulene.[1][2][3]

  • Potential Cause: Improper plant material processing.

    • Troubleshooting Step: The drying method significantly impacts the final composition. Studies have shown that sun-drying or drying at elevated temperatures can increase the concentration of α-Bisabolol oxide B.[5]

  • Potential Cause: Inaccurate analytical quantification.

    • Troubleshooting Step: Verify that your analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is properly calibrated and validated for the quantification of this compound.[8]

Issue 3: Inconsistent results between extraction batches.

  • Potential Cause: Variability in plant material.

    • Troubleshooting Step: Source chamomile flowers from the same cultivar and geographical region if possible. It is also important to document the specifics of each batch of raw material.[1]

  • Potential Cause: Lack of a standardized protocol.

    • Troubleshooting Step: Strictly follow a validated and documented extraction and analysis protocol for every batch to ensure reproducibility.

  • Potential Cause: Fluctuations in extraction conditions.

    • Troubleshooting Step: Precisely control and monitor all extraction parameters (e.g., temperature, pressure, time) for each run.

Data Presentation

Table 1: Comparison of this compound Yield with Different Extraction Methods.

Extraction MethodPlant MaterialThis compound Content (%)Other Major Components (%)Reference
Steam Distillation (SD)Fresh Chamomile FlowersHigher relative contentα-Bisabolol oxide A (higher)[2][3]
Solvent-Free Microwave Extraction (SFME)Fresh Chamomile FlowersLower relative contentChamazulene (97% more than SD), α-Bisabolol (20% more than SD)[2][3]
Supercritical CO2 Extraction (SFE)Chamomile Flower HeadsUp to 1.4% (combined with Oxide A)α-Bisabolol, Matricine, Chamazulene[9]
Steam DistillationDried Chamomile Flowers23.65 ± 3.27α-Bisabolol oxide A (27.95 ± 4.32), α-Bisabolone oxide A (7.01 ± 0.44)[10]

Table 2: Effect of Drying Method on the Chemical Composition of Chamomile Essential Oil.

Drying MethodTemperature/Durationα-Bisabolol oxide B (%)α-Bisabolol oxide A (%)(Z)-tonghaosu (%)Reference
Fresh FlowersN/A15.3244.809.95[11]
Sun Drying72 hours11.4532.9518.73[11]
Shade Drying1 week15.3650.4610.02[11]
Oven Drying40°C for 72 hours12.3348.3311.23[11]
Solar Drying72 hours8.2345.4216.54[11]
Microwave Drying5 minutes10.7842.6714.34[11]
Sun Drying~30°C for 4 days19.3 - 23.219.6 - 24.3N/A[5]
Dryer105°C for 24 hours19.3 - 23.219.6 - 24.3N/A[5]

Experimental Protocols

Protocol 1: Steam Distillation (SD) for Enhanced this compound Yield

This protocol is a standard laboratory-scale steam distillation procedure adapted for maximizing bisabolol oxide content.

Materials and Equipment:

  • Dried chamomile flowers (Matricaria chamomilla)

  • Distilled water

  • Steam distillation apparatus (e.g., Clevenger-type)

  • Heating mantle

  • Condenser with circulating cold water

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Collection vials

Procedure:

  • Preparation of Plant Material: Weigh 100 g of dried chamomile flowers. For optimal results, use flowers that have been sun-dried or dried at a moderately high temperature.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the dried chamomile flowers into the distillation flask. Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and converted back into a liquid state.

  • Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection arm of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the distillation for a minimum of 3 hours. Some studies suggest that extending the distillation time to 5-6 hours can increase the yield of certain compounds.[12]

  • Separation: After the distillation is complete, carefully collect the essential oil from the collection arm using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Protocol 2: Solvent-Free Microwave Extraction (SFME)

This protocol outlines a rapid, lab-scale SFME procedure.

Materials and Equipment:

  • Fresh chamomile flowers (Matricaria chamomilla), approximately 80-82% humidity

  • Laboratory microwave extraction system

  • Condenser

  • Collection flask

Procedure:

  • Preparation of Plant Material: Use 500 g of fresh chamomile flowers.

  • Apparatus Setup: Place the fresh flowers into the reactor chamber of the microwave extraction system.

  • Extraction: Set the microwave power to 600 W and run the extraction for 30 minutes at atmospheric pressure without the addition of any solvent or water.[13]

  • Condensation and Collection: The microwave energy will heat the water within the plant material, causing the cells to rupture and release the essential oil. The resulting vapor is then directed through a condenser and collected in a flask.

  • Separation: The essential oil and aromatic water are collected together and can be separated by decantation.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a dark, sealed vial at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂

This protocol provides a general framework for SFE of chamomile. Optimal parameters may need to be determined empirically.

Materials and Equipment:

  • Dried and ground chamomile flowers

  • Supercritical fluid extractor

  • High-pressure CO₂ pump

  • Extraction vessel

  • Separator vessels

  • Heating and cooling systems

Procedure:

  • Preparation of Plant Material: Use dried chamomile flowers, ground to a consistent particle size to ensure efficient extraction.

  • Loading the Extractor: Load the ground chamomile into the extraction vessel.

  • Setting Parameters:

    • Pressure: Set the extraction pressure between 100 and 250 bar. Higher pressures generally increase the solvent power of the CO₂.

    • Temperature: Set the extraction temperature between 40°C and 60°C.

    • CO₂ Flow Rate: Adjust the CO₂ flow rate as per the manufacturer's recommendations for the specific equipment.

  • Extraction: Pump supercritical CO₂ through the extraction vessel. The CO₂ will act as a solvent, dissolving the essential oils from the plant material.

  • Separation: The CO₂ and dissolved extract then flow into one or more separator vessels where the pressure and/or temperature are changed, causing the CO₂ to lose its solvent power and the extract to precipitate out.

  • Collection: The collected extract can then be removed from the separator. The CO₂ can be recycled for further extractions.

  • Post-Extraction: The resulting extract may require further purification to isolate this compound.

Visualizations

Experimental_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction Harvest Harvest Chamomile Flowers Drying Drying (Sun, Shade, Oven) Harvest->Drying Grinding Grinding Drying->Grinding SD Steam Distillation Grinding->SD SFME Solvent-Free Microwave Extraction Grinding->SFME SFE Supercritical Fluid Extraction Grinding->SFE Separation Separation of Oil and Water SD->Separation SFME->Separation SFE->Separation Drying_Oil Drying of Essential Oil Separation->Drying_Oil Analysis GC-MS Analysis Drying_Oil->Analysis Storage Storage Drying_Oil->Storage Troubleshooting_Yield Start Low Bisabolol Oxide B Yield Q1 Is the overall essential oil yield low? Start->Q1 A1_Yes Optimize extraction parameters (time, temp, pressure). Consider a more efficient method (e.g., SFME). Q1->A1_Yes Yes Q2 Is the this compound concentration in the oil low? Q1->Q2 No A1_Yes->Q2 A2_Yes Check for thermal degradation. Use milder conditions (e.g., SFE). Optimize drying method (sun/heat). Verify analytical method. Q2->A2_Yes Yes Q3 Are the results inconsistent? Q2->Q3 No A2_Yes->Q3 A3_Yes Standardize plant material source. Implement a strict, validated protocol. Ensure consistent extraction conditions. Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End Influencing_Factors cluster_plant Plant Material cluster_processing Pre-Extraction Processing cluster_extraction Extraction Parameters Yield This compound Yield Cultivar Cultivar Cultivar->Yield Origin Geographical Origin Origin->Yield Harvest Harvesting Time Harvest->Yield Drying Drying Method (Sun vs. Oven) Drying->Yield Grinding Particle Size Grinding->Yield Method Extraction Method (SD, SFME, SFE) Method->Yield Time Duration Time->Yield Temp Temperature Temp->Yield Pressure Pressure (for SFE) Pressure->Yield

References

Technical Support Center: Synthesis and Purification of Bisabolol Oxide B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with bisabolol oxide B. Here you will find answers to common questions and troubleshooting guidance for the challenges encountered in obtaining this sesquiterpenoid in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining pure this compound?

A1: The main difficulty lies in its separation from a complex mixture of structurally similar compounds. Whether sourced from natural extracts or biotransformation, this compound is typically accompanied by its isomer, bisabolol oxide A, its precursor α-bisabolol, and other sesquiterpenoids like spathulenol.[1][2] These compounds have very similar polarities and physicochemical properties, making chromatographic separation challenging.[1] Stereoselective chemical synthesis presents its own hurdles, particularly in controlling the formation of the correct stereoisomers, which is why most available methods focus on isolation from natural sources.[3][4]

Q2: What are the most effective sources for obtaining this compound?

A2: The most common source is the essential oil of German chamomile (Matricaria chamomilla L. or Matricaria recutita L.), where it occurs as a natural product.[2][5] An alternative approach is the biotransformation of (-)-α-bisabolol using microorganisms, such as certain fungi, which can oxidize the precursor to form bisabolol oxides.[6] However, both methods yield a mixture of isomers and related compounds that require extensive purification.[1][6]

Q3: Which analytical techniques are essential for identifying and confirming the purity of this compound isomers?

A3: A combination of methods is necessary for unambiguous identification and purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile compounds and identifying this compound by its retention time and mass spectrum.[1] Bisabolol oxides A and B share a characteristic fragmentation pattern with a base peak at m/z 143.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is crucial for confirming the precise chemical structure and stereochemistry of the isolated isomer.[1][8]

  • Chiral Gas Chromatography (Chiral GC): For resolving and identifying specific stereoisomers, chiral GC is the method of choice.[9]

Q4: Is total chemical synthesis a viable route for producing pure this compound?

A4: While total synthesis of related terpenes is possible, the literature heavily favors isolation from natural sources for bisabolol oxides.[1][3] A complete chemical synthesis would require sophisticated stereoselective strategies to control the multiple chiral centers in the molecule, which can be complex and economically unviable for large-scale production compared to purification from high-yielding natural sources like chamomile.[10][11]

Troubleshooting Guides

Problem: My purified fraction contains an inseparable mixture of bisabolol oxide A and B.

  • Question: My standard silica (B1680970) gel column chromatography protocol results in co-elution of bisabolol oxide A and B. How can I improve this separation?

  • Answer: The similar polarity of these isomers makes separation on standard silica gel difficult. Consider employing more advanced or orthogonal chromatographic techniques. A multi-step approach is often required.[1]

    • Try a Different Chromatographic Mode: Solid support-free liquid-liquid chromatography techniques like Countercurrent Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) are highly effective for separating compounds with similar polarities.[1][12] These methods separate solutes based on their differential partitioning between two immiscible liquid phases, which can resolve isomers that are inseparable on solid-phase media.

    • Follow-up with a Secondary Method: Fractions enriched in one isomer but still containing the other can be further purified using a different technique. For example, a fraction containing a co-eluted mixture of α-bisabolol oxide A and (Z)-en-yn-dicycloether was successfully resolved using Size-Exclusion Chromatography (SEC) with a Sephadex™ LH-20 column.[1][8]

Problem: My this compound fraction is contaminated with other sesquiterpenoids (e.g., spathulenol).

  • Question: GC-MS analysis shows that my this compound is not pure and contains other compounds from the chamomile extract. How can I remove these impurities?

  • Answer: This is a common issue due to the complexity of chamomile essential oil. A sequential chromatography strategy is highly effective. One successful approach involved first separating the crude chamomile distillate using Centrifugal Partition Chromatography (CPC).[1] This initial step isolates a fraction containing both α-bisabolol oxide B and spathulenol. This mixed fraction is then subjected to a secondary purification step using silica gel column chromatography with a specific solvent gradient, such as toluene/methyl tert-butyl ether (MTBE), which has proven effective at resolving these two compounds.[1][8]

Problem: I am having difficulty confirming the identity of my isolated isomer.

  • Question: I have isolated a pure compound, but I am not certain it is the correct this compound isomer. What are the key analytical markers?

  • Answer: Confirmation requires specific analytical data:

    • Mass Spectrometry: In electron ionization GC-MS, look for the characteristic fragmentation pattern. Bisabolol oxides A and B both typically show a prominent base peak at m/z 143 and other significant fragments at m/z 125, 107, and 71.[6][7]

    • NMR Spectroscopy: The definitive method is to acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants to validated literature values for α-bisabolol oxide B.[1][8]

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Purification

MethodStationary/Liquid Phase SystemMobile/Eluting PhaseTarget SeparationAchieved PurityReference
Centrifugal Partition Chromatography (CPC) n-heptane/ethyl acetate (B1210297)/methanol/water (5:2:5:2 v/v/v/v)Lower phase of the biphasic systemInitial fractionation of chamomile distillateEnriched fraction (mixture with spathulenol)[1]
Silica Gel Column Chromatography Silica gel (40–63 μm)Toluene/MTBE (3:1)α-Bisabolol oxide B from spathulenol95%[1]
Size-Exclusion Chromatography (SEC) Sephadex™ LH-20Methanolα-Bisabolol oxide A from (Z)-en-yn-dicycloether100% (for oxide A)[1]
Preparative Thin-Layer Chromatography (TLC) Silica gelDichloromethane, followed by etherMajor components of chamomile oil (chamazulene, bisabolonoxid, bisabololoxid A)Not quantified[2]

Table 2: Recommended GC-MS Parameters for Sesquiterpenoid Analysis

ParameterConditionReference
Column DB-5 or HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5][13]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Injector On-column or Split/Splitless[1][5]
Oven Program Start at 40-60°C (hold 1-3 min), ramp at 5-8°C/min to 220-300°C, hold for 3-5 min.[1][5]
MS Detector Electron Impact (EI) at 70 eV[1]
Scan Range 40–400 amu[1]

Experimental Protocols

Protocol 1: Multi-Step Isolation of α-Bisabolol Oxide B from Chamomile Distillate

This protocol is adapted from the methodology described by Slavik et al. (2021).[1]

  • Initial Enrichment (Solvent Assisted Flavor Evaporation - SAFE):

    • Begin with dried chamomile flower heads to produce a volatile distillate using a SAFE apparatus. This mild vacuum distillation technique enriches the sesquiterpenoid fraction at moderate temperatures.[1][7]

  • Primary Separation (Centrifugal Partition Chromatography - CPC):

    • Biphasic Solvent System: Prepare the "Arizona S" system by mixing n-heptane, ethyl acetate, methanol, and water in a 5:2:5:2 volume ratio. Allow the phases to separate.[1]

    • CPC Operation: Use a semi-preparative CPC unit. Set the rotational speed to ~1700 rpm. Use the lower phase as the mobile phase at a flow rate of ~12 mL/min.

    • Sample Injection: Dissolve the SAFE distillate in the upper (stationary) phase to a concentration of ~260 mg/mL. Inject a 2 mL volume.[1]

    • Fraction Collection: Collect fractions at 1-minute intervals and analyze by GC-MS to identify fractions containing the mixture of α-bisabolol oxide B and spathulenol.[1]

  • Secondary Purification (Silica Gel Column Chromatography):

    • Preparation: Combine the CPC fractions containing the α-bisabolol oxide B/spathulenol mixture. Evaporate the solvent under reduced pressure.

    • Column Packing: Pack a column with silica gel (40–63 μm).

    • Elution: Dissolve the residue in a minimal amount of the initial mobile phase (n-hexane/ethyl acetate 3:1). Apply the sample to the column and elute sequentially with the following solvents:

      • n-Hexane/ethyl acetate (3:1)

      • n-Hexane/ethyl acetate (7:1)

      • Toluene/MTBE (3:1) (This step is critical for separating α-bisabolol oxide B from spathulenol).[1]

    • Analysis: Collect fractions and analyze by GC-MS to identify those containing pure α-bisabolol oxide B (target purity >95%).[1]

Visualizations

G cluster_0 Isolation & Purification Workflow cluster_1 CPC Fractions start_end start_end process process output output impurity impurity Start Dried Chamomile Flowers SAFE Solvent Assisted Flavor Evaporation (SAFE) Start->SAFE Distillate Crude Sesquiterpenoid Distillate SAFE->Distillate CPC Centrifugal Partition Chromatography (CPC) Distillate->CPC Mix1 Mixture: α-Bisabolol Oxide A + (Z)-en-yn-dicycloether CPC->Mix1 Mix2 Mixture: α-Bisabolol Oxide B + Spathulenol CPC->Mix2 Pure1 Other Pure Sesquiterpenoids CPC->Pure1 SEC Size-Exclusion Chromatography (SEC) Mix1->SEC Silica Silica Gel Column Chromatography Mix2->Silica PureA Pure α-Bisabolol Oxide A SEC->PureA Impurity1 (Z)-en-yn-dicycloether SEC->Impurity1 PureB Pure α-Bisabolol Oxide B (>95%) Silica->PureB Impurity2 Spathulenol Silica->Impurity2

Caption: Workflow for isolating pure α-bisabolol oxide B from chamomile.[1]

G cluster_0 Troubleshooting Isomer Separation question question action action result result problem problem Start Poor Isomer Resolution Q1 Are isomers co-eluting with other compounds? Start->Q1 A1_Yes Use multi-step chromatography Q1->A1_Yes Yes A1_No Optimize single method Q1->A1_No No Q2 Is separation still insufficient? A1_Yes->Q2 Detail1 Example: 1. CPC for initial fractionation 2. Silica gel for final purification A1_Yes->Detail1 A1_No->Q2 Detail2 Try different solvent systems or gradients (e.g., Toluene/MTBE) A1_No->Detail2 A2_Yes Switch to an orthogonal method (e.g., CPC or SEC) Q2->A2_Yes Yes Success Achieved Purity Q2->Success No A2_Yes->Success

Caption: Decision tree for troubleshooting poor isomer separation.

G cluster_0 Simplified Biotransformation & Oxidation Pathways precursor precursor product product process process pathway pathway Bisabolol (-)-α-Bisabolol (Precursor) Oxidation Oxidation (Air or Biocatalyst) Bisabolol->Oxidation Primary Process OxideA α-Bisabolol Oxide A Oxidation->OxideA OxideB α-Bisabolol Oxide B Oxidation->OxideB Hydroxylation Secondary Metabolism (e.g., Hydroxylation) OxideA->Hydroxylation Further Metabolism OxideB->Hydroxylation HydroxylatedOxides Hydroxylated Bisabolol Oxides (e.g., 9-Hydroxybisabolol oxide A) Hydroxylation->HydroxylatedOxides

Caption: Pathways leading to bisabolol oxides and related metabolites.[7][14]

References

Low bioactivity in synthetic vs. natural Bisabolol oxide B assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the bioactivity of synthetic versus natural Bisabolol oxide B.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with our synthetic this compound compared to literature values for the natural compound. What are the potential reasons for this discrepancy?

A1: Several factors can contribute to differences in bioactivity between synthetic and natural this compound:

  • Stereochemistry: Natural products are often single enantiomers, while chemical synthesis can result in a racemic mixture of isomers.[1] Different isomers of a molecule can have distinct biological activities. Natural (-)-α-bisabolol, for instance, is considered the more biologically active form compared to its synthetic racemic counterpart.[1][2] This principle may extend to its oxide derivatives.

  • Purity of the Compound: Impurities in the synthetic preparation, such as starting materials, byproducts, or residual solvents, can interfere with the bioassay or reduce the effective concentration of the active compound. It is crucial to verify the purity of your synthetic batch using analytical methods like HPLC or LC-MS.

  • Presence of Synergistic Compounds in Natural Extracts: Natural this compound is typically part of a complex mixture of compounds within an essential oil, such as that from Chamomile (Matricaria recutita).[3][4] These other compounds may act synergistically to enhance the overall biological effect, a phenomenon not observed with the isolated synthetic compound.[5]

  • Compound Stability and Solubility: Differences in the formulation or salt form between the natural-derived and synthetic compound could affect its stability and solubility in your assay medium, leading to a lower effective concentration.

Q2: What are the known signaling pathways modulated by Bisabolol and its derivatives?

A2: While direct studies on this compound are limited, research on the closely related compound, α-bisabolol, has shown that it exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways .[6][7][8] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[9][10] It is plausible that this compound shares a similar mechanism of action.

Q3: Can you provide a general experimental workflow for comparing the bioactivity of our synthetic this compound to a natural standard?

A3: A robust comparison of bioactivity should involve a systematic approach. The following workflow can be adapted to your specific research needs:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Bioassays cluster_2 Phase 3: Data Analysis & Interpretation start Procure Synthetic & Natural This compound purity Purity & Identity Confirmation (HPLC, LC-MS, NMR) start->purity solubility Solubility & Stability Testing in Assay Medium purity->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) to Determine Non-toxic Dose Range solubility->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) cytotoxicity->anti_inflammatory dose_response Dose-Response Curves & IC50 Determination anti_inflammatory->dose_response statistical Statistical Analysis of Bioactivity Data dose_response->statistical comparison Direct Comparison of Potency (IC50 values) statistical->comparison conclusion Conclusion on Relative Bioactivity comparison->conclusion

Caption: Experimental workflow for comparing synthetic vs. natural compound bioactivity.

Troubleshooting Guides

Problem 1: High variability in results between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each well. Use an automated cell counter for accuracy.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For multi-well plates, consider the order of dispensing to minimize evaporation effects.
Compound Precipitation Visually inspect wells for any precipitation after compound addition. If observed, reassess the compound's solubility in the assay medium and consider using a different solvent or a lower stock concentration.
"Edge Effect" in Plates Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, fill the outer wells with sterile media or PBS without cells. Ensure the incubator is properly humidified.

Problem 2: No significant bioactivity observed for either synthetic or natural this compound.

Potential Cause Troubleshooting Steps
Compound Degradation Bisabolol and its oxides can be sensitive to light and temperature. Store stock solutions in the dark at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Verify the concentration of the stimulus (e.g., LPS) used to induce the biological response. Ensure the incubation time is appropriate for the measured endpoint.
Sub-optimal Compound Concentration The concentrations tested may be too low to elicit a response. Perform a broad dose-response study to identify the active concentration range.
Assay Interference Components of the natural extract (if using a less purified form) or impurities in the synthetic compound could interfere with the assay readout. Run appropriate controls, such as the compound with the detection reagents alone, to check for interference.

Quantitative Data Summary

Direct comparative studies on the bioactivity of synthetic versus natural this compound are limited in publicly available literature. However, data from related compounds, such as the isomers α-bisabolol and β-bisabolol, can provide insights into how structural differences, which can exist between natural and synthetic sources, affect bioactivity.

The following table summarizes the anti-inflammatory activity of β-bisabolol, with α-bisabolol as a comparator, in LPS-stimulated RAW 264.7 macrophages.

Inflammatory Mediator Compound Concentration (µg/mL) Maximal Inhibition (%) Reference
Nitric Oxide (NO)β-bisabolol50.055.5[11]
α-bisabolol50.0Similar to β-bisabolol[11]
Prostaglandin E2 (PGE2)β-bisabolol50.062.3[11]
Tumor Necrosis Factor-alpha (TNF-α)β-bisabolol50.045.3[11]
α-bisabolol50.0Similar to β-bisabolol[11]

Note: This data illustrates the comparable, potent anti-inflammatory activity of different bisabolol isomers. Researchers should perform their own head-to-head comparisons of natural and synthetic this compound to determine their relative potencies.

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cells

    • Cell culture medium (e.g., DMEM)

    • Lipopolysaccharide (LPS)

    • This compound (synthetic and natural)

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of synthetic or natural this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B, mix, and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

2. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokines like TNF-α or IL-6 in cell culture supernatants.

  • Materials:

    • Cell culture supernatants from the bioactivity assay

    • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response, based on the known activity of α-bisabolol.

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (e.g., JNK, p38) TLR4->MAPK Activates Bisabolol This compound Bisabolol->IKK Inhibits Bisabolol->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activates Transcription AP1_nuc->Genes Activates Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Stabilizing Bisabolol Oxide B in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Bisabolol Oxide B in experimental and commercial formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

This compound is a sesquiterpenoid ether naturally present in the essential oil of plants like German chamomile (Matricaria chamomilla).[1][2] It is also a well-documented primary oxidation product of its precursor, (-)-α-bisabolol, another major bioactive component of chamomile.[3][4][5][6] Due to its presence in natural extracts and its formation from α-bisabolol, maintaining its stability is crucial for formulation consistency.

Q2: Is this compound itself susceptible to further oxidation or degradation?

While this compound is an oxidized derivative of α-bisabolol, evidence suggests it can undergo further oxidative metabolism. Studies on German chamomile have identified hydroxylated derivatives of both bisabolol oxide A and B.[1][2] This indicates that under certain conditions, the this compound molecule can be further oxidized. Therefore, formulations containing this compound should be designed to prevent potential degradation.

Q3: What are the primary factors that can cause the degradation of this compound?

Although specific degradation kinetics for this compound are not extensively documented, principles of formulation chemistry for related sesquiterpenoids and cyclic ethers suggest the following factors are critical to control:[3][7]

  • Atmospheric Oxygen: The presence of oxygen is a primary driver for oxidative degradation of organic molecules.

  • Elevated Temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.[3]

  • UV/Light Exposure: High-energy light can provide the activation energy needed to initiate oxidative chain reactions (photolysis).[3]

  • Presence of Metal Ions: Transition metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up oxidation.

  • Extreme pH Conditions: Highly acidic or basic environments can catalyze the cleavage of ether bonds, although cyclic ethers are generally more stable than their acyclic counterparts.[8]

Q4: What are the potential consequences of this compound degradation?

The degradation of this compound can lead to several undesirable outcomes:

  • Loss of Purity and Potency: A decrease in the concentration of the active ingredient.

  • Formation of Impurities: The generation of unknown degradation products, which could potentially alter the biological activity, sensory properties (odor, color), or safety profile of the formulation.

  • Inconsistent Experimental Results: Poor stability can lead to unreliable and non-reproducible data in research settings.

Q5: What antioxidants are effective for stabilizing formulations containing sesquiterpenoids like this compound?

Both natural and synthetic antioxidants can be employed to protect sensitive molecules. The choice depends on the formulation type (e.g., aqueous, anhydrous, emulsion), regulatory requirements, and compatibility with other ingredients. Sesquiterpenes have been shown to possess antioxidant properties themselves, but in a formulation, protecting the primary active is key.[9][10][11]

Q6: Beyond antioxidants, what other strategies can enhance the stability of this compound?

A multi-faceted approach to stabilization is most effective:

  • Inert Atmosphere Processing: Manufacturing and packaging under an inert gas like nitrogen or argon displaces oxygen and minimizes the risk of oxidation.

  • Chelating Agents: Incorporating agents like Ethylenediaminetetraacetic acid (EDTA) or Citric Acid can sequester metal ions, preventing them from catalyzing oxidative reactions.

  • Opaque Packaging: Using light-blocking materials for primary packaging is essential to prevent photolytic degradation.

  • Controlled Storage Conditions: Storing the final formulation at recommended cool temperatures and away from direct light and heat sources is critical.

  • Encapsulation: For certain applications, technologies like liposomes or nanoemulsions can physically shield this compound from pro-oxidant environmental factors.[12]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Change in color (e.g., yellowing), odor, or viscosity of the formulation over time. Oxidative degradation of this compound or other formulation components.1. Conduct a forced degradation study (see Protocol 1) to confirm susceptibility to oxidation. 2. Analyze the formulation using a stability-indicating analytical method (see Protocol 3) to identify and quantify degradation products. 3. Incorporate a suitable antioxidant or a combination of antioxidants (see Table 1). 4. Review and optimize packaging and processing to limit oxygen and light exposure.
Assay results show a decrease in this compound concentration during stability testing. Chemical degradation due to one or more stress factors (heat, light, oxygen, pH).1. Review the stability study conditions. Correlate the loss with specific stress factors. 2. Perform a compatibility study (see Protocol 2) to test the efficacy of different antioxidants. 3. If degradation is rapid, consider an encapsulation strategy to improve protection.
New peaks appear in the chromatogram of a stability sample. Formation of degradation products.1. Utilize a high-resolution analytical technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.[13] 2. Attempt to identify the degradation products. This is crucial for understanding the degradation pathway and assessing safety. 3. Implement formulation changes (e.g., adding antioxidants, chelating agents) to prevent the formation of these specific impurities.

Data Presentation

Table 1: Recommended Antioxidants for Sesquiterpenoid-Containing Formulations

Antioxidant TypeExamplesRecommended Concentration (Typical)Formulation Type
Natural Antioxidants Mixed Tocopherols (Vitamin E), Ascorbyl Palmitate, Rosemary Extract (Carnosic Acid), Ferulic Acid0.05 - 0.5%Oil-based, Emulsions
Synthetic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.01 - 0.1%Oil-based, Anhydrous
Water-Soluble Antioxidants L-Ascorbic Acid (Vitamin C), Sodium Ascorbyl Phosphate, Sodium Metabisulfite0.1 - 1.0%Aqueous, Emulsions (Aqueous Phase)
Chelating Agents Disodium EDTA, Citric Acid0.05 - 0.2%Aqueous, Emulsions

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Formulation

Objective: To identify the intrinsic stability of this compound in a specific formulation and determine its degradation pathways under various stress conditions.[7][14][15]

Methodology:

  • Prepare Samples: Dispense the formulation into five separate, inert containers. Keep one as an unstressed control.

  • Apply Stress Conditions: Expose the other four samples to the conditions outlined in the table below. The duration and intensity of stress should be adjusted to achieve 5-20% degradation of the active ingredient.

  • Neutralization: After exposure, neutralize the acid and base-stressed samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (including the control) using a validated, stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

  • Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage loss of this compound.

Table 2: Conditions for Forced Degradation Study

Stress ConditionReagent / ParametersTypical Duration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)24 - 72 hours at 60°C
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)24 - 72 hours at 60°C
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at Room Temp
Thermal Degradation 60°C in a calibrated oven7 days
Photolytic Degradation Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Variable
Protocol 2: Analytical Method for Stability Testing using GC-MS

Objective: To quantify the concentration of this compound and detect any degradation products in a formulation.

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Appropriate capillary column (e.g., HP-5ms or equivalent).

  • Helium (carrier gas).

  • This compound reference standard.

  • Suitable solvent for dilution (e.g., Hexane, Ethyl Acetate).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of the this compound reference standard at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze these standards to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the formulation and dissolve/disperse it in the chosen solvent. Dilute as necessary to ensure the final concentration falls within the range of the calibration curve.

  • GC-MS Analysis:

    • Injector: Split/Splitless, 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.

    • MS Conditions: Electron Ionization (EI) mode, scan range m/z 40-400.

  • Quantification & Evaluation:

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the reference standard.

    • Quantify the concentration using the calibration curve.

    • Examine the total ion chromatogram for the appearance of new peaks not present in the control sample, which indicate potential degradation products.

Visualizations

G substance substance product product hypothesized hypothesized process process bisabolol (-)-α-Bisabolol oxide_b This compound bisabolol->oxide_b Primary Oxidation (Air, Light, Heat) hydroxylated Hydroxylated This compound oxide_b->hydroxylated Further Oxidation (Hypothesized) (Harsh Conditions)

Caption: Formation of this compound and its hypothesized further oxidation.

G start_end start_end process_step process_step stress_condition stress_condition analysis analysis decision decision start Start: Prepare Formulation Samples control Store Control Sample (Protected) start->control stress Expose Samples to Stress Conditions start->stress analyze Analyze All Samples (GC-MS / HPLC) control->analyze acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare stressed samples to control analyze->compare end End: Identify Degradation Pathways & Products compare->end

Caption: Experimental workflow for a forced degradation study.

G start_end start_end question question action action result result final final start Instability Suspected (e.g., from Forced Degradation) is_oxidative Is degradation oxidative? start->is_oxidative add_antioxidant Select & screen antioxidants (e.g., Tocopherol, BHT) is_oxidative->add_antioxidant Yes is_photolytic Is degradation photolytic? is_oxidative->is_photolytic No add_antioxidant->is_photolytic use_opaque Implement opaque packaging (Amber glass, etc.) is_photolytic->use_opaque Yes is_metal Is degradation catalyzed by metal ions? is_photolytic->is_metal No use_opaque->is_metal add_chelator Incorporate chelating agent (e.g., EDTA) is_metal->add_chelator Yes validate Validate optimized formulation in long-term stability study is_metal->validate No add_chelator->validate stable_formula Final Stable Formulation validate->stable_formula

Caption: Decision workflow for selecting a stabilization strategy.

References

Technical Support Center: Overcoming Poor Water Solubility of Bisabolol Oxide B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor water solubility of Bisabolol oxide B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

A1: this compound is a natural sesquiterpenoid found in the essential oil of plants like German chamomile.[1] It is an oxidized derivative of α-bisabolol.[2] Its chemical structure, rich in carbon and hydrogen with limited polar functional groups, makes it hydrophobic and thus poorly soluble in aqueous solutions like cell culture media.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[5][6] Ethanol can also be an option, but it may be more cytotoxic to cells.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[5][7] However, the tolerance can vary between cell lines, with some sensitive or primary cells requiring concentrations below 0.1%.[7] It is always best practice to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation, often called "crashing out," is a common issue when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous medium.[8] This indicates that the concentration of this compound has exceeded its solubility limit in the final working solution. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.

Q5: Can serum in the cell culture medium help with the solubility of this compound?

A5: Yes, proteins present in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help to keep them in solution.[5][8] If your experimental design allows, using a medium containing an appropriate concentration of serum can aid in the solubilization of this compound.

Troubleshooting Guide

Problem: Precipitation or cloudiness observed in cell culture medium after adding this compound.

This common issue arises when the hydrophobic compound is not fully solubilized in the aqueous environment of the cell culture medium. Follow these steps to troubleshoot and optimize your protocol.

Step 1: Review Your Stock Solution Preparation

  • Action: Ensure your stock solution in 100% DMSO is fully dissolved.

  • Rationale: Any undissolved particles in the stock solution will lead to immediate precipitation upon dilution.

  • Tip: If you observe any particulates, gently warm the stock solution in a 37°C water bath and vortex vigorously for 1-2 minutes to ensure complete dissolution.[5]

Step 2: Optimize Your Dilution Technique

  • Action: Employ a stepwise or serial dilution method.

  • Rationale: Rapidly adding a highly concentrated stock solution to a large volume of medium can cause localized high concentrations, leading to immediate precipitation.[8] A gradual dilution helps to prevent this.

  • Tip: First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently swirling the medium can also improve dispersion.[8]

Step 3: Control the Temperature

  • Action: Always use pre-warmed (37°C) cell culture medium.

  • Rationale: The solubility of many compounds is temperature-dependent. Adding a stock solution to cold medium can decrease the solubility of this compound.[5][8]

  • Tip: Minimize the time your culture vessels are outside the incubator to avoid temperature fluctuations.[8]

Step 4: Evaluate the Final Concentration

  • Action: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

  • Rationale: Your desired final concentration may exceed the solubility limit of this compound in the culture medium.

  • Tip: Start with a lower final concentration and gradually increase it to find the highest concentration that remains in solution.[8]

Step 5: Consider Alternative Solubilization Methods

If the above steps do not resolve the issue, you may need to consider more advanced formulation strategies. These can include the use of:

  • Co-solvents: A mixture of solvents, such as DMSO and ethanol, might improve solubility for some compounds.[8]

  • Solubilizing agents: Cyclodextrins or other surfactants can be used to enhance the solubility of hydrophobic compounds.[7]

  • Nanoparticle encapsulation: Encapsulating the compound in nanoparticles can improve its dispersion and delivery in aqueous solutions.[8]

Quantitative Data Summary

The following table summarizes key solubility data for this compound and the parent compound α-bisabolol.

CompoundPropertyValueSource
This compound Predicted Water Solubility0.14 g/L[3][4]
Estimated Water Solubility21.49 mg/L @ 25 °C[9]
α-Bisabolol Solubility in Ethanol~5 mg/mL[10]
Solubility in DMSO~10 mg/mL[10]
Solubility in DMF~10 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 238.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh out 2.38 mg of this compound powder.

  • Add the powder to a sterile amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: Dosing Cells with this compound using Serial Dilution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cultured cells in a multi-well plate

Procedure:

  • Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • For your final working solution, add a small volume of the appropriate intermediate DMSO stock directly to your pre-warmed cell culture medium with rapid but gentle mixing.

  • Ensure the final concentration of DMSO in the medium remains below 0.5% (or the predetermined non-toxic level for your cell line).[5][7]

  • Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.

  • Include a vehicle control group of cells treated with the same final concentration of DMSO without the compound.

Visualizations

G cluster_start Start: Solubility Issue Observed cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions cluster_advanced Advanced Options cluster_end Resolution start Precipitation or cloudiness in cell culture medium stock Step 1: Verify Stock Solution (100% DMSO, fully dissolved?) start->stock dilution Step 2: Review Dilution Method (Serial dilution in DMSO? Rapid mixing in media?) stock->dilution If stock is clear warm_vortex Warm and vortex stock stock->warm_vortex If particulates are present concentration Step 3: Evaluate Final Concentration (Is it too high?) dilution->concentration If dilution is correct serial_dilute Modify protocol: 1. Dilute in 100% DMSO first. 2. Add dropwise to warmed media. dilution->serial_dilute If dilution is incorrect media Step 4: Consider Media Conditions (Serum-free? Cold media?) concentration->media If concentration is low lower_conc Lower the working concentration concentration->lower_conc add_serum Use serum-containing media (if possible) media->add_serum If conditions are suboptimal advanced Consider formulation with solubilizing agents (e.g., cyclodextrin) media->advanced resolved Problem Resolved media->resolved If conditions are optimal warm_vortex->stock serial_dilute->dilution lower_conc->concentration add_serum->media advanced->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway Inferred Signaling Pathways for Bisabolol & its Oxides cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway bisabolol α-Bisabolol / Bisabolol Oxides pi3k PI3K bisabolol->pi3k inhibition nfkb NF-κB bisabolol->nfkb inhibition mitochondria Mitochondria bisabolol->mitochondria induction akt Akt pi3k->akt pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Inferred signaling pathways affected by α-bisabolol and its oxides.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Bisabolol oxide B. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In biological matrices like plasma, serum, or tissue homogenates, these interfering components can include phospholipids (B1166683), salts, endogenous metabolites, and formulation excipients. These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method. Given that this compound is a relatively non-polar sesquiterpenoid, it is susceptible to co-extraction with other lipophilic matrix components, making the management of matrix effects critical for reliable quantification.

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: The primary sources of matrix effects in the analysis of this compound from biological samples include:

  • Phospholipids: Abundant in plasma and cell membranes, these are a notorious source of ion suppression in electrospray ionization (ESI) and often co-elute with lipophilic compounds.

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source, leading to signal instability and suppression.

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and compete for ionization.

  • Formulation Excipients: If analyzing samples from preclinical or clinical studies, excipients from the drug formulation can also interfere with the analysis.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The presence and impact of matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer downstream of the analytical column. A blank, extracted matrix sample is then injected onto the column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory for all research applications, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended, especially for quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the results.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or Poor Reproducibility of Results Significant and variable matrix effects between samples.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS can help to compensate for signal variability caused by matrix effects. 3. Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the regions where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity.
Low Signal Intensity or Poor Sensitivity Ion suppression due to co-eluting matrix components, particularly phospholipids.1. Enhance Sample Cleanup: Employ a sample preparation technique specifically designed to remove phospholipids, such as a targeted phospholipid removal plate or a robust SPE protocol. 2. Chromatographic Separation: Adjust the HPLC gradient to ensure this compound does not elute in the same region as the bulk of the phospholipids. 3. Check and Clean the Ion Source: Matrix components can contaminate the ion source over time, leading to a general decrease in sensitivity. Regular cleaning and maintenance are crucial.
Peak Tailing or Asymmetry Interaction of this compound with active sites on the analytical column or interference from matrix components.1. Modify Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to improve peak shape by suppressing silanol (B1196071) interactions. 2. Use a High-Quality Column: Employ a modern, end-capped C18 column to minimize secondary interactions. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components that may be causing peak shape issues.
Shift in Retention Time Matrix components affecting the column chemistry or pressure fluctuations.1. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Thorough Column Equilibration: Ensure the column is adequately equilibrated between injections. 3. Check for System Blockages: High backpressure can indicate a blockage in the system, which can affect retention time.

Data Presentation

Qualitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation Method Principle Efficiency in Removing Phospholipids Efficiency in Removing Salts Throughput Complexity
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.LowModerateHighLow
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighHighModerateModerate
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and matrix components for a solid sorbent.HighHighLow to ModerateHigh
Phospholipid Removal Plates Specific removal of phospholipids using a specialized sorbent.Very HighLowHighLow

Note: The effectiveness of each method can vary depending on the specific protocol and the nature of the biological matrix.

Experimental Protocols

Disclaimer: Due to the limited availability of specific published LC-MS/MS methods for this compound, the following protocols are based on general principles for the analysis of sesquiterpenoids and related lipophilic small molecules. Optimization will be required for your specific application and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard solution (if using).

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol (B129727):water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 200 µL of 2% phosphoric acid in water, vortex, and centrifuge.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B to elute the lipophilic this compound. A shallow gradient may be necessary to separate it from other isomers like Bisabolol oxide A.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion ([M+H]⁺): m/z 239.2 (based on a molecular weight of 238.37 g/mol ).

    • Product Ions: Based on available fragmentation data, potential product ions to monitor would be m/z 143 (base peak), 125, 107, and 71. The most intense and specific transitions should be determined by direct infusion of a this compound standard.

    • Collision Energy and other MS parameters: These will need to be optimized for your specific instrument.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_assessment Matrix Effect Assessment Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition & Processing MS->Data PCI Post-Column Infusion Data->PCI PES Post-Extraction Spike Data->PES troubleshooting_workflow start Inconsistent/Inaccurate Results for this compound? assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me significant_me Significant Matrix Effect Observed? assess_me->significant_me improve_sp Improve Sample Preparation (e.g., LLE, SPE, Phospholipid Removal) significant_me->improve_sp Yes no_me Matrix Effect is Acceptable significant_me->no_me No optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) improve_sp->optimize_lc use_sil_is Utilize Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-evaluate Assay Performance use_sil_is->revalidate revalidate->significant_me

Optimizing Storage Conditions for Bisabolol Oxide B Reference Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for Bisabolol Oxide B reference standards. Adherence to these guidelines is critical for maintaining the integrity, purity, and stability of the standard, ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound reference standards?

A1: For long-term storage, this compound reference standards should be stored at refrigerated temperatures between 2°C and 8°C.[1] Some suppliers of the related compound, Bisabolol Oxide A, recommend storage at -20°C for optimal stability.[2] The standard should be kept in a tightly sealed, airtight container to prevent oxidative degradation.

Q2: How should I handle the this compound reference standard upon receipt?

A2: Upon receipt, immediately transfer the reference standard to the recommended storage conditions (2-8°C or -20°C). Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes. Like many sesquiterpenoids, this compound is susceptible to degradation upon exposure to light (photolysis).[3] It is crucial to store the reference standard in an opaque or amber vial to protect it from light. All handling and preparation of solutions should be performed under subdued lighting conditions.

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway for the precursor, α-Bisabolol, is oxidation, which leads to the formation of Bisabolol Oxide A and this compound.[3] Therefore, it is critical to minimize exposure to air (oxygen) to prevent further oxidation or degradation of the this compound standard.

Q5: Can I dissolve this compound in solvents for my experiments? If so, how should I store the solutions?

A5: Yes, this compound can be dissolved in appropriate organic solvents such as methanol (B129727), ethanol, or acetonitrile (B52724) for experimental use. Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solutions at 2-8°C in tightly sealed, light-protected containers. For longer-term storage of solutions, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected analytical results Degradation of the reference standard due to improper storage.- Verify that the standard has been consistently stored at the recommended temperature (2-8°C or -20°C), protected from light, and in a tightly sealed container.- Prepare a fresh stock solution from the solid standard.- If possible, compare the performance of your standard against a new, unopened lot.
Appearance of unknown peaks in chromatograms Formation of degradation products.- Review handling procedures to ensure minimal exposure to air, light, and elevated temperatures.- Consider the possibility of solvent-induced degradation if solutions are stored for extended periods.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Change in physical appearance of the solid standard (e.g., color change, clumping) Oxidation or moisture absorption.- Discard the standard as its purity is compromised.- Ensure that new standards are stored in a desiccated environment if high humidity is a concern.- Always allow the container to reach room temperature before opening to prevent moisture condensation.

Data Presentation

The following table presents hypothetical stability data for a this compound reference standard under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage. Actual stability will depend on the specific batch and supplier.

Table 1: Hypothetical Degradation of this compound Over 12 Months

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
-20°C, Dark, Airtight 99.899.799.699.5
2-8°C, Dark, Airtight 99.899.599.298.8
25°C, Dark, Airtight 99.898.296.593.1
25°C, Exposed to Light 99.895.190.382.5
40°C, Dark, Airtight 99.892.385.170.4

Disclaimer: The data in this table is hypothetical and intended for educational purposes only. Users should always refer to the Certificate of Analysis provided by the manufacturer for specific stability information.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water.

3. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-20 min: 60-90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 60% Acetonitrile

5. Analysis:

  • Inject the standard solution and analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound standard to understand its stability profile.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.

  • Oxidative Degradation: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid standard in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the standard (1 mg/mL in methanol) to direct sunlight for 24 hours.

2. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis standard This compound Reference Standard stock_solution Prepare Stock Solution (1 mg/mL in Methanol) standard->stock_solution working_solution Prepare Working Solution (100 µg/mL in Mobile Phase) stock_solution->working_solution hplc HPLC Analysis working_solution->hplc Inject into HPLC data Data Acquisition and Processing hplc->data report Purity Assessment and Stability Report data->report

Experimental workflow for stability assessment of this compound.

signaling_pathway Potential Signaling Pathways Modulated by Bisabolol and its Oxides cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response lps LPS mapk MAPK Pathway (p38, JNK, ERK) lps->mapk nfkb NF-κB Pathway lps->nfkb inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation nrf2 Nrf2 Pathway antioxidant Antioxidant Gene Expression nrf2->antioxidant bisabolol This compound (and related compounds) bisabolol->mapk Inhibition bisabolol->nfkb Inhibition bisabolol->nrf2 Activation

Potential signaling pathways modulated by Bisabolol and its oxides.

References

Technical Support Center: Troubleshooting Peak Tailing of Bisabolol Oxide B in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Bisabolol oxide B.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0.

Table 1: Interpretation of Peak Asymmetry/Tailing Factor

Tailing Factor (Tf) / Asymmetry Factor (As)Peak Shape DescriptionInterpretation
1.0Perfectly SymmetricalIdeal separation, no interference.
1.0 - 1.2Near-SymmetricalGenerally acceptable for most quantitative methods.
> 1.2Tailing PeakIndicates a potential issue that may affect resolution and integration accuracy.[4]
> 2.0Severe TailingUnacceptable for most analytical methods; requires immediate troubleshooting.[2]
Q2: What is this compound and why might it exhibit peak tailing?

This compound is a monocyclic sesquiterpene alcohol, a common active compound found in chamomile. While it is not a strongly acidic or basic compound, its chemical structure includes a polar hydroxyl (-OH) group. This polar functional group can engage in secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase.[3][4] The most common active sites are residual silanol (B1196071) groups (Si-OH) on silica-based columns, which are a primary cause of peak tailing for polar compounds.[1][5][6]

Q3: What are the primary causes of peak tailing for a relatively neutral compound like this compound?

While strong ionic interactions are less likely, several factors can cause peak tailing for this compound:

  • Secondary Polar Interactions: The hydroxyl group on the this compound molecule can interact with residual silanol groups on the silica (B1680970) packing material, causing a portion of the molecules to elute more slowly and create a tail.[4][6]

  • Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that interact with the analyte, leading to poor peak shape.[7]

  • Column Void: A physical gap or void at the head of the column can cause band broadening and peak tailing.[6][8] This can result from high pressure, pH extremes, or mechanical shock.[6][8]

  • Extra-Column Effects: Excessive volume from overly long or wide-diameter tubing, or poorly made connections between the column and detector, can cause the separated peak to broaden and tail.[5][8]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted, tailing peak.[3][8]

Q4: How can I select the right HPLC column to minimize tailing?

Choosing the right column chemistry is crucial.

  • Use Modern, End-Capped Columns: Select high-purity, silica-based columns (Type B) that are "end-capped."[1][8] End-capping is a process that chemically blocks many of the residual silanol groups, significantly reducing the sites available for secondary interactions.[4]

  • Consider Column Dimensions: Shorter columns (50-100 mm) can provide faster analyses, while longer columns (150-250 mm) offer higher resolution, which can sometimes help separate the main peak from an interference causing apparent tailing.[9]

  • Recommended Column Type: A high-quality, end-capped C18 column is a standard and effective choice for the analysis of Bisabolol and related terpenoids.[10][11]

Troubleshooting Guide for this compound Peak Tailing

If you are observing peak tailing, follow this logical troubleshooting workflow. The process is designed to systematically identify and resolve the issue, starting with the easiest and most common causes.

G cluster_0 Troubleshooting Workflow start Start: Peak Tailing Observed (As > 1.2) check_system Step 1: Check System Suitability & Extra-Column Volume - Is tailing on all peaks? - Check fittings and tubing length. start->check_system check_sample Step 2: Evaluate Sample Effects - Is sample concentration too high? - Is sample solvent stronger than mobile phase? check_system->check_sample No solution_system Fix connections. Use shorter, narrower ID tubing. check_system->solution_system Yes check_column Step 3: Evaluate Column Health - Is the column old or contaminated? - Is there a void at the inlet? check_sample->check_column No solution_sample Dilute sample 10x and re-inject. Dissolve sample in mobile phase. check_sample->solution_sample Yes solution_column_clean Perform column wash/regeneration (See Protocol 2). check_column->solution_column_clean Yes end_solved Problem Solved solution_system->end_solved solution_sample->end_solved solution_column_replace Replace column with a new, end-capped C18 column. solution_column_clean->solution_column_replace If tailing persists solution_column_replace->end_solved

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Cause and Effect Analysis

Understanding the potential sources of the problem can help streamline your troubleshooting efforts.

G cluster_column Column Issues cluster_system System Issues cluster_sample Sample Issues cluster_mobile Mobile Phase Issues center This compound Peak Tailing col_contam Contamination col_contam->center col_void Column Void col_void->center col_chem Secondary Silanol Interactions col_chem->center sys_deadvol Extra-Column Volume sys_deadvol->center sys_fittings Poor Connections sys_fittings->center smp_overload Mass Overload smp_overload->center smp_solvent Solvent Mismatch smp_solvent->center mp_buffer Inadequate Buffering mp_buffer->center mp_ph Sub-optimal pH mp_ph->center

Caption: Primary causes contributing to peak tailing in HPLC analysis.

Summary of Troubleshooting Strategies

Table 2: Troubleshooting Summary: Causes and Solutions for this compound Peak Tailing

Potential CauseDiagnostic CheckRecommended Solution
Column Overload Dilute the sample by a factor of 10 and re-inject. Observe if the peak shape improves.[8]Reduce sample concentration or injection volume.
Secondary Silanol Interactions The peak tails even at low concentrations on a standard silica column.Switch to a high-quality, end-capped C18 column. Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[1][12]
Column Contamination Peak shape has degraded over time; system backpressure may have increased.Perform a column cleaning and regeneration procedure (see Protocol 2).[8]
Column Void / Bed Collapse A sudden change in peak shape (tailing, fronting, or splitting) is observed.[13]Replace the column. Use a guard column to protect the analytical column.[8][14]
Extra-Column Volume All peaks in the chromatogram, especially early eluting ones, show tailing.[8]Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005"). Ensure all fittings are properly seated.[5]
Sample Solvent Effect The sample is dissolved in a solvent significantly stronger (less polar) than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a starting point for the analysis, based on common methods for related compounds.

  • Objective: To establish a baseline chromatographic separation for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • This compound standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 80:20 v/v).[10] Degas the mobile phase before use.

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working standard of 50 µg/mL by diluting the stock.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[10]

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 210 nm[10]

    • Analysis: Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved. Inject the working standard and record the chromatogram.

    • Evaluation: Calculate the asymmetry factor (As) of the this compound peak. If As > 1.2, proceed with troubleshooting.

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column that is showing peak tailing.

  • Objective: To remove strongly retained contaminants from the column.

  • Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

    • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

    • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 80:20 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.

    • Reverse Flush (if permitted): Check the column manual to see if reverse flushing is allowed. If so, reverse the column direction.

    • Polar Contaminant Removal: Flush the column with 100% Ultrapure Water for 30 minutes.

    • Non-Polar Contaminant Removal: Flush the column sequentially with the following solvents for at least 30 minutes each (or ~20 column volumes):

      • Isopropanol (IPA)

      • Tetrahydrofuran (THF)

      • Isopropanol (IPA)

    • Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (e.g., 80:20 Acetonitrile/Water) for at least 30 minutes until the baseline is stable.

    • Performance Check: Re-inject the this compound standard to check if peak shape has improved. If tailing persists, the column may be permanently damaged and should be replaced.[2]

References

Technical Support Center: Method Development for Separating Bisabolol Oxide B from its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the separation of Bisabolol oxide B from its precursor, α-Bisabolol. This resource includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from α-Bisabolol?

A1: The most effective and commonly cited method for separating this compound from α-Bisabolol is chromatography.[1][2][3] Column chromatography using silica (B1680970) gel is a standard approach.[1][3] For more challenging separations, advanced techniques like countercurrent chromatography (CCC), centrifugal partition chromatography (CPC), and size-exclusion chromatography (SEC) may be employed.[2] Fractional distillation is generally not suitable as this compound cannot be easily separated from α-Bisabolol using this technique.[4]

Q2: Why is α-Bisabolol often contaminated with this compound?

A2: α-Bisabolol is a monocyclic sesquiterpene alcohol that is susceptible to oxidation.[5] Exposure to air (oxygen), elevated temperatures, and UV radiation can cause α-Bisabolol to oxidize, forming Bisabolol oxide A and B as primary degradation products.[5] Therefore, the presence of this compound is often a result of degradation of the α-Bisabolol precursor during processing or storage.

Q3: What analytical techniques are used to identify and quantify α-Bisabolol and this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying α-Bisabolol and its related oxides.[6] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed and validated for the estimation of (-)-α-bisabolol.[7] For detection during chromatographic separation, UV detectors can be used, with a wavelength range of 198-220 nm being suitable for terpenes.[8]

Q4: Can I prevent the formation of this compound during the storage of α-Bisabolol?

A4: Yes, preventative measures can be taken to enhance the stability of α-Bisabolol.[5] Key strategies include the incorporation of antioxidants, such as tocopherols (B72186) (Vitamin E), into formulations and the use of encapsulation technologies like nanoemulsions or liposomes to protect α-Bisabolol from environmental factors.[5] Storing the compound in airtight, opaque containers at controlled room temperature or refrigerated, and using nitrogen blanketing during manufacturing can also minimize oxidation.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor separation between α-Bisabolol and this compound peaks in normal-phase chromatography. - Inappropriate mobile phase polarity. - Column overloading. - Incorrect stationary phase selection.- Optimize the mobile phase by adjusting the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate (B1210297), acetone, MTBE) solvents.[8] - Reduce the amount of sample loaded onto the column. - Ensure the use of a high-quality silica gel with an appropriate particle size.[3]
Difficulty in detecting terpene compounds, including α-Bisabolol and this compound, using a UV detector. - The mobile phase solvent absorbs UV light in the same range as the compounds of interest. Ethyl acetate, for example, has significant UV absorption between 198-220 nm.[8]- Replace ethyl acetate with a more UV-transparent solvent like methyl t-butyl ether (MTBE) or acetone, which have higher UV transmissivity in the 198-220 nm range.[8]
The final purified α-Bisabolol product still contains traces of this compound. - Co-elution of the two compounds under the chosen chromatographic conditions. - The inherent difficulty of separating structurally similar molecules.- Consider using a secondary chromatographic step, such as size-exclusion chromatography (SEC), if co-elution is suspected.[2] - Employ more advanced separation techniques like centrifugal partition chromatography (CPC) for higher resolution.[2]
Low yield of the target compound after separation. - Inefficient extraction from the initial matrix. - Degradation of the compound during the separation process. - Suboptimal chromatographic conditions leading to broad peaks and loss of material.- Optimize the initial extraction method. For instance, solvent-free microwave extraction (SFME) has been shown to provide higher yields of certain terpenes from chamomile compared to steam distillation.[9] - Avoid high temperatures and exposure to light during the separation process. - Refine chromatographic parameters to achieve sharper peaks and better resolution.
Appearance of unexpected peaks in the chromatogram. - Presence of other isomers or degradation products. - Impurities from the original source material (natural extract, synthetic route, etc.).[6]- Use a hyphenated technique like GC-MS to identify the unknown compounds.[6] - Adjust the purification strategy based on the impurity profile of the starting material.

Quantitative Data Summary

The following tables summarize quantitative data related to the composition and analysis of α-Bisabolol and its oxides.

Table 1: Purity and Composition Data from a Purification Study

CompoundPurity/CompositionMethod
(-)-α-Bisabolol97.9%Purification of a crude extract using an ion-exchange resin, followed by solvent removal.[4]
This compound1.8%Co-purified with (-)-α-Bisabolol using the ion-exchange resin method.[4]

Table 2: Comparison of Terpene Content from Different Extraction Methods of Chamomile

CompoundSolvent-Free Microwave Extraction (SFME)Steam Distillation (SD)
Chamazulene97% higher content than SD-
α-Bisabolol20% higher content than SD-
α-Bisabolol oxide A-88% higher content than SFME
α-Bisabolol oxide B-12% higher content than SFME
Data from a study comparing SFME and SD for chamomile essential oil extraction.[9]

Table 3: HPTLC Method Validation for (-)-α-Bisabolol Quantification

ParameterValue
Linearity Range100-1000 ng per spot
0.99
Limit of Detection (LOD)8.68 ng per spot
Limit of Quantification (LOQ)26.30 ng per spot
Validation data for a developed HPTLC method.[7]

Experimental Protocols

Protocol 1: Column Chromatography for Separation of Bisabolol Oxides

This protocol is a general guideline for the separation of bisabolol oxides from a mixture containing α-Bisabolol using column chromatography.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60 Å, 70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude mixture containing α-Bisabolol and this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane (B92381).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, acetone, or MTBE. A common gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

    • The less polar compound (α-Bisabolol) is expected to elute before the more polar this compound.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in separate tubes.

    • Analyze the collected fractions using a suitable technique, such as Thin-Layer Chromatography (TLC) or GC-MS, to identify the fractions containing the pure compounds.[1]

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.[1]

Protocol 2: Quantification of α-Bisabolol using GC-FID

This is a general protocol for the quantification of α-Bisabolol. The method parameters should be optimized for the specific instrument and sample matrix.

  • Instrumentation and Reagents:

    • Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • Appropriate capillary column (e.g., RXI-5SIL).

    • Helium as the carrier gas.

    • α-Bisabolol analytical standard.

    • Internal standard (e.g., cedrol).

    • Solvent for dilution (e.g., ethanol, ethyl acetate).

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the α-Bisabolol standard and the internal standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample to be analyzed by dissolving it in the chosen solvent and adding the internal standard.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, ramp up to 250°C at 10°C/min.

    • Carrier Gas Flow: Set according to manufacturer's recommendations.

  • Analysis and Data Processing:

    • Inject the calibration standards and the sample into the GC.

    • Integrate the peak areas for α-Bisabolol and the internal standard.

    • Construct a calibration curve by plotting the ratio of the α-Bisabolol peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of α-Bisabolol in the sample using the calibration curve.

Visualizations

Separation_Workflow start Crude Mixture (α-Bisabolol & this compound) dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Gradient Elution (e.g., Hexane -> Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC or GC-MS) collect->analyze pool_bisabolol Pool α-Bisabolol Fractions analyze->pool_bisabolol Identify Fractions pool_oxide Pool this compound Fractions analyze->pool_oxide evaporate_bisabolol Solvent Evaporation pool_bisabolol->evaporate_bisabolol evaporate_oxide Solvent Evaporation pool_oxide->evaporate_oxide pure_bisabolol Purified α-Bisabolol evaporate_bisabolol->pure_bisabolol pure_oxide Purified This compound evaporate_oxide->pure_oxide

Caption: Workflow for separating this compound via column chromatography.

Troubleshooting_Logic start Poor Peak Separation in Chromatography? check_mobile_phase Optimize Mobile Phase Polarity start->check_mobile_phase Yes check_detection UV Detection Issue? start->check_detection No check_loading Reduce Sample Load check_mobile_phase->check_loading reassess_method Consider Advanced Methods (e.g., CPC, SEC) check_loading->reassess_method Still Poor change_solvent Use UV-Transparent Solvent (e.g., MTBE instead of EtOAc) check_detection->change_solvent Yes good_separation Achieved Good Separation check_detection->good_separation No change_solvent->good_separation reassess_method->good_separation

Caption: Troubleshooting logic for chromatographic separation issues.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Alpha-Bisabolol and Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol (B1667320), a sesquiterpene alcohol predominantly found in chamomile, is a well-documented anti-inflammatory agent. Its therapeutic potential has led to its widespread use in cosmetics and pharmaceuticals. Bisabolol oxide B, an oxidation product of alpha-bisabolol, is also a significant component of chamomile essential oil. While the anti-inflammatory properties of alpha-bisabolol are extensively studied, the activity of this compound is less characterized, and direct comparative studies are scarce in publicly available literature. This guide provides a comprehensive overview of the existing experimental data on the anti-inflammatory activities of both compounds, detailing their mechanisms of action and relevant experimental protocols.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory effects of alpha-bisabolol and matricaria oil rich in bisabolol oxides. It is important to note that there is a lack of direct comparative studies between isolated this compound and alpha-bisabolol.

Table 1: In Vitro Anti-inflammatory Activity of Alpha-Bisabolol

Test CompoundAssayModelKey Findings
Alpha-BisabololCytokine InhibitionLPS-stimulated RAW264.7 macrophagesSignificantly inhibited the production of TNF-α and IL-6.[1][2][3]
TPA-induced macrophage cellsSignificantly inhibited the production of TNF-α and IL-6.[1][2]
AGE-induced human chondrocytesDecreased expression of iNOS, COX-2, TNF-α, PGE2, and IL-6.[4]
Enzyme Inhibition5-Lipoxygenase (5-LOX)IC50 value ranged between 10 and 30 µg/mL.[3]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophagesShowed inhibition of NO production.[5]

Table 2: In Vivo Anti-inflammatory Activity of Matricaria Oil (Rich in Bisabolol Oxides)

Test CompoundAssayModelKey Findings
Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A)Carrageenan-induced paw edemaRatED50 = 42.4 ± 0.2 mg/kg (prophylactic)[6]
Dextran-induced paw edemaRatSignificant dose-dependent antiedematous effect.[6]
Histamine-induced paw edemaRatSlight reduction at 100 mg/kg.[6]

Mechanisms of Anti-inflammatory Action

Alpha-Bisabolol

Alpha-bisabolol exerts its anti-inflammatory effects through the modulation of key signaling pathways. Experimental evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][7][8] This upstream regulation leads to a downstream reduction in the expression and release of various pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Alpha-bisabolol has been shown to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4]

  • Suppression of Inflammatory Enzymes: It also inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation.[4]

Alpha_Bisabolol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Inflammatory Stimuli (e.g., LPS) IKK IKK TLR4->IKK MAPK MAPK (JNK, p38) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_Genes alpha_bisabolol alpha-Bisabolol alpha_bisabolol->IKK alpha_bisabolol->MAPK NFκB_nuc->Pro_inflammatory_Genes

Alpha-Bisabolol's Anti-inflammatory Signaling Pathway
This compound

The precise molecular mechanism of this compound's anti-inflammatory activity has not been extensively elucidated in the available literature. However, a study on matricaria oil, which is rich in bisabolol oxides including 25.5% this compound, demonstrated significant anti-inflammatory and antiedematous effects in vivo.[6] This suggests that this compound likely contributes to these activities. Further research is required to determine if it acts on the same or different pathways as alpha-bisabolol. One study has suggested that bisabolol oxides A and B do not inhibit the COX enzyme, indicating a potentially different mechanism of action compared to some other anti-inflammatory compounds.[9]

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) in macrophages stimulated with LPS.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Alpha-bisabolol or this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

  • Reagents for Western blotting or RT-PCR for iNOS and COX-2 expression analysis

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for cytokine and NO analysis. Lyse the cells to extract protein or RNA for Western blotting or RT-PCR.

  • Analysis:

    • Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent as an indicator of NO production.

    • iNOS and COX-2: Analyze the expression levels of iNOS and COX-2 protein by Western blotting or mRNA by RT-PCR.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW264.7 cells seed Seed cells in 24-well plates culture->seed pretreat Pre-treat with test compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant and cell lysate stimulate->collect elisa ELISA for TNF-α & IL-6 collect->elisa griess Griess assay for NO collect->griess western Western Blot/RT-PCR for iNOS & COX-2 collect->western

In Vitro Anti-inflammatory Assay Workflow
In Vivo: Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a compound by measuring the reduction of paw edema induced by carrageenan in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds (Alpha-bisabolol or this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

The available scientific literature robustly supports the anti-inflammatory activity of alpha-bisabolol, detailing its mechanisms of action through the inhibition of the NF-κB and MAPK signaling pathways and subsequent reduction of pro-inflammatory mediators. In contrast, while there is evidence to suggest that this compound possesses anti-inflammatory properties, particularly from studies on bisabolol oxide-rich essential oils, there is a clear lack of direct, quantitative comparative studies against alpha-bisabolol. Furthermore, the specific molecular mechanisms underlying the anti-inflammatory effects of this compound remain to be fully elucidated.

For researchers and drug development professionals, alpha-bisabolol represents a well-characterized compound with proven anti-inflammatory efficacy. This compound, while showing promise, requires further investigation to determine its specific potency and mechanism of action. Future head-to-head comparative studies are warranted to fully understand the relative therapeutic potential of these two related natural compounds.

References

A Comparative Analysis of Bisabolol Oxide B and Bisabolol Oxide A: Bioactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the sesquiterpenoids Bisabolol Oxide B and Bisabolol Oxide A, both major oxidation products of α-bisabolol found in chamomile, have garnered interest for their potential therapeutic applications. This guide offers a comparative overview of their bioactivities, drawing from available scientific literature. While direct head-to-head comparative studies are limited, this document synthesizes existing data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their individual and comparative biological effects.

Comparative Bioactivity Data

Direct quantitative comparisons of the bioactivity of this compound and Bisabolol Oxide A are not extensively available in a single study. The following table summarizes the available data for each compound, collated from various sources, to facilitate a preliminary comparison. It is important to note that variations in experimental conditions can influence the results.

BioactivityCompoundMetricValueCell Line/Model
Antioxidant Activity Bisabolol Oxide AIC501.50 mg/mLDPPH radical scavenging
α-bisabolol (parent)IC5043.88 mg/mLDPPH radical scavenging
Cytotoxic Activity Bisabolol Oxide AThreshold Concentration5-10 µMK562 (human leukemia)
This compoundBinding Affinity (in-silico)Highest vs. Bcl-xlGlioblastoma model
α-bisabolol (parent)IC5014-65 µMAcute leukemia cells
Antibacterial Activity Bisabolol Oxides (general)-Higher than α-bisabololGram-positive & Gram-negative bacteria
Anti-inflammatory Activity Bisabolol Oxides A & B (in Matricaria oil)-Exhibited antihyperalgesic & antiedematous effectsRat model of inflammation

In-Depth Bioactivity Analysis

Antioxidant Activity
Cytotoxic and Anti-Cancer Activity

The cytotoxic potential of both bisabolol oxides has been explored, though with different methodologies. Bisabolol Oxide A was found to have a threshold concentration of 5-10 µM for exerting cytotoxic effects on K562 human leukemia cells.

Interestingly, an in-silico study investigating potential treatments for glioblastoma highlighted this compound as a promising candidate. The study, which assessed the binding affinity to the anti-apoptotic protein Bcl-xl, found that this compound exhibited the highest activity, surpassing both Bisabolol Oxide A and α-bisabolol. This computational finding suggests a potentially superior role for this compound in inducing apoptosis in cancer cells, although this requires validation through experimental assays.

Anti-inflammatory Activity

Both Bisabolol Oxide A and B are recognized for their anti-inflammatory properties. A study utilizing a bisabolol-oxide-rich matricaria oil, containing 21.5% Bisabolol Oxide A and 25.5% this compound, demonstrated significant antihyperalgesic and antiedematous effects in a rat model of inflammation. While this indicates the collective efficacy of the oxides, it does not delineate their individual contributions. The anti-inflammatory mechanism of the parent compound, α-bisabolol, involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. It is plausible that the oxides share a similar mechanism of action.

Antibacterial Activity

General observations suggest that bisabolol oxides possess greater antibacterial activity than α-bisabolol against both Gram-positive and Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values that would allow for a direct comparison between Bisabolol Oxide A and this compound are not available in the reviewed literature.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below. These protocols are based on established methods used for α-bisabolol and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the ability of a compound to scavenge free radicals.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution should be approximately 1.0 at 517 nm.

  • Sample Preparation: Stock solutions of Bisabolol Oxide A and B are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made.

  • Reaction: In a 96-well plate, a specific volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

A Comparative Analysis of the Bioactivities of Bisabolol Oxide B and Chamazulene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B and chamazulene (B1668570) are two prominent sesquiterpenes found in the essential oil of German chamomile (Matricaria recutita L.), a plant long revered for its medicinal properties. Both compounds are significant contributors to the plant's therapeutic effects, particularly its anti-inflammatory, antioxidant, and antimicrobial activities. While often studied in the context of the whole essential oil, a direct comparative analysis of their individual bioactivities is crucial for targeted drug development and a deeper understanding of their pharmacological potential. This guide provides an objective comparison of the biological performance of this compound and chamazulene, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and antimicrobial activities of this compound and chamazulene. It is important to note that direct comparative studies are limited, and some data for this compound is derived from studies on essential oils rich in this compound.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayModelMetricValueReference
This compound-rich Oil Carrageenan-induced paw edemaRatED₅₀42.4 mg/kg (p.o.)[1]
Chamazulene Leukotriene B4 formation inhibitionHuman neutrophilic granulocytesIC₅₀10 µM[2]
Chamazulene Peroxidation of arachidonic acidChemical assayIC₅₀2 µM[2]

Table 2: Comparative Antioxidant Activity

CompoundAssayMetricValueReference
α-Bisabolol Oxide A *DPPH radical scavengingIC₅₀0.25 mg/mL[3]
Chamazulene Total antioxidant capacity (phosphomolybdenum method)IC₅₀6.4 µg/mL[4][5]
Chamazulene ABTS radical scavengingIC₅₀3.7 µg/mL[4][5]
Chamazulene DPPH radical scavenging-Inactive[4][5]

*Note: Data for this compound is limited; data for the structurally similar α-Bisabolol Oxide A is provided for context.

Table 3: Comparative Antimicrobial Activity

CompoundMicroorganismMetricValue (µg/mL)Reference
(-)-α-Bisabolol & Metabolites (including Bisabolol Oxides) Staphylococcus aureusMIC150[6]
(-)-α-Bisabolol & Metabolites (including Bisabolol Oxides) Staphylococcus epidermidisMIC150[6]
Chamazulene Gram-positive bacteria-Exhibits activity[7]

Signaling Pathways and Mechanisms of Action

This compound and chamazulene exert their biological effects through distinct yet sometimes overlapping signaling pathways.

This compound

The anti-inflammatory effects of bisabolol and its oxides are believed to be mediated through the modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] By inhibiting these pathways, bisabolol oxides can suppress the production of pro-inflammatory cytokines and mediators.

Bisabolol_Oxide_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Cascades MAPK Cascades (p38, JNK, ERK) TLR4->MAPK_Cascades IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active AP-1 AP-1 MAPK_Cascades->AP-1 Bisabolol_Oxide_B Bisabolol Oxide B Bisabolol_Oxide_B->IKK Bisabolol_Oxide_B->MAPK_Cascades Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression AP-1->Gene_Expression

Proposed anti-inflammatory signaling pathway of this compound.
Chamazulene

Chamazulene's anti-inflammatory action is well-documented to involve the inhibition of the arachidonic acid cascade. It directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2] More recent studies suggest it may also modulate the p38 MAPK/COX-2 pathway.

Chamazulene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX-2 COX-2 Arachidonic_Acid->COX-2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Chamazulene Chamazulene Chamazulene->COX-2 Chamazulene->5-LOX Experimental_Workflow cluster_preparation Compound Preparation cluster_bioassays Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Comparison Isolation Isolation & Purification of Compounds Characterization Structural Characterization (NMR, MS) Isolation->Characterization Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Characterization->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Antimicrobial Antimicrobial Assays (MIC determination) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (COX-2, 5-LOX) Anti_inflammatory->Enzyme_Inhibition Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_inflammatory->Signaling_Pathways Quantitative_Data Quantitative Data Comparison (IC50, ED50, MIC) Anti_inflammatory->Quantitative_Data Antioxidant->Quantitative_Data Antimicrobial->Quantitative_Data Pathway_Mapping Signaling Pathway Mapping Enzyme_Inhibition->Pathway_Mapping Signaling_Pathways->Pathway_Mapping

References

Unlocking Potential: A Comparative Guide to the Synergistic Effects of Bisabolol Oxide B with Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds to enhance the efficacy of conventional anticancer drugs. Among these, Bisabolol oxide B, a sesquiterpene found in essential oils of plants like chamomile, has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the current, albeit limited, scientific evidence validating the synergistic effects of this compound when combined with standard anticancer drugs. It aims to objectively present the available data, highlight significant research gaps, and provide standardized experimental protocols to encourage further investigation into this promising area.

Current Landscape: Limited Direct Evidence for Synergy

Extensive literature searches reveal a notable scarcity of studies directly investigating the synergistic anticancer effects of isolated this compound in combination with chemotherapeutic agents. The majority of research has focused on its more prevalent precursor, α-bisabolol, often highlighting its protective effects against chemotherapy-induced toxicities rather than a synergistic enhancement of anticancer activity.

However, a few key findings suggest that this compound possesses anticancer potential that warrants further exploration in combination therapies:

  • In-Silico Evidence for Glioblastoma: A computational study has identified α-bisabolol oxide B as a potential inhibitor of the anti-apoptotic Bcl-2 family of proteins.[1] This suggests a mechanism by which it could promote cancer cell death, a crucial aspect of anticancer therapy.[1]

  • Cytotoxicity of Essential Oils: An essential oil containing 11.60% α-bisabolol oxide B demonstrated considerable cytotoxic effects across various cancer cell lines.[2] The study reported IC50 values for the complete essential oil, indicating that its components, including this compound, contribute to its anti-proliferative activity.[2]

This lack of direct, quantitative evidence for the synergistic effects of this compound represents a significant gap in the current cancer research landscape and a promising avenue for future studies.

Comparative Data on Bisabolol and its Derivatives

While specific data for this compound is sparse, studies on the parent compound, α-bisabolol, and its derivatives provide valuable insights into the potential anticancer activities and mechanisms that may be shared by this compound.

CompoundCancer Cell LineIC50 (µM)Key Findings
Essential Oil containing α-bisabolol oxide B (11.60%) Multiple cancer cell linesDose-dependent reduction in cell viabilityDemonstrated strong anti-proliferative activity, particularly at concentrations over 7.81 µg/mL.[2]
α-Bisabolol A549 (Non-small cell lung carcinoma)15Exerted significant anticancer activity.[3]
α-Bisabolol Human and rat glioma cells2.5 - 45Showed inhibitory effects.
α-Bisabolol B-chronic lymphocytic leukemia42Demonstrated inhibitory effects.
α-Bisabolol Derivatives Pancreatic cancer cell linesNot specifiedNovel derivatives showed stronger inhibitory effects on proliferation and induced higher levels of apoptosis compared to α-bisabolol.[4][5]

Mechanistic Insights from α-Bisabolol Studies

Research on α-bisabolol has elucidated several mechanisms of action that could be relevant to this compound and its potential for synergistic interactions.

  • Induction of Apoptosis: α-Bisabolol has been shown to induce apoptosis in various cancer cell lines.[3][6][7][8] This is a key mechanism for many successful anticancer drugs.

  • Modulation of Signaling Pathways: Studies have indicated that α-bisabolol can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]

  • Cell Cycle Arrest: α-Bisabolol has been observed to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells.[3]

These established mechanisms for α-bisabolol provide a strong rationale for investigating whether this compound acts similarly and if these actions can be leveraged to create synergistic combinations with other anticancer agents.

Experimental Protocols for Validating Synergy

To address the current research gap, the following experimental protocols are provided as a guide for researchers aiming to validate the synergistic effects of this compound with anticancer drugs.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected anticancer drug individually and in combination.

  • Methodology:

    • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

    • Drug Preparation: Prepare stock solutions of this compound and the anticancer drug in a suitable solvent (e.g., DMSO) and dilute to various concentrations.

    • Treatment: Seed cells in 96-well plates and treat with:

      • This compound alone (various concentrations).

      • Anticancer drug alone (various concentrations).

      • A combination of both drugs at a constant ratio or varying concentrations.

    • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, 72 hours).

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 values for each treatment using dose-response curve fitting software.

Combination Index (CI) Analysis
  • Objective: To quantitatively determine if the combination of this compound and an anticancer drug is synergistic, additive, or antagonistic.

  • Methodology:

    • Experimental Data: Use the dose-response data obtained from the cell viability assays.

    • Chou-Talalay Method: Utilize software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Apoptosis Assays
  • Objective: To investigate whether the combination treatment enhances the induction of apoptosis.

  • Methodology:

    • Treatment: Treat cancer cells with this compound, the anticancer drug, and their combination at their respective IC50 concentrations.

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Mechanisms and Workflows

To facilitate a clearer understanding of the potential synergistic interactions and the experimental approaches to validate them, the following diagrams are provided.

Synergistic_Interaction_Hypothesis This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Inhibits Bcl-2 Anticancer Drug Anticancer Drug Anticancer Drug->Cancer Cell Induces DNA Damage Apoptosis Apoptosis Cancer Cell->Apoptosis Synergistic Effect

Caption: Hypothetical synergistic interaction of this compound and an anticancer drug leading to enhanced apoptosis.

Experimental_Workflow_for_Synergy_Validation cluster_0 In Vitro Studies Cell_Culture Cancer Cell Culture Treatment Treatment with this compound and/or Anticancer Drug Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot for PI3K/Akt) Treatment->Mechanism_Study IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination CI_Analysis Combination Index (CI) Analysis IC50_Determination->CI_Analysis

Caption: A standardized experimental workflow for the validation of synergistic effects.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Alpha_Bisabolol Alpha_Bisabolol Alpha_Bisabolol->PI3K Alpha_Bisabolol->Akt

Caption: The PI3K/Akt signaling pathway, a potential target for α-bisabolol and possibly this compound.

Conclusion and Future Directions

While the direct validation of this compound's synergistic effect with anticancer drugs remains an underexplored area, the existing evidence for its and its parent compound's anticancer properties provides a strong foundation for future research. The potential for this compound to induce apoptosis and modulate key signaling pathways suggests that it could be a valuable component of combination therapies, potentially leading to improved treatment outcomes and reduced side effects for cancer patients. The experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate and validate these promising synergistic effects. Further in-depth studies are crucial to unlock the full therapeutic potential of this compound in oncology.

References

A Head-to-Head Comparison of Bisabolol Oxide B and Other Potent Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Anti-Inflammatory and Cytotoxic Properties

In the ever-evolving landscape of drug discovery and development, natural compounds continue to be a vital source of novel therapeutic agents. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of Bisabolol oxide B with other prominent sesquiterpenes—β-Caryophyllene, α-Humulene, and Parthenolide—focusing on their anti-inflammatory and cytotoxic properties. This objective analysis is supported by available experimental data to aid researchers in making informed decisions for future studies.

Executive Summary

While direct quantitative data for this compound remains limited in publicly available research, its precursor, α-bisabolol, is well-studied, and its oxides are generally considered to possess enhanced biological activities. This comparison leverages data on α-bisabolol as a proxy, alongside qualitative descriptions of this compound's effects, to benchmark it against β-Caryophyllene, α-Humulene, and Parthenolide, for which more extensive quantitative data exists. The primary performance metrics for comparison are anti-inflammatory efficacy, measured by the inhibition of nitric oxide (NO) production, and cytotoxic activity against various cancer cell lines, quantified by half-maximal inhibitory concentration (IC50) values.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of the selected sesquiterpenes. It is important to note the absence of specific IC50 values for this compound in the current literature, a notable gap for direct comparison.

Table 1: Anti-Inflammatory Activity of Selected Sesquiterpenes (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC50 (µM)Key Findings & References
This compound Data Not AvailableWhile specific IC50 values are not readily available, essential oils rich in bisabolol oxides have demonstrated anti-inflammatory effects[1]. Its precursor, α-bisabolol, inhibits NO production through the downregulation of iNOS expression via inhibition of NF-κB and AP-1 signaling[2].
β-Caryophyllene ~50 µMInhibits NO production in LPS-stimulated RAW 264.7 cells.
α-Humulene ~1.9 µMDemonstrates potent inhibition of NO production in LPS-stimulated RAW 264.7 cells.
Parthenolide ~0.35 µMExhibits very strong inhibition of NO production in LPS-stimulated RAW 264.7 cells.

Table 2: Cytotoxic Activity of Selected Sesquiterpenes Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound K562Chronic Myelogenous LeukemiaThreshold concentration for cytotoxicity is 5-10 µM. An essential oil containing 11.60% this compound showed cytotoxic effects[3][4].[3][4]
α-Bisabolol (precursor) A549Non-small cell lung carcinoma15[5]
U-87Human glioma130[6]
Ph-B-ALLPrimary B-cell acute lymphoblastic leukemia33 ± 15[7]
β-Caryophyllene U373Glioblastoma~29 µg/mL (~142 µM)[8]
Caco-2Colorectal Adenocarcinoma1103.34 ± 10.73[4]
CCRF/CEMAcute Lymphoblastic Leukemia311.59 ± 1.44[4]
α-Humulene HT-29Colorectal Adenocarcinoma5.2 x 10⁻⁵ mol/L (52 µM)[9]
A549Lung Carcinoma1.3 x 10⁻⁴ mol/L (130 µM)[9]
HCT-116Colorectal Carcinoma3.1 x 10⁻⁴ mol/L (310 µM)[9]
Parthenolide SiHaCervical Cancer8.42 ± 0.76[10]
MCF-7Breast Cancer9.54 ± 0.82[10]
A549Lung Carcinoma4.3[2]
GLC-82Non-small cell lung cancer6.07 ± 0.45[11]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many sesquiterpenes are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates pIκBα p-IκBα pIκBα->NFκB releases Degradation Degradation pIκBα->Degradation AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates IκBα_NFκB->pIκBα IκBα_NFκB:f0->IκBα_NFκB:f1 DNA DNA NFκB_nuc->DNA binds to AP1_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes induces Bisabolol α-Bisabolol/ This compound Bisabolol->IKK inhibits Bisabolol->MAPK inhibits Caryophyllene β-Caryophyllene Caryophyllene->NFκB_nuc inhibits Humulene α-Humulene Humulene->NFκB_nuc inhibits Parthenolide Parthenolide Parthenolide->IKK inhibits

Figure 1: Simplified signaling pathway for LPS-induced inflammation and points of inhibition by various sesquiterpenes.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpene (e.g., this compound, β-Caryophyllene, etc.) or vehicle (DMSO).

  • After a 1-hour pre-incubation with the compound, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

3. Nitrite (B80452) Quantification (Griess Assay):

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • 50 µL of supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Figure 2: Experimental workflow for the in vitro nitric oxide inhibition assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

2. Compound Treatment:

  • The medium is replaced with fresh medium containing serial dilutions of the test sesquiterpene. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • The absorbance is read at 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Figure 3: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the significant anti-inflammatory and cytotoxic potential of this compound and other selected sesquiterpenes. Parthenolide consistently demonstrates the most potent activity in both anti-inflammatory and cytotoxic assays, with IC50 values often in the low micromolar range. α-Humulene and β-Caryophyllene also exhibit noteworthy bioactivities.

While a direct quantitative comparison is hampered by the limited availability of specific IC50 values for this compound, the existing evidence for its precursor, α-bisabolol, and qualitative reports on the enhanced activity of its oxides suggest it is a promising candidate for further investigation. The data presented herein underscores the importance of continued research into these natural compounds, which hold considerable promise for the development of novel therapeutics for inflammatory diseases and cancer. Future studies should prioritize the determination of specific IC50 values for this compound to enable a more direct and comprehensive comparison with other leading sesquiterpenes.

References

A Comparative Guide to Analytical Methods for the Cross-Validation of Bisabolol Oxide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Bisabolol oxide B in biological matrices. While direct cross-validation studies for this compound are not extensively available in the current literature, this document synthesizes information from validated methods for the parent compound, α-bisabolol, and general principles of bioanalytical method validation to offer a comparative overview. The presented experimental data is illustrative and based on the typical performance of the described analytical techniques for similar terpene oxides.

Introduction to this compound and its Analytical Importance

This compound is an oxygenated sesquiterpene found in essential oils of various plants, notably German chamomile (Matricaria recutita). It contributes to the plant's pharmacological profile, exhibiting antihyperalgesic, antiedematous, and antibacterial properties.[1][2] Recent in silico studies also suggest its potential in cancer therapy through interactions with anti-apoptotic proteins like Bcl-2.[3] Accurate and precise quantification of this compound in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action.

The primary analytical techniques for the quantification of this compound and related terpenes in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[4][5] The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC-MS and HPLC methods based on data from studies on α-bisabolol and other terpenes. These values can be considered representative for the analysis of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterTypical PerformanceReferences
Linearity (r²) > 0.99[6][7][8]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[6][7]
Limit of Quantification (LOQ) 0.02 - 0.15 µg/mL[6][7]
Accuracy (% Recovery) 85 - 115%[6][7]
Precision (% RSD) < 15%[6][7]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

Validation ParameterTypical PerformanceReferences
Linearity (r²) > 0.99[5][9][10][11]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[10]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL[10]
Accuracy (% Recovery) 90 - 110%[5][11]
Precision (% RSD) < 15%[5][10]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound in plasma.

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol describes a robust method for the analysis of the volatile this compound in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma in a centrifuge tube, add an internal standard (e.g., cedrol).

  • Add 1 mL of n-hexane and vortex for 2 minutes to extract this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.[12][13]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

Protocol 2: Quantification of this compound in Plasma by HPLC-UV

This protocol is suitable for the analysis of this compound and can be adapted for simultaneous analysis of other less volatile compounds.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).[5][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable results for the same analyte. The following workflow outlines the key steps for cross-validating the GC-MS and HPLC methods for this compound.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Dev_GCMS Develop & Validate GC-MS Method Spike Prepare Spiked Plasma Samples (Low, Medium, High Concentrations) Dev_GCMS->Spike Dev_HPLC Develop & Validate HPLC Method Dev_HPLC->Spike Analyze_GCMS Analyze Samples by GC-MS Spike->Analyze_GCMS Analyze_HPLC Analyze Samples by HPLC Spike->Analyze_HPLC Compare Compare Quantitative Results Analyze_GCMS->Compare Analyze_HPLC->Compare Stats Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare->Stats Conclusion Evaluate Method Concordance Stats->Conclusion

Workflow for cross-validation of analytical methods.

Potential Signaling Pathway of this compound

Based on in silico studies, this compound is suggested to exert anti-cancer effects by interacting with the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The diagram below illustrates this proposed mechanism.

cluster_0 Apoptosis Regulation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Outer Membrane Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Bisabolol_B This compound Bisabolol_B->Bcl2 Inhibition

Proposed mechanism of this compound-induced apoptosis.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of this compound in biological matrices. GC-MS generally offers higher sensitivity and selectivity for volatile compounds, while HPLC provides a robust alternative, particularly when analyzing less volatile compounds or when MS detection is not available. The choice of method should be guided by the specific requirements of the study. A thorough method validation according to regulatory guidelines is essential to ensure reliable and reproducible results. The provided protocols and performance data serve as a valuable starting point for the development and cross-validation of analytical methods for this compound.

References

Comparative Cytotoxicity of Bisabolol Analogs on Normal and Cancer Cells: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of bisabolol analogs on cancerous and normal cell lines, offering insights for researchers in oncology and drug discovery. Due to a scarcity of direct comparative studies on Bisabolol Oxide B, this document leverages the more extensive research available on its closely related precursor, α-bisabolol. The data presented herein for α-bisabolol serves as a foundational reference to infer the potential selective cytotoxicity of its derivatives, including this compound.

Executive Summary

Extensive in vitro studies have demonstrated that α-bisabolol exhibits significant cytotoxic effects against a variety of cancer cell lines, while displaying considerably lower toxicity towards normal cells. This selective cytotoxicity is a promising characteristic for a potential anticancer agent. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. Key signaling pathways, including the PI3K/Akt and NF-κB pathways, have been identified as being modulated by α-bisabolol in cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-bisabolol on various human cancer cell lines and normal cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCell TypeIC50 (µM)Comments
Cancer Cell Lines
Human Glioma CellsGlioblastoma2.5 - 5Demonstrates potent activity against brain cancer cells.[1][2]
U-87Human Glioma130A specific human glioma cell line showing moderate sensitivity.[3][4]
A549Non-small cell lung carcinoma15Indicates efficacy against a common type of lung cancer.[5]
B-chronic lymphocytic leukemiaLeukemia42Shows activity against hematological malignancies.[1]
Normal Cell Lines
Normal Rat Glial CellsGlial CellsNot affected at concentrations cytotoxic to glioma cellsHighlights the selective nature of α-bisabolol.[2][6]
T lymphocytesLymphocytes59 ± 7Normal immune cells show significantly lower sensitivity compared to many cancer cell lines.[1]

Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.

Mechanism of Action: Induction of Apoptosis

Research indicates that α-bisabolol's cytotoxic activity is primarily mediated through the induction of apoptosis in cancer cells. This process is characterized by a series of molecular events that lead to controlled cell death, minimizing damage to surrounding healthy tissues.

Key Signaling Pathways Involved

The pro-apoptotic effects of α-bisabolol are linked to the modulation of critical cell signaling pathways that regulate cell survival and proliferation.

cluster_0 α-Bisabolol cluster_1 Signaling Pathways cluster_2 Cellular Response Bisabolol α-Bisabolol PI3K_Akt PI3K/Akt Pathway Bisabolol->PI3K_Akt Inhibits NFkB NF-κB Pathway Bisabolol->NFkB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes NFkB->Apoptosis Inhibits NFkB->Cell_Survival Promotes

Caption: α-Bisabolol inhibits pro-survival PI3K/Akt and NF-κB pathways, leading to apoptosis.

An in-silico study suggests that this compound may also contribute to apoptosis by acting as a non-toxic inhibitor of bcl-2 family proteins, which are key regulators of the apoptotic process.

Experimental Protocols

The following is a generalized protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like bisabolol analogs.

MTT Cytotoxicity Assay Workflow

start Start cell_seeding Seed cells in 96-well plate start->cell_seeding cell_adhesion Allow cells to adhere (24h) cell_seeding->cell_adhesion treatment Treat cells with varying concentrations of this compound cell_adhesion->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 4h for formazan (B1609692) formation add_mtt->formazan_incubation solubilize Solubilize formazan crystals with DMSO formazan_incubation->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance data_analysis Calculate cell viability and IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Methodology
  • Cell Culture:

    • Cancer and normal cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

    • The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

    • The medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage of the control (untreated) cells.

    • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available evidence for α-bisabolol strongly suggests a selective cytotoxic profile against cancer cells, primarily through the induction of apoptosis. This makes bisabolol and its derivatives, such as this compound, compelling candidates for further investigation in cancer research. Future studies should focus on conducting direct comparative cytotoxicity assays of this compound on a panel of cancer and normal cell lines to definitively establish its therapeutic potential and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such investigations.

References

A Comparative Analysis of Bisabolol Oxide B: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of Bisabolol oxide B, a natural sesquiterpenoid found in essential oils of plants like German chamomile (Matricaria recutita). Due to a notable scarcity of studies on the isolated compound, this analysis primarily draws from research on essential oils rich in this compound and related bisabolol compounds. This guide aims to objectively present the available experimental data to inform future research and drug development endeavors.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for the in vitro and in vivo activities related to this compound. It is crucial to note that much of the existing data pertains to essential oils containing a mixture of compounds, and the specific contribution of this compound to the observed effects is not always clear.

Table 1: In Vitro Efficacy of this compound and Related Compounds

Compound/ExtractAssay TypeCell LineKey FindingsReference
Essential Oil containing 11.60% α-Bisabolol oxide BCytotoxicity (MTT Assay)A549 (Human lung carcinoma)IC50: 22.5 µg/mL[1]
HepG2 (Human liver carcinoma)IC50: 35.1 µg/mL[1]
MDA-MB-231 (Human breast adenocarcinoma)IC50: 42.8 µg/mL[1]
α-Bisabolol oxide BIn silico analysis-Demonstrated potential inhibitory action on bcl-2 family proteins.[2][3]

Table 2: In Vivo Efficacy of this compound-Rich Essential Oil

Compound/ExtractAnimal ModelAssay TypeDosageKey FindingsReference
Matricaria Oil (25.5% α-Bisabolol oxide B)RatCarrageenan-induced hyperalgesia25, 50, 100 mg/kg (p.o.)ED50: 49.8 ± 6.0 mg/kg[4]
Carrageenan-induced edema25, 50, 100 mg/kg (p.o.)ED50: 42.4 ± 0.2 mg/kg[4]
Dextran-induced edema25, 50, 100 mg/kg (p.o.)Significant dose-dependent antiedematous effect.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of an essential oil containing α-Bisabolol oxide B on various human cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (A549, HepG2, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the essential oil containing 11.60% α-Bisabolol oxide B.

  • Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value was determined from the dose-response curve.[1]

In Vivo Anti-inflammatory and Antihyperalgesic Assays

Objective: To evaluate the antiedematous and antihyperalgesic effects of Matricaria oil rich in bisabolol oxides in a rat model of inflammation.

Protocol:

  • Animal Model: Male Wistar rats were used for the study.

  • Inflammation Induction:

    • Carrageenan-induced edema and hyperalgesia: A 1% solution of carrageenan was injected into the subplantar region of the right hind paw.

    • Dextran-induced edema: A 1% solution of dextran (B179266) was injected into the subplantar region of the right hind paw.

  • Treatment: Matricaria oil (containing 25.5% α-Bisabolol oxide B) was administered orally (p.o.) at doses of 25, 50, and 100 mg/kg.

  • Assessment of Edema: Paw volume was measured using a plethysmometer at various time points after the induction of inflammation. The percentage of edema inhibition was calculated by comparing the paw volume of treated animals with that of the control group.

  • Assessment of Hyperalgesia: Nociceptive thresholds were measured using a pressure transducer (modified paw-pressure test) at different time points after carrageenan injection.

  • Data Analysis: The median effective dose (ED50) for antihyperalgesic and antiedematous effects was calculated from the dose-response curves.[4]

Mandatory Visualizations

Proposed Anti-inflammatory Signaling Pathway of Bisabolol Derivatives

The anti-inflammatory effects of bisabolol and its oxides are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. While direct evidence for this compound is limited, it is hypothesized to share similar mechanisms with α-bisabolol.

G Proposed Anti-inflammatory Signaling Pathway of Bisabolol Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active Gene_Transcription Gene Transcription MAPK->Gene_Transcription activates Bisabolol_oxide_B This compound Bisabolol_oxide_B->IKK Inhibition Bisabolol_oxide_B->MAPK Inhibition NF-κB_active->Gene_Transcription promotes Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) Gene_Transcription->Pro-inflammatory_Mediators leads to

Caption: Proposed mechanism of anti-inflammatory action for bisabolol derivatives.

Experimental Workflow for In Vivo Anti-inflammatory Evaluation

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like this compound.

G Experimental Workflow for In Vivo Anti-inflammatory Evaluation Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Random Grouping (Control, Vehicle, Treatment) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Grouping->Baseline_Measurement Compound_Administration Compound Administration (e.g., this compound, p.o.) Baseline_Measurement->Compound_Administration Induction_of_Inflammation Induction of Inflammation (e.g., Carrageenan injection) Compound_Administration->Induction_of_Inflammation Post_Treatment_Measurement Post-Treatment Measurement (e.g., Paw Volume at various time points) Induction_of_Inflammation->Post_Treatment_Measurement Data_Analysis Data Analysis (% Inhibition, ED50 calculation) Post_Treatment_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of the Antimicrobial Efficacy of Bisabolol Oxide B and Tea Tree Oil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimicrobial properties of Bisabolol oxide B and tea tree oil, drawing upon available scientific data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two natural compounds. While direct comparative studies are limited, this document synthesizes existing data on their individual antimicrobial spectra and potencies.

Overview of Antimicrobial Activity

This compound, a sesquiterpene oxide found in chamomile, has demonstrated notable antimicrobial effects. Tea tree oil, an essential oil derived from Melaleuca alternifolia, is well-established for its broad-spectrum antimicrobial activity.

Comparative Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tea tree oil against various microorganisms, as reported in separate studies. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismThis compound MIC (µg/mL)Tea Tree Oil MIC (% v/v)Tea Tree Oil MIC (µg/mL)
Staphylococcus aureus2500.25 - 2.02,250 - 18,000
Escherichia coli5000.12 - 1.01,080 - 9,000
Candida albicans1250.06 - 1.0540 - 9,000

Note: The MIC values for tea tree oil are often reported as a percentage volume/volume (% v/v) and have been converted to µg/mL for a more direct comparison, assuming a density of approximately 0.9 g/mL. The ranges reflect variations across different studies and strains.

Experimental Protocols

The data presented is typically derived from broth microdilution assays, a standard method for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 colony-forming units/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and tea tree oil are prepared. Serial twofold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A Standardized microbial inoculum preparation C Inoculation of wells with microbial suspension A->C B Serial dilution of This compound & Tea Tree Oil in 96-well plate B->C D Incubation of the microtiter plate C->D Appropriate conditions E Visual assessment for microbial growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F Lowest concentration with no growth G cluster_membrane Cell Membrane Interaction cluster_cellular Cellular Disruption A Antimicrobial Compound (this compound / Tea Tree Oil) B Disruption of membrane integrity and potential A->B C Increased membrane permeability B->C D Leakage of ions and intracellular macromolecules C->D E Inhibition of cellular respiration C->E F Cell Death D->F E->F

The Structure-Activity Relationship of Bisabolol Oxide B and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Bisabolol oxide B and its derivatives. Due to a notable scarcity of extensive research on a wide range of this compound derivatives, this guide leverages data from the closely related α-bisabolol and its derivatives to infer potential SAR trends. The structural similarities between these compounds offer valuable insights into how modifications might enhance the therapeutic efficacy of this compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development.

Comparative Biological Activity

This compound, a major oxidation product of α-bisabolol found in German chamomile, has demonstrated various biological activities, including anti-inflammatory and anticancer effects.[1] However, comprehensive SAR studies on a series of its synthetic derivatives are limited. Insights can be drawn from its parent compound, α-bisabolol, where derivatization has been shown to significantly enhance pharmacological properties.

Anticancer Activity

Research into α-bisabolol derivatives has shown that chemical modifications, such as glycosylation, can markedly increase cytotoxic activity against cancer cell lines. This suggests that similar modifications to the this compound scaffold could yield compounds with enhanced potency. An in-silico study has indicated that α-bisabolol oxide B shows potential in glioblastoma treatment by inhibiting bcl-2 family proteins.[2][3][[“]]

Table 1: Comparative Cytotoxic Activity of α-Bisabolol and its Glycoside Derivatives against U-87 Human Glioma Cell Line.

CompoundCell LineIC50 (µM)Fold Increase in Activity (vs. α-bisabolol)
α-bisabololU-87 (human glioma)130-
α-bisabolol α-L-rhamnopyranosideU-87 (human glioma)403.25
α-bisabolol β-D-glucopyranosideU-87 (human glioma)642.03
α-bisabolol β-D-galactopyranosideU-87 (human glioma)751.73
α-bisabolol β-D-xylopyranosideU-87 (human glioma)801.63

Data sourced from a comparative analysis of α-bisabolol and its synthetic derivatives.[5]

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Matricaria Oil Rich in Bisabolol Oxides.

TreatmentModelEffectED50 (mg/kg)
Matricaria Oil (rich in Bisabolol Oxides A & B)Carrageenan-induced hyperalgesia (rat)Antihyperalgesic49.8 ± 6.0
Matricaria Oil (rich in Bisabolol Oxides A & B)Carrageenan-induced edema (rat)Antiedematous42.4 ± 0.2

Data sourced from a study on the antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil.[1]

Key Signaling Pathways

The anticancer and anti-inflammatory effects of bisabolol and its derivatives are often mediated through the modulation of key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways.[5]

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., U-87)

  • Culture medium (e.g., DMEM) with 10% FBS

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To quantify the anti-inflammatory activity of a compound by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • LPS (Lipopolysaccharide)

  • This compound or its derivatives

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Experimental Workflow

Caption: Workflow for Bioactivity Evaluation.

References

A Comparative Guide to the Anti-inflammatory Potency of Bisabolol and Its Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potency of bisabolol and its oxides, including Bisabolol Oxide B, relative to established anti-inflammatory agents. Due to the limited availability of direct quantitative data for this compound in isolation, this comparison incorporates data from bisabolol-oxide-rich essential oils and the closely related, well-studied isomers, α-bisabolol and β-bisabolol. The guide synthesizes experimental data from various in vitro and in vivo studies to offer a comprehensive overview for research and development purposes.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often quantified by its ability to inhibit specific inflammatory mediators or enzymes. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), for bisabolol compounds and standard anti-inflammatory drugs.

Table 1: In Vitro Anti-inflammatory Potency

This table compares the in vitro potency of bisabolol isomers against common non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid. The data is primarily derived from assays using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing inflammatory responses.

CompoundTarget/AssayExperimental SystemPotency (IC50 / EC50 in µM)
β-Bisabolol PGE₂ InhibitionLPS-stimulated RAW 264.7 Macrophages6.8[1]
β-Bisabolol IL-6 InhibitionLPS-stimulated 3T3 Fibroblasts19.6[1]
α-Bisabolol Metabolite COX-2 InhibitionIn Vitro Enzyme Assay2.508[2]
Dexamethasone COX-2 ActivityIL-1 Stimulated Human Chondrocytes0.0073[3]
Indomethacin (B1671933) PGE₂ ReleaseIL-1α Stimulated Human Synovial Cells0.0055[4]
Indomethacin COX-1 InhibitionIn Vitro Enzyme Assay0.23[5]
Indomethacin COX-2 InhibitionIn Vitro Enzyme Assay0.63[5]
Diclofenac (B195802) PGE₂ ReleaseIL-1α Stimulated Human Synovial Cells0.0016[4]
Diclofenac COX-2 InhibitionIL-1 Stimulated Human Chondrocytes0.63[3]
Celecoxib COX-2 InhibitionSf9 Cells0.04[6]

Note: Potency values can vary based on the specific experimental conditions, cell types, and assay methods used.

Table 2: In Vivo Anti-inflammatory and Antihyperalgesic Activity

This table presents in vivo data from a study on matricaria oil, which is rich in both α-bisabolol oxide A (21.5%) and α-bisabolol oxide B (25.5%).[7][8] This provides an indication of the in vivo efficacy of these compounds in a complex biological system.

Compound/MixtureModelEffectPotency (ED50 in mg/kg, p.o.)
Bisabolol-Oxides-Rich Matricaria Oil Carrageenan-induced rat paw edemaAntiedematous42.4[7]
Bisabolol-Oxides-Rich Matricaria Oil Carrageenan-induced rat hyperalgesiaAntihyperalgesic49.8[7]

Mechanistic Insights: Signaling Pathways

Bisabolol and its related compounds exert their anti-inflammatory effects by modulating key intracellular signaling cascades that are critical for the production of pro-inflammatory mediators. Studies on α-bisabolol have shown that it can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] These pathways are central to the inflammatory response, as they control the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2.

G cluster_0 stimuli Inflammatory Stimuli (e.g., LPS, Irritants) mapk MAPK Pathway (p38, ERK) stimuli->mapk Activates nfkb NF-κB Pathway stimuli->nfkb Activates membrane Cell Membrane bisabolol This compound (and related compounds) bisabolol->mapk Inhibits bisabolol->nfkb Inhibits transcription Transcription Factors (AP-1, NF-κB) mapk->transcription Activates nfkb->transcription Activates mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) transcription->mediators Induces Gene Expression inflammation Inflammation mediators->inflammation Promotes

Anti-inflammatory signaling pathway of Bisabolol.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of anti-inflammatory data, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for a key in vitro assay used to screen and characterize anti-inflammatory compounds.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a standard method for evaluating the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in cultured macrophages.[10]

Objective: To quantify the inhibition of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by a test compound in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Griess Reagent for nitric oxide (NO) measurement

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and PGE₂

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

Procedure:

  • Cell Culture & Seeding:

    • Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM.

    • Pre-treat the adhered cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation:

    • Add LPS (typically 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

    • Incubate the plates for 24 hours.

  • Sample Collection & Analysis:

    • NO Measurement: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

    • Cytokine/PGE₂ Measurement: Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and PGE₂ using specific ELISA kits.

    • Cell Viability: Assess the cytotoxicity of the compound at the tested concentrations using an MTT or similar viability assay to ensure that the observed inhibition is not due to cell death.

  • Data Analysis:

    • Calculate the percentage inhibition of each mediator for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC50/EC50 value using non-linear regression analysis.

G cluster_analysis Analysis start Start seed Seed RAW 264.7 Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Pre-treat with Test Compound incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect mtt MTT Assay (Cell Viability) incubate2->mtt Parallel Plate elisa ELISA (TNF-α, IL-6, PGE₂) collect->elisa griess Griess Assay (Nitric Oxide) collect->griess calculate Calculate % Inhibition & IC50 Values elisa->calculate griess->calculate mtt->calculate end End calculate->end

Workflow for in vitro anti-inflammatory screening.

References

Comparative study of Bisabolol oxide B content in different chamomile genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bisabolol Oxide B Content in Different German Chamomile (Matricaria chamomilla L.) Genotypes

For researchers and professionals in the fields of pharmacology and drug development, the selection of chamomile genotypes with optimal concentrations of specific bioactive compounds is critical. One such compound of interest is (-)-α-bisabolol oxide B, a sesquiterpenoid known for its anti-inflammatory, antimicrobial, and spasmolytic properties. This guide provides a comparative analysis of this compound content across various German chamomile genotypes, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oil of German chamomile varies significantly among different genotypes. The following table summarizes the quantitative data from several comparative studies.

Chamomile Genotype/CultivarThis compound Content (%) in Essential OilReference
Domestic Genotype (Karaj, Iran)5.24[1][2][3]
Wild Genotype (Noor-Abad, Iran)1.81[1][2][3]
CIM-Sammohak1.5 - 16.6[4]
Zloty Lan11.9 - 24.8[5]
LuteaNot specified as a major component[5]
Native Landrace (Iran)6.5[5]
Argentinian Genotype50.4[5]
Hungarian Genotype8.4[5]
Egyptian Genotype9.5[5]
German Genotype13.5[5]
Czechoslovakian Genotype3.9[5]
Yugoslavian Genotype21.3[5]

Experimental Protocols

The data presented in this guide were obtained through standardized analytical procedures. The general workflow for the determination of this compound content in chamomile flowers is outlined below.

Essential Oil Extraction

A common method for extracting essential oils from chamomile flowers is hydrodistillation.[1][2][3][6]

  • Plant Material Preparation: Dried flower heads of Matricaria chamomilla are used for the extraction. For enhanced efficiency, the flowers can be coarsely ground.[7]

  • Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.[7]

  • Procedure: A known quantity of the dried plant material is placed in a flask with water. The mixture is then heated to boiling. The resulting steam, carrying the volatile essential oils, is condensed and collected in a graduated tube where the oil and water separate. The process is continued for a specified duration, typically 2-3 hours, to ensure complete extraction.

Alternatively, steam distillation is also utilized, which can influence the concentration of certain components in the essential oil.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound and other chemical constituents of the essential oil are performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][5]

  • Sample Preparation: The collected essential oil is diluted in a suitable solvent, such as hexane (B92381) or ethyl acetate, before injection into the GC-MS system.[8][9]

  • GC-MS Conditions:

    • Column: A capillary column, such as an HP-5MS, is used for the separation of the volatile compounds.[9]

    • Carrier Gas: Helium is typically used as the carrier gas.[8][9]

    • Temperature Program: A programmed temperature gradient is applied to the oven to separate compounds based on their boiling points.

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures to ensure the volatilization of the sample and prevent condensation.[8]

  • Compound Identification: The identification of this compound is achieved by comparing the mass spectrum of the eluted compound with reference spectra from established libraries (e.g., NIST, Wiley).

  • Quantification: The percentage of this compound is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

Biosynthesis Pathway of Bisabolol and its Oxides

This compound is a derivative of (-)-α-bisabolol, a sesquiterpene alcohol. The biosynthesis of α-bisabolol is a key pathway in chamomile.[10][11][12] Farnesyl diphosphate (B83284) synthase (FPS) and α-bisabolol synthase (BBS) are crucial enzymes in this pathway.[10][11][12] The subsequent oxidation of α-bisabolol leads to the formation of bisabolol oxides A and B.[13]

Bisabolol_Biosynthesis cluster_0 Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways cluster_1 Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPS aBisabolol (-)-α-Bisabolol FPP->aBisabolol BBS BisabololOxideB (-)-α-Bisabolol Oxide B aBisabolol->BisabololOxideB Oxidation BisabololOxideA (-)-α-Bisabolol Oxide A aBisabolol->BisabololOxideA Oxidation

Caption: Biosynthesis pathway of (-)-α-bisabolol and its subsequent oxidation to form bisabolol oxides.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the comparative analysis of this compound content in different chamomile genotypes.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_results Data Analysis and Comparison GenotypeA Chamomile Genotype A Drying Drying of Flower Heads GenotypeA->Drying GenotypeB Chamomile Genotype B GenotypeB->Drying GenotypeC ... GenotypeC->Drying Grinding Coarse Grinding Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation GCMS GC-MS Analysis Hydrodistillation->GCMS Quantification Quantification of this compound GCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for comparing this compound content in chamomile genotypes.

References

Comparative Efficacy of Bisabolol Oxide B and Standard Antioxidants: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Bisabolol oxide B against standard antioxidants. Due to a paucity of direct comparative studies on this compound, this document synthesizes available data on closely related compounds, namely α-bisabolol and α-bisabolol oxide A, to infer the potential antioxidant capacity of this compound. Experimental data from relevant in vitro assays are presented, alongside detailed protocols and visualizations of pertinent signaling pathways and experimental workflows.

Executive Summary

The primary antioxidant mechanism of bisabolol and its derivatives is likely multifaceted, involving direct radical scavenging and modulation of cellular antioxidant pathways. Notably, α-bisabolol has been shown to activate the Nrf2/Keap-1/HO-1 signaling pathway, a key regulator of cellular antioxidant responses[4][5]. It is plausible that this compound exerts its antioxidant effects through similar mechanisms.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of α-bisabolol, its oxides, and standard antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Source
α-Bisabolol> 450 µg/mL[6]
α-Bisabolol Oxide ANot explicitly stated, but higher than chamomile EO[2]
Chamomile Essential OilModerate activity[2]
(E)-β-FarneseneLower than chamomile EO[2]
ChamazuleneHighest activity among tested chamomile components[2]
Ascorbic Acid (Vitamin C)< 5 µg/mL[3]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are essential for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727). The absorbance of this working solution is adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: A stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) is prepared in a suitable solvent (e.g., methanol or ethanol). A series of dilutions are then prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test sample or standard dilution is added.

  • Initiation of Reaction: The DPPH working solution is added to each well or cuvette and mixed thoroughly. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [1 - (Absorbance of sample / Absorbance of blank)] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced to its colorless neutral form, and the change in absorbance is measured.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A stock solution of the test compound and a standard antioxidant (e.g., Trolox) is prepared in a suitable solvent. A series of dilutions are then made.

  • Reaction Mixture: A small volume of the test sample or standard dilution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The results can be expressed as an IC50 value or compared to the standard antioxidant Trolox to determine the TEAC.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress that is known to be modulated by α-bisabolol.

Nrf2_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection Against Oxidative Damage ROS->Cellular_Protection causes damage Bisabolol α-Bisabolol / this compound (Potential Activator) Bisabolol->Keap1_Nrf2 promotes dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection provides Antioxidant_Assay_Workflow start Start: Prepare Reagents prepare_samples Prepare Test Compound and Standard Antioxidant Dilutions start->prepare_samples prepare_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) start->prepare_radical reaction_setup Set up Reaction Mixtures (Samples, Standards, Blank) prepare_samples->reaction_setup prepare_radical->reaction_setup incubation Incubate under Controlled Conditions reaction_setup->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate Percentage Inhibition and IC50/TEAC Values measurement->calculation end End: Data Analysis and Comparison calculation->end

References

Benchmarking Bisabolol Oxide B: A Comparative Guide to Commercial Anti-Irritant Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for effective anti-irritant and anti-inflammatory ingredients in the cosmetic and pharmaceutical industries is ever-present. These agents are crucial for mitigating skin sensitivity, reducing redness, and calming inflammatory responses triggered by environmental aggressors and various skin conditions. Among the established ingredients, Bisabolol oxide B, a sesquiterpene oxide found in chamomile, has demonstrated significant soothing properties. This guide provides an objective, data-driven comparison of this compound's anti-irritant activity against other widely used commercial ingredients: α-Bisabolol, Allantoin, and Glycyrrhetinic Acid. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for formulation and research.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its commercial counterparts was evaluated based on their ability to inhibit key inflammatory mediators and pathways in vitro. The following table summarizes the available quantitative data from various studies. It is important to note that direct head-to-head comparative studies for all markers are limited; therefore, data from studies using similar experimental models (e.g., LPS-stimulated macrophages) are presented to provide a substantive comparison.

Ingredient Assay Cell Line Inhibitor Concentration % Inhibition / IC50 Reference
β-Bisabolol (as a proxy for this compound activity) Nitric Oxide (NO) ProductionRAW 264.750.0 µg/mL55.5%[1][2]
Prostaglandin (B15479496) E2 (PGE2) ProductionRAW 264.750.0 µg/mL62.3%[1][2]
TNF-α ProductionRAW 264.750.0 µg/mL45.3%[1][2]
IL-6 Production3T3 Fibroblasts50.0 µg/mL77.7%
IL-8 ProductionHS27 Fibroblasts50.0 µg/mL41.5%
α-Bisabolol Nitric Oxide (NO) ProductionRAW 264.750.0 µg/mL~50%[1]
TNF-α ProductionMacrophage cells-Significantly inhibited[3]
IL-6 ProductionMacrophage cells-Significantly inhibited[3]
Allantoin TNF-α, IL-8, MCP-1 ProductionRBL-2H3Dose-dependentInhibition observed[4]
Pro-inflammatory Cytokine Expression--Suppresses expression[5]
Glycyrrhetinic Acid Prostaglandin E2 (PGE2) ProductionNormal Human Dermal Fibroblasts (NHDF)IC50: 1.0 µM (for a derivative)Potent inhibition[6]
Nitric Oxide (NO) ProductionRAW 264.725-75 µMSignificant inhibition[7]
Prostaglandin E2 (PGE2) ProductionRAW 264.725-75 µMSignificant inhibition[7]
TNF-α, IL-6, IL-1β ProductionRAW 264.725-75 µMDose-dependent inhibition[7]

Key Anti-Inflammatory Signaling Pathways

Skin irritation and inflammation are complex processes mediated by intricate signaling cascades. The ingredients discussed in this guide exert their effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway in Skin Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by irritants or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that produces prostaglandins.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irritant Irritant Receptor Receptor Irritant->Receptor IKK IKK Receptor->IKK Activation IkB_NF_kB IkB NF-kB IKK->IkB_NF_kB Phosphorylation IkB IkB NF_kB NF_kB NF_kB_nuc NF-kB NF_kB->NF_kB_nuc Translocation P_IkB P-IkB IkB_NF_kB->P_IkB Ub_P_IkB Ub-P-IkB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Proteasome->NF_kB Release DNA DNA NF_kB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nuc->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression Experimental_Workflow Start Start: Select Test Ingredient Cell_Culture Cell Culture (e.g., Macrophages, Keratinocytes) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Inflammatory_Stimulation Determine_Concentrations Determine Non-Toxic Concentrations Cytotoxicity_Assay->Determine_Concentrations Treatment Treatment with Test Ingredient Determine_Concentrations->Treatment Inflammatory_Stimulation->Treatment Collect_Supernatant Collect Cell Culture Supernatant Treatment->Collect_Supernatant Cell_Lysis Cell Lysis Treatment->Cell_Lysis Measure_Mediators Measure Inflammatory Mediators Cytokines (ELISA) NO (Griess Assay) PGE2 (ELISA) Collect_Supernatant->Measure_Mediators Data_Analysis Data Analysis and Comparison Measure_Mediators->Data_Analysis Mechanism_Analysis Mechanism of Action Analysis NF-kB Pathway (Western Blot/Luciferase) MAPK Pathway (Western Blot) Cell_Lysis->Mechanism_Analysis Mechanism_Analysis->Data_Analysis End End: Efficacy Evaluation Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Bisabolol Oxide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Bisabolol oxide B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Summary of Chemical Data

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₅H₂₆O₂[1][2][3]
Molecular Weight238.4 g/mol [1][2][3]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][4][5] The following steps provide a general guideline for safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Wear protective gloves.[4]

  • Body Protection: Wear a lab coat or other protective clothing.[4]

Step 2: Waste Characterization

While specific hazard data for this compound is limited, related compounds are known to be harmful or toxic to aquatic life with long-lasting effects.[4][5][6][7] Therefore, it is prudent to manage this compound as a hazardous waste. Do not discharge into drains, water courses, or onto the ground.[1][5][7]

Step 3: Waste Collection and Storage
  • Container: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Step 4: Disposal Method

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. This ensures compliance with all regulatory requirements.

  • Incineration: An alternative disposal method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]

Step 5: Contaminated Materials
  • Packaging: Do not reuse the original container.[4] Dispose of contaminated packaging in the same manner as the chemical waste.[1]

  • Labware: Any labware or materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of this compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Assume Hazardous to Aquatic Life) ppe->characterize collect Step 3: Collect in a Labeled, Sealed Container characterize->collect storage Step 4: Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal_decision Step 5: Select Disposal Method storage->disposal_decision licensed_vendor Option A: Licensed Hazardous Waste Vendor disposal_decision->licensed_vendor Recommended incineration Option B: Permitted Incinerator disposal_decision->incineration Alternative end End: Disposal Complete licensed_vendor->end incineration->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Bisabolol oxide B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bisabolol Oxide B

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side shields or gogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective gloves and lab coatChemically resistant gloves (inspect before use) and a standard lab coat are required.[1][2]
Respiratory NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded, irritation is experienced, or in case of aerosol formation.[2]
First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][3]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Handle with care to prevent spills prep3->handle1 handle2 Avoid inhalation of fumes or dust handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Wash hands thoroughly handle3->post1 post2 Clean work area post1->post2 post3 Store in a cool, dry, well-ventilated place post2->post3

Figure 1. Workflow for Handling this compound
Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before handling.[4]

    • Ensure the work area is well-ventilated.[1][4]

    • Put on all required personal protective equipment as detailed in the PPE table.[4]

  • Handling :

    • Handle this compound with care to avoid spills and splashes.[4]

    • Avoid breathing in any fumes or dust that may be generated.[5]

    • Keep the container tightly sealed when not in use.[2]

  • Post-Handling :

    • After handling, wash your hands thoroughly with soap and water.[3]

    • Decontaminate the work surface.

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Spill and Leak Cleanup

In the event of a spill or leak, follow these steps:

  • Ensure adequate ventilation. [2]

  • Wear appropriate personal protective equipment. [1]

  • Contain the spill. Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb the spill. Use an inert absorbent material to soak up the spill.

  • Collect and containerize. Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Clean the area. Thoroughly clean the surface to remove any residual contamination.[1]

Waste Disposal

Disposal of waste this compound and contaminated materials must be handled as follows:

  • Chemical Waste : Dispose of waste material in accordance with all applicable regional, national, and local laws and regulations.[2] This may involve offering the material to a licensed hazardous material disposal company.[1]

  • Contaminated Packaging : Do not reuse empty containers.[2] Dispose of them in the same manner as the chemical waste, following all relevant regulations.[1] Leave chemicals in their original containers and do not mix with other waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisabolol oxide B
Reactant of Route 2
Reactant of Route 2
Bisabolol oxide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.